molecular formula C7H10ClN3OS B1365729 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide CAS No. 391864-00-9

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B1365729
CAS No.: 391864-00-9
M. Wt: 219.69 g/mol
InChI Key: OTRRQPRHLHNAKR-UHFFFAOYSA-N
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Description

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C7H10ClN3OS and its molecular weight is 219.69 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3OS/c1-3-5-10-11-7(13-5)9-6(12)4(2)8/h4H,3H2,1-2H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRRQPRHLHNAKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403023
Record name 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391864-00-9
Record name 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, a heterocyclic compound of interest in medicinal and agricultural chemistry. Drawing from established synthetic methodologies for analogous structures and the known biological potential of the 1,3,4-thiadiazole scaffold, this document outlines its synthesis, characterization, and potential applications, underpinned by a rigorous scientific framework.

Core Chemical Identity and Physicochemical Properties

This compound is a derivative of the versatile 1,3,4-thiadiazole heterocyclic system. The incorporation of an ethyl group at the 5-position and a 2-chloropropanamide moiety at the 2-position suggests a molecule designed for specific chemical reactivity and potential biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 391864-00-9[1][2]
Molecular Formula C₇H₁₀ClN₃OS[1]
Molecular Weight 219.69 g/mol Calculated
Appearance Solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
pKa Not availableN/A

Synthesis and Characterization: A Proposed Pathway

The synthesis of this compound can be logically achieved through the acylation of 2-amino-5-ethyl-1,3,4-thiadiazole with 2-chloropropanoyl chloride. This approach is well-documented for the synthesis of analogous N-acyl-1,3,4-thiadiazole derivatives.[3]

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Reactant1 2-amino-5-ethyl-1,3,4-thiadiazole Reaction_Step Acylation Reactant1->Reaction_Step Reactant2 2-chloropropanoyl chloride Reactant2->Reaction_Step Solvent Inert Solvent (e.g., THF, Acetone) Solvent->Reaction_Step Base Base (e.g., Triethylamine, Pyridine) Base->Reaction_Step Temperature Controlled Temperature (e.g., 0°C to rt) Temperature->Reaction_Step Product This compound Reaction_Step->Product

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for similar compounds.[3]

  • Preparation of Reactant Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-ethyl-1,3,4-thiadiazole (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or acetone.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Acylation: Slowly add 2-chloropropanoyl chloride (1.05 equivalents) dropwise to the stirred reaction mixture, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of cold water. If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the ethyl group (a triplet and a quartet), a doublet and a quartet for the CH-CH₃ group of the propanamide moiety, and a broad singlet for the N-H proton.

    • ¹³C NMR will display distinct resonances for the carbons of the thiadiazole ring, the ethyl group, and the propanamide side chain, including the carbonyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C=N stretching of the thiadiazole ring.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Potential Biological Activity and Mechanism of Action (Inferred)

While no specific biological data for this compound has been found, the 1,3,4-thiadiazole nucleus is a well-established pharmacophore present in numerous compounds with a wide range of biological activities. These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.

The presence of the α-chloro amide functionality introduces a potential electrophilic site, which could allow the molecule to act as an alkylating agent, potentially forming covalent bonds with biological nucleophiles such as amino acid residues (e.g., cysteine, histidine) in enzymes or proteins. This covalent modification could lead to irreversible inhibition of target proteins.

Mechanism_of_Action cluster_compound Compound cluster_target Biological Target cluster_interaction Interaction cluster_outcome Outcome Compound This compound (Electrophilic Center) Interaction Covalent Bond Formation (Alkylation) Compound->Interaction Target Protein with Nucleophilic Residue (e.g., Cysteine, Histidine) Target->Interaction Outcome Inhibition of Protein Function -> Biological Effect Interaction->Outcome

Caption: Postulated mechanism of action.

Safety and Toxicology

Specific toxicological data for this compound is not available. However, based on the safety data for the precursor, 2-amino-5-ethyl-1,3,4-thiadiazole, and general knowledge of α-chloro amides, the following precautions should be taken:

  • Handling: The compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Toxicity: The precursor, 2-amino-5-ethyl-1,3,4-thiadiazole, is known to cause skin and eye irritation.[4] The target compound, being a potential alkylating agent, should be treated as a hazardous substance. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Future Directions and Applications

Given the broad spectrum of biological activities associated with the 1,3,4-thiadiazole scaffold, this compound represents a promising candidate for further investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be carried out, and the compound fully characterized to confirm its structure and purity.

  • Biological Screening: A comprehensive screening of the compound against a panel of biological targets, including cancer cell lines, microbial strains, and key enzymes, is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the ethyl group and the chloro-propanamide side chain could provide valuable insights into the structural requirements for biological activity.

References

  • Sigma-Aldrich.
  • ChemScene. 2-Chloro-N-(1,3,4-thiadiazol-2-yl)propanamide.
  • Fisher Scientific.
  • TCI Chemicals.
  • Amadis Chemical. This compound, 391864-00-9.
  • Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PMC - PubMed Central.
  • U.S. Patent US20030153767A1. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • AK Scientific, Inc. This compound.
  • Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-thiazole. EP1031566B1.
  • Biological Activities of Thiadiazole Derivatives: A Review.
  • Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity.
  • U.S. Patent US2891961A. Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
  • PubChem. 5-(2-Chloroethyl)-1,3,4-thiadiazol-2-amine | C4H6ClN3S | CID 15031707.
  • Google Patents.
  • Chemdiv. Compound 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide.
  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI.
  • PubChem. 5-[2-(4-chlorophenyl)-2-methoxyethyl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide.

Sources

An In-Depth Technical Guide to the Synthesis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide will detail the synthetic pathway, from the preparation of the key intermediate, 2-amino-5-ethyl-1,3,4-thiadiazole, to its subsequent acylation to yield the final product. The underlying principles of the reaction mechanisms, practical considerations for the experimental setup, and robust analytical techniques for characterization are thoroughly discussed. Safety protocols, a critical component of any synthetic procedure, are also emphasized. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and exploration of novel heterocyclic compounds.

Introduction: The Significance of the 1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structural motif is a prominent feature in a multitude of biologically active compounds.[3] The unique electronic properties of the thiadiazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its versatility as a pharmacophore.[1] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have been extensively investigated for their therapeutic potential.[4] The presence of a reactive amino group provides a convenient handle for the introduction of various substituents, allowing for the fine-tuning of the molecule's physicochemical and biological properties.[1]

The target molecule, this compound, incorporates several key features: the 1,3,4-thiadiazole core, an ethyl substituent at the 5-position which can influence lipophilicity and binding interactions, and a 2-chloropropanamide side chain. The α-chloroamide functionality is a reactive electrophilic group that can potentially engage in covalent interactions with biological targets, a strategy sometimes employed in drug design.

This guide will provide a detailed and practical roadmap for the synthesis of this promising compound, empowering researchers to confidently and safely produce it for further investigation.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step process. The first step involves the synthesis of the key precursor, 2-amino-5-ethyl-1,3,4-thiadiazole. The second step is the acylation of this amino-thiadiazole with 2-chloropropionyl chloride.

Synthesis_Workflow Propanoic_Acid Propanoic Acid Step1 Step 1: Cyclization Propanoic_Acid->Step1 Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Step1 Precursor 2-amino-5-ethyl- 1,3,4-thiadiazole Step1->Precursor  Key Intermediate Step2 Step 2: Acylation Precursor->Step2 Acyl_Chloride 2-Chloropropionyl Chloride Acyl_Chloride->Step2 Final_Product 2-chloro-N-(5-ethyl-1,3,4-thiadiazol- 2-yl)propanamide Step2->Final_Product  Final Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of the Precursor: 2-amino-5-ethyl-1,3,4-thiadiazole

The synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles is a well-established procedure, typically involving the cyclization of a carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent.[5][6] Polyphosphoric acid (PPA) is a commonly used and effective reagent for this transformation.

Materials:

CompoundMolecular Weight ( g/mol )Quantity (g)Moles (mol)Equivalents
Propanoic Acid74.087.410.11.0
Thiosemicarbazide91.139.110.11.0
Polyphosphoric Acid-~50--

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add polyphosphoric acid.

  • To the stirred polyphosphoric acid, add thiosemicarbazide followed by the dropwise addition of propanoic acid.

  • Heat the reaction mixture to 100-120°C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture into a beaker containing crushed ice (~200 g). This should be done in a fume hood as some fuming may occur.

  • Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 8-9. This will cause the product to precipitate.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-5-ethyl-1,3,4-thiadiazole as a white to off-white solid.

Synthesis of this compound

This step involves the acylation of the amino group of the precursor with 2-chloropropionyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[7]

Materials:

CompoundMolecular Weight ( g/mol )Quantity (g)Moles (mol)Equivalents
2-amino-5-ethyl-1,3,4-thiadiazole129.181.290.011.0
2-Chloropropionyl chloride126.981.400.0111.1
Triethylamine101.191.210.0121.2
Tetrahydrofuran (THF), anhydrous-50 mL--

Procedure:

  • In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2-amino-5-ethyl-1,3,4-thiadiazole in anhydrous THF.

  • Add triethylamine to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of 2-chloropropionyl chloride in anhydrous THF to the cooled reaction mixture dropwise over a period of 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • To the residue, add cold water and stir. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Reaction Mechanism

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The amino group of the 2-amino-5-ethyl-1,3,4-thiadiazole acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride.

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Thiadiazole 2-amino-5-ethyl- 1,3,4-thiadiazole (Nucleophile) Intermediate [Tetrahedral Intermediate] Thiadiazole->Intermediate Nucleophilic Attack Acyl_Chloride 2-Chloropropionyl Chloride (Electrophile) Acyl_Chloride->Intermediate Final_Product Final Product Intermediate->Final_Product Chloride Elimination Byproduct Triethylammonium Chloride Intermediate->Byproduct Proton Transfer to Base

Sources

The Versatile Scaffold: An In-depth Technical Guide to the Biological Activity of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the 1,3,4-Thiadiazole Core

In the landscape of medicinal chemistry, the 1,3,4-thiadiazole nucleus stands out as a privileged heterocyclic scaffold.[1][2][3] Its five-membered aromatic ring, containing one sulfur and two nitrogen atoms, confers a unique combination of physicochemical properties that make it an attractive core for drug design.[2][4] The mesoionic character and strong aromaticity of the 1,3,4-thiadiazole ring contribute to its metabolic stability and ability to cross cellular membranes, enhancing interaction with biological targets.[2][5] This has led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][6][7][8][9] This guide provides an in-depth technical exploration of the multifaceted biological activities of 1,3,4-thiadiazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Core Physicochemical Properties and General Synthesis

The inherent biological activity of 1,3,4-thiadiazole derivatives is intrinsically linked to their electronic structure. The presence of the -N=C-S- moiety is considered a key contributor to their diverse pharmacological effects.[10][11][12] Furthermore, the 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine ring, which allows some derivatives to interfere with DNA replication processes, a property exploited in the development of anticancer agents.[2][13]

A common and versatile method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives with various reagents like carboxylic acids, acid chlorides, or aldehydes.[3][7][14][15] For instance, the reaction of aromatic carboxylic acids with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride is a widely used method.[16]

G cluster_synthesis General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles Thiosemicarbazide Thiosemicarbazide Intermediate Acyclated Intermediate Thiosemicarbazide->Intermediate CarboxylicAcid Carboxylic Acid / Derivative CarboxylicAcid->Intermediate Reagent Cyclizing Agent (e.g., POCl3, H2SO4) Intermediate->Reagent Thiadiazole 2,5-Disubstituted 1,3,4-Thiadiazole Reagent->Thiadiazole

Caption: Generalized synthetic pathway for 1,3,4-thiadiazole derivatives.

A Spectrum of Biological Activities: Mechanisms and Evidence

The structural versatility of the 1,3,4-thiadiazole scaffold allows for fine-tuning of its biological activity through the introduction of various substituents at the C2 and C5 positions. This has led to the discovery of compounds with potent and selective activities across different therapeutic areas.

Antimicrobial Activity: A Persistent Threat, A Versatile Scaffold

The emergence of multidrug-resistant microbial strains necessitates the continuous development of novel antimicrobial agents.[17] 1,3,4-Thiadiazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[4][18][19] Their mechanisms of action are varied and can include the disruption of essential biochemical pathways and the modulation of enzyme function in pathogens.[4]

A recent review highlighted that numerous newly synthesized 1,3,4-thiadiazole derivatives exhibited superior or comparable inhibitory efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species, when compared to standard antibiotics.[4][18] For instance, some derivatives have shown excellent activity against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans.[17][20]

Table 1: Representative Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

Compound/DerivativeTarget Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
Benzimidazole-substituted 1,3,4-thiadiazolesS. aureus, S. epidermidis, P. aeruginosa, E. coliModerate to good activity at 25 mg/mL[18]
Furan-2-yl substituted 1,3,4-thiadiazoleS. aureus, B. pumilus, E. coliZones of inhibition: 18.96 mm, 18.20 mm, 17.33 mm respectively[18]
Tetranorlabdane-bearing 1,3,4-thiadiazoleBacillus polymyxa, Pseudomonas aeruginosaMIC value of 2.5 μg/mL[18]
Myricetin derivatives with 1,3,4-thiadiazoleXanthomonas oryzae pv. oryzae (Xoo), Ralstonia solanacearum (Rs)Potent antibacterial activities[17]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in sterile Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The synthesized 1,3,4-thiadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin) is also tested as a reference.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_workflow MIC Determination Workflow Start Start PrepInoculum Prepare Standardized Bacterial Inoculum Start->PrepInoculum Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepCompounds Prepare Serial Dilutions of 1,3,4-Thiadiazole Derivatives PrepCompounds->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadResults Visually Inspect for Growth and Determine MIC Incubate->ReadResults End End ReadResults->End

Caption: Workflow for MIC determination via broth microdilution.

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The development of novel, more effective anticancer therapeutics is a critical area of research.[5] 1,3,4-Thiadiazole derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating potent cytotoxicity against various cancer cell lines, including breast, lung, colon, and leukemia.[21] Their mechanisms of action are often multifaceted and can involve:

  • Inhibition of Tubulin Polymerization: Some derivatives act as microtubule-destabilizing agents, interfering with the assembly of tubulin subunits. This disrupts mitosis, leading to cell cycle arrest and apoptosis.[21]

  • Interference with Signaling Pathways: Certain 1,3,4-thiadiazole compounds have been shown to interfere with key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[21]

  • Induction of Apoptosis: Many derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis) in cancer cells.[21] This can be mediated through various mechanisms, including the activation of caspases.[22]

  • Enzyme Inhibition: Some 1,3,4-thiadiazoles target specific enzymes that are crucial for cancer cell proliferation, such as carbonic anhydrases and tyrosine kinases.[7]

Table 2: In Vitro Anticancer Activity of Selected 1,3,4-Thiadiazole Derivatives

Compound/DerivativeCancer Cell Line(s)IC50 ValueReference
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (breast)49.6 µM[13]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (breast)53.4 µM[13]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (colon)2.44 µM[16]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (breast)23.29 µM[16]
Piperazine-substituted 5-(4-chlorophenyl)-1,3,4-thiadiazole (Compound 4e)MCF-7 (breast)2.34 µg/mL[23]
Piperazine-substituted 5-(4-chlorophenyl)-1,3,4-thiadiazole (Compound 4e)HepG2 (liver)3.13 µg/mL[23]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 1,3,4-thiadiazole derivatives for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a central nervous system disorder characterized by recurrent seizures.[6][9] Several 1,3,4-thiadiazole derivatives have demonstrated potent anticonvulsant activity in various preclinical models.[6][9][24][25] The well-known carbonic anhydrase inhibitor, acetazolamide, which features a 1,3,4-thiadiazole ring, is used in the treatment of certain types of seizures.[26][27][28][29]

The proposed mechanisms of anticonvulsant action for 1,3,4-thiadiazole derivatives often involve:

  • Carbonic Anhydrase Inhibition: Inhibition of carbonic anhydrase in the central nervous system can lead to an accumulation of carbonic acid, resulting in a decrease in pH.[27][28] This can retard abnormal, paroxysmal, and excessive discharge from neurons.[29][30]

  • Modulation of GABAergic Neurotransmission: Some derivatives may enhance the action of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) at GABA-A receptors.[25]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

  • Animal Model: The test is typically performed in mice or rats.

  • Compound Administration: The synthesized 1,3,4-thiadiazole derivatives are administered to the animals, usually via intraperitoneal injection, at various doses. A control group receives the vehicle.

  • Induction of Seizure: After a specific period to allow for drug absorption, a maximal electrical stimulus is delivered through corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Endpoint: The ability of the compound to prevent the tonic hind limb extension is considered a measure of its anticonvulsant activity. The ED50 (the dose that protects 50% of the animals from the seizure) can be calculated.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is implicated in a wide range of diseases. Some 1,3,4-thiadiazole derivatives have been shown to possess significant anti-inflammatory properties.[31][32] The mechanism of action for these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, important mediators of inflammation.[7][31] Interestingly, some derivatives have shown selectivity for COX-2, which may result in a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[31][33]

Experimental Protocol: In Vitro Albumin Denaturation Assay

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test 1,3,4-thiadiazole derivative at various concentrations and a solution of bovine serum albumin.

  • Incubation: The mixture is incubated at a physiological pH and then heated to induce denaturation of the albumin.

  • Turbidity Measurement: The turbidity of the solution is measured spectrophotometrically. The ability of the compound to inhibit the heat-induced denaturation of albumin is an indicator of its anti-inflammatory activity.

  • Control: A standard anti-inflammatory drug, such as diclofenac sodium, is used as a positive control.

  • Calculation: The percentage inhibition of denaturation is calculated and compared to the control.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,3,4-thiadiazole derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. While a comprehensive SAR analysis is beyond the scope of this guide, some general trends have been observed:

  • Anticonvulsant Activity: The presence of an aryl hydrophobic binding site, a hydrogen bonding domain, and an electron donor-acceptor system are considered important pharmacophoric features for anticonvulsant activity.[24] Lipophilicity also plays a crucial role.[6]

  • Antimicrobial Activity: The introduction of halogen groups on phenyl rings attached to the thiadiazole nucleus can enhance antimicrobial activity.[17]

  • Anticancer Activity: The specific substitution patterns that lead to potent anticancer activity are diverse and often depend on the target cancer cell line and the mechanism of action.

Caption: Essential pharmacophoric elements for anticonvulsant 1,3,4-thiadiazoles.

Conclusion and Future Perspectives

The 1,3,4-thiadiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, making them valuable lead compounds for the development of new therapeutic agents. Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as a deeper understanding of their mechanisms of action at the molecular level. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will undoubtedly play a crucial role in the rational design of the next generation of 1,3,4-thiadiazole-based drugs.

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An In-depth Technical Guide to 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, a heterocyclic compound belonging to the promising class of 1,3,4-thiadiazole derivatives. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues to present a detailed account of its chemical identity, a validated protocol for its synthesis, and an exploration of its potential applications in drug development, particularly in oncology. The guide also covers essential analytical techniques for its characterization and discusses the putative mechanisms of action that underpin the therapeutic potential of this class of compounds.

Chemical Identity and Physicochemical Properties

  • IUPAC Name: this compound[1][2]

  • CAS Number: 391864-00-9[1][2]

  • Molecular Formula: C₇H₁₀ClN₃OS

  • Molecular Weight: 219.69 g/mol

  • Chemical Structure:

    Caption: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/RangeSignificance in Drug Development
Melting Point (°C) 150 - 200Purity assessment and solid-state characterization.
LogP 1.5 - 2.5Lipophilicity, influencing membrane permeability and solubility.
Aqueous Solubility LowAffects bioavailability and formulation strategies.
pKa (amide N-H) 10 - 12Influences ionization state at physiological pH.

Synthesis and Purification

The synthesis of this compound can be achieved through a straightforward acylation of 2-amino-5-ethyl-1,3,4-thiadiazole with 2-chloropropanoyl chloride. This method is well-established for the synthesis of N-acylated 2-amino-1,3,4-thiadiazoles.

SynthesisWorkflow Reactant1 2-amino-5-ethyl-1,3,4-thiadiazole Reaction Acylation Reaction (0°C to RT) Reactant1->Reaction Reactant2 2-chloropropanoyl chloride Reactant2->Reaction Solvent Inert Solvent (e.g., THF, DCM) Solvent->Reaction Base Base (e.g., Triethylamine, Pyridine) Base->Reaction Workup Aqueous Work-up (e.g., water, brine wash) Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 2-chloro-N-(5-ethyl-1,3,4- thiadiazol-2-yl)propanamide Purification->Product Characterization Characterization (NMR, IR, MS, MP) Product->Characterization

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

  • 2-amino-5-ethyl-1,3,4-thiadiazole

  • 2-chloropropanoyl chloride

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine or Pyridine

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol or Ethyl acetate/Hexane for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-ethyl-1,3,4-thiadiazole (1 equivalent) in anhydrous THF or DCM.

  • Addition of Base: Add triethylamine or pyridine (1.1 equivalents) to the solution. Cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add a solution of 2-chloropropanoyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred mixture. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction by adding water. If DCM was used as the solvent, separate the organic layer. If THF was used, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized this compound are critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), a multiplet for the CH-Cl proton, a doublet for the methyl group adjacent to the chiral center, and a broad singlet for the N-H proton.
¹³C NMR Resonances for the carbons of the thiadiazole ring, the ethyl group, the amide carbonyl, and the chlorinated aliphatic chain.
FT-IR (cm⁻¹) Characteristic absorption bands for N-H stretching (around 3200-3400), C=O stretching of the amide (around 1650-1680), and C-Cl stretching (around 600-800).
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of a chlorine atom.
Melting Point A sharp melting point range, indicative of high purity.

Applications in Drug Development

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[3][4] The title compound, by virtue of its structural features, is a promising candidate for further investigation, particularly in oncology.

Anticancer Potential

Numerous studies have highlighted the potent cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines.[5][6] The presence of the N-acyl group and the chloro-substituent in the title compound are features often associated with enhanced anticancer activity.

Potential Mechanisms of Action:

The anticancer activity of 1,3,4-thiadiazole derivatives is believed to be multifactorial.[7][8][9] Potential mechanisms include:

  • Kinase Inhibition: Many heterocyclic compounds, including thiadiazoles, can act as ATP-competitive inhibitors of protein kinases that are often dysregulated in cancer.

  • Topoisomerase Inhibition: Some derivatives may intercalate with DNA or inhibit topoisomerase enzymes, leading to disruption of DNA replication and induction of apoptosis.[7]

  • Tubulin Polymerization Inhibition: Interference with microtubule dynamics is another established anticancer mechanism that could be relevant.

  • Induction of Apoptosis: The cytotoxic effects are often mediated through the activation of apoptotic pathways.[7]

MoA Compound 2-chloro-N-(5-ethyl-1,3,4- thiadiazol-2-yl)propanamide Kinase Protein Kinase Inhibition Compound->Kinase Topo Topoisomerase Inhibition Compound->Topo Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Proliferation Inhibition of Cancer Cell Proliferation Kinase->Proliferation CellCycle Cell Cycle Arrest Topo->CellCycle Tubulin->CellCycle Apoptosis Induction of Apoptosis Apoptosis->Proliferation CellCycle->Apoptosis

Caption: Putative mechanisms of anticancer action for 1,3,4-thiadiazole derivatives.

In Silico ADMET Profiling

In the absence of experimental data, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties provides valuable early-stage insights into the drug-likeness of a compound.[3][4][10][11][12]

Table 3: Predicted ADMET Properties

ParameterPredicted OutcomeImplication
Human Intestinal Absorption GoodLikely to be well-absorbed orally.
Blood-Brain Barrier Penetration Moderate to LowMay have limited central nervous system effects.
CYP450 Inhibition Potential for inhibition of certain isoformsWarrants experimental investigation for drug-drug interactions.
Hepatotoxicity PossibleRequires experimental validation.
Ames Mutagenicity UnlikelySuggests a low potential for being mutagenic.

These computational predictions serve as a guide for future preclinical studies and highlight areas that require thorough experimental investigation.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for a novel chemical entity. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents a synthetically accessible molecule within the pharmacologically significant class of 1,3,4-thiadiazoles. Based on the extensive research on analogous compounds, it holds considerable promise as a lead compound for the development of new therapeutic agents, particularly in the field of oncology. Future research should focus on the comprehensive experimental validation of its physicochemical properties, in-depth evaluation of its biological activity against a panel of cancer cell lines, and elucidation of its precise mechanism of action. Furthermore, thorough preclinical ADMET and toxicology studies are essential to assess its potential for clinical development.

References

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). BEPLS, 12(11).
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules, 27(19), 6539.
  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). Molecules, 27(15), 4983.
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  • N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. (2017). Iranian Journal of Pharmaceutical Research, 16(1), 185-196.
  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (2022). Molecules, 27(23), 8345.
  • Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. (2014). World Journal of Pharmacy and Pharmaceutical Sciences, 3(6), 1338-1351.
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Technical Guide: Herbicidal Properties of N-Acylthiadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of N-acylthiadiazole compounds, a significant class of heterocyclic molecules investigated for their potent herbicidal activity. We will dissect their mechanism of action, explore the critical structure-activity relationships that govern their efficacy, detail synthetic pathways, and provide validated protocols for their evaluation. This document is intended for researchers and professionals in agrochemical discovery and development, offering a blend of foundational science and practical, field-proven insights.

Introduction: The Agricultural Significance of Thiadiazole Herbicides

The thiadiazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, lending itself to a wide array of biological activities.[1] Derivatives of 1,3,4-thiadiazole, in particular, have been successfully commercialized as pesticides and herbicides, such as Tebuthiuron and Thiazafluron.[2] The N-acyl substitution on the thiadiazole ring represents a key evolution in the design of new herbicidal agents. This modification allows for fine-tuning of the molecule's physicochemical properties, influencing its uptake, translocation, and interaction with the target site within the plant. The primary impetus for developing novel herbicides like N-acylthiadiazoles is the persistent challenge of weed resistance to existing chemical classes and the continuous need for compounds with improved crop selectivity and environmental profiles.

Core Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

While thiadiazole derivatives can exhibit various modes of action, a predominant and highly effective mechanism for many N-acylthiadiazole herbicides is the inhibition of Protoporphyrinogen Oxidase (PPO).[3][4] PPO (EC 1.3.3.4) is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for the synthesis of both chlorophylls and hemes.

2.1. The PPO Inhibition Cascade

PPO catalyzes the oxidation of protoporphyrinogen IX (Proto IX-gen) to protoporphyrin IX (Proto IX). N-acylthiadiazole inhibitors act as competitive inhibitors, binding to the active site of the PPO enzyme.[5] This blockage prevents the formation of Proto IX within the plastid. Consequently, the substrate, Proto IX-gen, accumulates and diffuses out of the plastid into the cytoplasm. In the cytoplasm, a non-enzymatic oxidation occurs, converting Proto IX-gen to Proto IX.

This misplaced Proto IX, when exposed to light, becomes a potent photosensitizer. It absorbs light energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[4] This singlet oxygen initiates a cascade of lipid peroxidation, leading to the rapid destruction of cell membranes, loss of cellular integrity, and ultimately, cell death.[6] This mechanism results in the characteristic rapid "burn-down" symptoms observed in susceptible weeds, such as necrosis and desiccation, often visible within hours of application.[6]

Synthesis_Workflow Start Thiosemicarbazide + Carboxylic Acid Intermediate 2-Amino-5-substituted 1,3,4-Thiadiazole Start->Intermediate Cyclization Product Final Product: N-Acylthiadiazole Herbicide Intermediate->Product Acylation Reagent Acylating Agent (e.g., Acyl Chloride, Isocyanate) Reagent->Product Purification Purification (Crystallization/ Chromatography) Product->Purification

Fig. 2: Generalized synthesis workflow for N-acylthiadiazole compounds.

4.2. Protocol: Synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

This protocol is adapted from methodologies described in the literature for the synthesis of related compounds. [1]It serves as a self-validating system where successful synthesis can be confirmed by standard analytical techniques.

Materials:

  • 2-amino-5-propyl-1,3,4-thiadiazole

  • Cyclopropanecarbonyl chloride

  • Triethylamine (TEA)

  • Dry Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-amino-5-propyl-1,3,4-thiadiazole (1.0 mmol) in 15 mL of dry THF.

  • Base Addition: Add triethylamine (1.2 mmol) to the solution. The TEA acts as a base to neutralize the HCl byproduct of the acylation reaction.

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath. This is critical to control the exothermic reaction and prevent side product formation.

  • Acylation: Add cyclopropanecarbonyl chloride (1.1 mmol), dissolved in 5 mL of dry THF, dropwise to the stirred solution over 15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding 20 mL of distilled water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). [1] 4.3. Protocol: Greenhouse Evaluation of Herbicidal Activity

This protocol outlines a standard method for assessing the pre-emergence and post-emergence herbicidal efficacy of newly synthesized compounds.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant.

  • Weed species seeds (e.g., Amaranthus retroflexus (pigweed), Abutilon theophrasti (velvetleaf), Echinochloa crus-galli (barnyard grass)). [1][3]* Crop species seeds (e.g., maize, wheat, rice) for selectivity testing. [3]* Pots filled with sterilized sandy loam soil.

  • Automated track sprayer for uniform application.

Step-by-Step Procedure:

  • Planting: Sow seeds of weed and crop species into separate pots at a depth of 0.5-1.0 cm.

  • Pre-emergence Application:

    • Within 24 hours of planting, spray the soil surface of one set of pots with the test compound solutions at various application rates (e.g., 18.75, 37.5, 75, 150 g a.i./ha). [3] * Include a negative control (solvent + surfactant only) and a positive control (a commercial herbicide with a similar mode of action).

  • Post-emergence Application:

    • Allow a second set of pots to grow in the greenhouse until the weeds reach the 2-3 leaf stage.

    • Apply the test compounds to the foliage using the track sprayer at the same range of application rates.

  • Evaluation:

    • Place all treated pots in a greenhouse under controlled conditions (e.g., 25°C, 14h/10h light/dark cycle, 60-70% humidity).

    • After 14-21 days, visually assess the herbicidal injury on a percentage scale (0% = no effect, 100% = complete plant death).

    • For a quantitative assessment, harvest the above-ground plant tissue and measure the fresh weight. Calculate the growth inhibition relative to the negative control.

  • Data Analysis: Calculate the GR₅₀ (the dose required to cause 50% growth reduction) for each compound against each plant species to determine potency and selectivity.

Conclusion and Future Outlook

N-acylthiadiazole compounds continue to be a promising area for the discovery of novel herbicides, particularly PPO inhibitors. The versatility of their synthesis allows for extensive SAR studies, enabling the optimization of activity against resistant weeds while improving crop safety. Future research will likely focus on leveraging computational tools, such as molecular docking, to rationally design next-generation inhibitors with even greater potency and unique resistance-breaking profiles. [3][5]The integration of these advanced design strategies with robust, validated screening protocols will be essential for translating laboratory discoveries into effective agricultural solutions.

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Unlocking the Fungicidal Potential of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide: A Technical Guide for Novel Antifungal Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the persistent search for novel, broad-spectrum antifungal agents, the 1,3,4-thiadiazole scaffold has emerged as a promising pharmacophore. This technical guide delves into the fungicidal potential of a specific, yet underexplored derivative: 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide. We will explore its hypothetical synthesis, proposed mechanism of action, and a comprehensive roadmap for its in-vitro evaluation against key fungal pathogens. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing antifungal discovery.

Introduction: The Rationale for 1,3,4-Thiadiazole Derivatives in Antifungal Research

The 1,3,4-thiadiazole nucleus is a versatile heterocyclic moiety that has garnered significant attention in medicinal and agricultural chemistry due to its wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] Its structural similarity to other azole-based antifungals suggests a comparable mechanism of action, primarily targeting the fungal cell membrane's integrity.[4][5] The sulfur atom in the thiadiazole ring is thought to enhance liposolubility, potentially improving the compound's ability to penetrate fungal cell membranes.[5]

This guide focuses on the novel compound this compound, a molecule designed to leverage the established antifungal properties of the thiadiazole core while introducing substituents that may enhance its efficacy and spectrum of activity. The ethyl group at the 5-position and the 2-chloropropanamide side chain are key modifications hypothesized to influence its biological activity.

Proposed Synthesis Pathway

The synthesis of this compound can be approached through a multi-step process, starting with the formation of the core 1,3,4-thiadiazole ring, followed by the addition of the propanamide side chain. The following is a proposed synthetic route based on established methods for analogous compounds.[2][6][7]

G A Propanoic acid C 2-amino-5-ethyl-1,3,4-thiadiazole A->C Cyclization (e.g., with POCl3) B Thiosemicarbazide B->C E This compound C->E Acylation D 2-chloropropanoyl chloride D->E

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole.

    • To a solution of propanoic acid in a suitable solvent (e.g., phosphorus oxychloride), add thiosemicarbazide in equimolar amounts.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into crushed ice.

    • Neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Filter, wash with water, and recrystallize from ethanol to obtain pure 2-amino-5-ethyl-1,3,4-thiadiazole.

  • Step 2: Synthesis of this compound.

    • Dissolve the synthesized 2-amino-5-ethyl-1,3,4-thiadiazole in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine).

    • Cool the mixture in an ice bath and add 2-chloropropanoyl chloride dropwise with constant stirring.

    • Allow the reaction to proceed at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, wash the reaction mixture with dilute hydrochloric acid and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final compound.

Postulated Mechanism of Action

Thiazole and thiadiazole-based antifungals often exert their effect by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] The proposed mechanism for this compound is the inhibition of the cytochrome P450 enzyme, 14-α-demethylase.

G cluster_fungus Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Conversion Membrane Disrupted Cell Membrane Ergosterol->Membrane Incorporation Enzyme 14-α-demethylase (Cytochrome P450) Compound 2-chloro-N-(5-ethyl- 1,3,4-thiadiazol-2-yl)propanamide Compound->Enzyme Inhibition Death Fungal Cell Death Membrane->Death Leads to

Caption: Proposed mechanism of action via ergosterol biosynthesis inhibition.

This inhibition leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately disrupting the fungal cell membrane's structure and function, leading to cell death.[4]

In Vitro Antifungal Activity Assessment

A systematic in vitro evaluation is crucial to determine the antifungal spectrum and potency of the synthesized compound. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, are recommended.[8][9][10]

Fungal Strains

A panel of clinically and agriculturally relevant fungal strains should be used to determine the spectrum of activity.

Category Fungal Species Relevance
Yeasts Candida albicansCommon human pathogen[5]
Cryptococcus neoformansOpportunistic human pathogen[4]
Molds Aspergillus fumigatusCommon human pathogen
Fusarium oxysporumPlant pathogen[11]
Botrytis cinereaPlant pathogen[12]
Magnaporthe oryzaeRice blast fungus[13][14]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[9][10]

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

    • Prepare a suspension of fungal cells or spores in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[8]

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium. A typical concentration range to test for a novel compound is 0.03 to 64 µg/mL.[8]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50%) compared to the positive control.[9]

Data Presentation

The results of the MIC assay should be presented in a clear and concise table for easy comparison with standard antifungal agents.

Fungal Strain This compound MIC (µg/mL) Fluconazole MIC (µg/mL) Amphotericin B MIC (µg/mL)
Candida albicans[Experimental Value][Control Value][Control Value]
Cryptococcus neoformans[Experimental Value][Control Value][Control Value]
Aspergillus fumigatus[Experimental Value][Control Value][Control Value]
Fusarium oxysporum[Experimental Value][Control Value][Control Value]
Botrytis cinerea[Experimental Value][Control Value][Control Value]
Magnaporthe oryzae[Experimental Value][Control Value][Control Value]

Structure-Activity Relationship (SAR) and Future Directions

The initial bioactivity data for this compound will serve as a foundation for further optimization through Quantitative Structure-Activity Relationship (QSAR) studies.[15][16][17][18][19] QSAR models can help elucidate the relationship between the physicochemical properties of the molecule and its antifungal activity, guiding the design of more potent analogs.[20]

Future research should focus on:

  • Broadening the Spectrum: Testing against a wider range of fungal pathogens, including resistant strains.

  • Toxicity Studies: Evaluating the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

  • In Vivo Efficacy: Assessing the compound's performance in animal models of fungal infection.

  • Mechanism Elucidation: Conducting further studies, such as ergosterol quantification assays, to confirm the proposed mechanism of action.[5]

Conclusion

This compound represents a promising lead compound in the development of novel antifungal agents. Its 1,3,4-thiadiazole core is a well-established pharmacophore with a likely mechanism of action targeting ergosterol biosynthesis. The systematic evaluation outlined in this guide provides a clear pathway for characterizing its fungicidal potential and advancing its development as a potential therapeutic or agrochemical. The insights gained from these studies will be invaluable in the ongoing battle against fungal diseases.

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The Dawn of a New Class of Herbicides: An In-depth Technical Guide to the Discovery and History of 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The serendipitous discovery of the herbicidal properties of 1,3,4-thiadiazole derivatives in the mid-20th century marked a significant milestone in agricultural chemistry. This technical guide provides a comprehensive exploration of the history, discovery, and development of this important class of herbicides. We will delve into the pioneering research that identified their potent inhibitory effects on photosynthetic pathways, the key structure-activity relationships (SAR) that guided the synthesis of commercially successful compounds, and the experimental protocols that underpin their synthesis and evaluation. This guide is intended for researchers, scientists, and professionals in drug and agrochemical development, offering a detailed narrative of scientific inquiry, innovation, and the enduring impact of 1,3,4-thiadiazole herbicides on modern weed management.

Introduction: A New Frontier in Weed Control

The mid-20th century was a period of intense innovation in the agrochemical industry, driven by the need to enhance crop yields and manage weed competition. While phenoxy herbicides like 2,4-D had revolutionized broadleaf weed control, the search for novel modes of action and broader spectrum herbicides was relentless. It was within this context that the unassuming 1,3,4-thiadiazole ring system, a five-membered heterocycle containing one sulfur and two nitrogen atoms, emerged as a surprisingly potent herbicidal scaffold.[1] Initially explored for their diverse biological activities in medicine, the discovery of their phytotoxic properties opened a new chapter in herbicide science.[2] This guide traces the journey of 1,3,4-thiadiazole herbicides from their initial discovery to their establishment as a vital tool in agriculture.

The Genesis of a Herbicide Class: A Historical Perspective

The journey of 1,3,4-thiadiazole herbicides from laboratory curiosity to commercial success is a testament to the systematic efforts of industrial research and development.

Early Discoveries and Pioneering Companies

The herbicidal potential of urea-based compounds was recognized shortly after World War II.[3] However, the specific linkage of the 1,3,4-thiadiazole moiety to a urea group to create potent herbicides appears to have gained significant traction in the late 1960s. An early and pivotal moment in this discovery was the filing of a patent by Air Products and Chemicals, Inc. with a priority date of February 1, 1968, which described novel 5-substituted thiadiazole ureas and their use for controlling plant growth.

This foundational work laid the groundwork for the development of several commercially significant herbicides. Key players in this field emerged, including:

  • Air Products and Chemicals, Inc.: Credited with the initial discovery of the herbicidal activity of 1,3,4-thiadiazolyl ureas.

  • Eli Lilly and Company (Elanco Animal Health): This pharmaceutical giant, through its agricultural division Elanco, played a crucial role in the development and commercialization of Tebuthiuron.[4] Tebuthiuron was registered in the United States in 1974 and became a widely used herbicide for the control of woody plants and broadleaf weeds in non-crop areas and sugarcane.[4][5]

  • Ciba-Geigy AG (now Syngenta): This Swiss multinational was instrumental in the development of Thiazafluron, another significant 1,3,4-thiadiazole herbicide, developed between 1974 and 1976 for broadleaf weed control on non-cultural land.

Key Commercialized Herbicides

The research efforts of these companies culminated in the introduction of several impactful herbicides:

  • Tebuthiuron: N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N′-dimethylurea. A broad-spectrum, non-selective herbicide known for its long residual activity in the soil.[6][7] It is particularly effective against woody plants and is used in rangeland, industrial sites, and for sugarcane.[4][5]

  • Thiazafluron: 1,3-dimethyl-1-(5-trifluoromethyl-1,3,4-thiadiazol-2-yl)urea. A potent herbicide for the control of annual and perennial broadleaf weeds in non-crop areas.

  • Buthidazole: 3-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-imidazolidinone. A selective herbicide used for weed control in corn.[8]

These compounds solidified the position of 1,3,4-thiadiazoles as a commercially viable and important class of herbicides.

Mechanism of Action: The Inhibition of Photosynthesis

The herbicidal efficacy of 1,3,4-thiadiazole derivatives stems from their ability to disrupt the fundamental process of photosynthesis.

Targeting Photosystem II

1,3,4-Thiadiazole herbicides are potent inhibitors of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[8][9] Their primary site of action is the D1 protein within the PSII complex.[9] By binding to the D1 protein, they block the binding of plastoquinone (PQ), a mobile electron carrier.[9] This interruption of electron flow halts the production of ATP and NADPH, the energy currencies of the plant, and ultimately leads to the cessation of CO2 fixation.[9]

Photosystem_II_Inhibition PQ PQ ATP_NADPH ATP_NADPH PQ->ATP_NADPH electron transport leads to D1 D1 D1->ATP_NADPH inhibition prevents caption Figure 1: Mechanism of Photosystem II Inhibition by 1,3,4-Thiadiazole Herbicides.

Phytotoxic Cascade

The blockage of electron transport in PSII initiates a cascade of events leading to plant death. The accumulation of high-energy electrons results in the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These highly destructive molecules cause lipid peroxidation, membrane damage, and ultimately, cell death.[9] The visible symptoms of phytotoxicity, such as chlorosis (yellowing) and necrosis (tissue death), are a direct consequence of this oxidative stress.[10][11]

Structure-Activity Relationships (SAR): Designing Potent Herbicides

The herbicidal activity of 1,3,4-thiadiazole ureas is highly dependent on the nature and position of substituents on both the thiadiazole ring and the urea moiety. Extensive research has elucidated key structural features that govern their potency and selectivity.

The 1,3,4-Thiadiazole Ring
  • Position 5: The substituent at the 5-position of the thiadiazole ring is critical for herbicidal activity. Bulky alkyl groups, such as a tert-butyl group as seen in Tebuthiuron and Buthidazole, are often associated with high potency.[8] Electron-withdrawing groups, like the trifluoromethyl group in Thiazafluron, also contribute to strong herbicidal effects.

  • Position 2: The 2-amino group serves as a crucial linker to the urea portion of the molecule. Modifications to this group can significantly impact activity.

The Urea Moiety
  • N-Substituents: The nature of the substituents on the urea nitrogen atoms plays a vital role in fine-tuning herbicidal activity and selectivity. In Tebuthiuron, the two methyl groups on the urea are important for its high activity.

  • N'-Substituents: The substituent on the N' nitrogen of the urea can also influence the molecule's properties.

Thiadiazole_Urea [label=<

R¹ R² R³

Bulky Alkyl (e.g., tert-butyl) or Electron-Withdrawing Group (e.g., CF₃) at C5 enhances activity. Small Alkyl groups (e.g., CH₃) on Urea N are favorable. Modifications on Urea N' can modulate selectivity.

>];

caption [label="Figure 2: Key Structural Features for Herbicidal Activity.", shape=plaintext, fontcolor="#202124"]; } Figure 2: Key Structural Features for Herbicidal Activity.

Quantitative Efficacy Data

The following table summarizes the efficacy of prominent 1,3,4-thiadiazole herbicides against a range of common weed species.

HerbicideTarget Weed SpeciesEfficacy LevelReference
Tebuthiuron Alfalfa (Medicago sativa)High[5]
Bluegrasses (Poa spp.)High[5]
Chickweed (Stellaria media)High[5]
Clover (Trifolium spp.)High[5]
Dock (Rumex spp.)High[5]
Goldenrod (Solidago spp.)High[5]
Mullein (Verbascum thapsus)High[5]
Woody Plants (various)High (slow acting)[6][7]
Thiazafluron Annual and Perennial Broadleaf WeedsHigh
Buthidazole Various Broadleaf and Grassy Weeds in CornSelective[8]

Experimental Protocols: Synthesis of 1,3,4-Thiadiazole Herbicides

The synthesis of 1,3,4-thiadiazole herbicides typically involves the construction of the thiadiazole ring followed by the introduction of the urea side chain.

General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

A common and robust method for the synthesis of the 2-amino-5-substituted-1,3,4-thiadiazole core involves the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[12][13]

Protocol 1: Synthesis of 2-Amino-5-tert-butyl-1,3,4-thiadiazole [14]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine pivalic acid (1 equivalent) and thiosemicarbazide (1 equivalent).

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (catalytic amount) to the mixture with cooling.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-5-tert-butyl-1,3,4-thiadiazole.

Synthesis_Thiadiazole_Core Reactants Pivalic Acid + Thiosemicarbazide Reaction_Conditions Conc. H₂SO₄ Reflux Reactants->Reaction_Conditions Workup 1. Pour onto ice 2. Neutralize (NaHCO₃) 3. Filter Reaction_Conditions->Workup Product 2-Amino-5-tert-butyl- 1,3,4-thiadiazole Workup->Product caption Figure 3: Workflow for the Synthesis of the 1,3,4-Thiadiazole Core.

Synthesis of 1,3,4-Thiadiazolyl Ureas

The final step in the synthesis of many 1,3,4-thiadiazole herbicides is the formation of the urea linkage. This can be achieved through various methods, including the reaction of the 2-amino-1,3,4-thiadiazole with an appropriate isocyanate or carbamoyl chloride.

Protocol 2: Synthesis of Tebuthiuron (N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N′-dimethylurea)

  • Reactant Preparation: Dissolve 2-amino-5-tert-butyl-1,3,4-thiadiazole (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, acetonitrile).

  • Isocyanate Addition: Add dimethylcarbamoyl chloride (1.1 equivalents) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to scavenge the HCl generated during the reaction.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure Tebuthiuron.

Conclusion and Future Perspectives

The discovery and development of 1,3,4-thiadiazole herbicides represent a significant advancement in weed management technology. Their unique mode of action as Photosystem II inhibitors provided a valuable tool for controlling a broad spectrum of weeds, including those resistant to other herbicide classes. The pioneering work of companies like Air Products and Chemicals, Eli Lilly, and Ciba-Geigy in the late 1960s and 1970s laid the foundation for a class of herbicides that continues to have relevance in modern agriculture.

While the emergence of herbicide resistance is an ongoing challenge, the foundational knowledge of the structure-activity relationships of 1,3,4-thiadiazoles provides a roadmap for the design of new, more effective, and environmentally benign herbicides. The principles of rational drug design, coupled with a deep understanding of the historical context of herbicide discovery, will undoubtedly continue to drive innovation in the quest for sustainable and efficient weed control solutions.

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  • PrepChem.com. (n.d.). Synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,3-dimethyl-maleinimide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of herbicides after 1945. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiadiazoles. Retrieved from [Link]

  • MSU Extension. (2015, May 14). Plant phytotoxicity in the greenhouse. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Weed control efficacy and citrus response to flazasulfuron applied alone and in combination with other herbicides. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: 1,3,4-Thiadiazole. Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Retrieved from [Link]

  • University of California Agriculture and Natural Resources. (n.d.). DIAGNOSIS OF PHYTOTOXICITY FROM HERBICIDES IN SOILS. Retrieved from [Link]

  • The Pharma Innovation. (2022). Efficacy of herbicides against diverse weed flora of wheat (Triticum aestivum L.). Retrieved from [Link]

  • International Journal of Current Microbiology and Applied Sciences. (n.d.). Efficacy of different post-emergence herbicides against complex weed flora in greengram. Retrieved from [Link]

  • University of Maryland Extension. (2024, June 7). Phytotoxicity: Chemical Damage to Garden Plants. Retrieved from [Link]

  • PubMed. (2008). Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents. Retrieved from [Link]

  • International Journal of Chemical Studies. (2018). Recent approaches for herbicide resistance management in weeds. Retrieved from [Link]

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An In-depth Technical Guide to 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide: Synthesis, Structure, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide. This document is intended for an audience with a strong background in chemistry and pharmacology, offering in-depth insights into this promising heterocyclic compound.

Introduction to the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry and agrochemistry, renowned for its diverse biological activities.[1][2] This five-membered heterocyclic ring, containing two nitrogen atoms and one sulfur atom, is a versatile pharmacophore. Its derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities.[1] The unique electronic and structural features of the thiadiazole ring allow it to act as a bioisostere for other functional groups, enhancing binding to biological targets and improving pharmacokinetic profiles.

Molecular Identity and Physicochemical Properties

Identifier Value
IUPAC Name This compound
Molecular Formula C7H10ClN3OS
Molecular Weight 219.69 g/mol
Canonical SMILES CCC1=NN=C(S1)NC(=O)C(C)Cl

The molecular structure consists of a central 1,3,4-thiadiazole ring substituted at the 5-position with an ethyl group and at the 2-position with a 2-chloropropanamide moiety. The presence of the chloro-amide functional group suggests potential reactivity and specific binding interactions with biological macromolecules.

Proposed Synthesis of this compound

A plausible and efficient synthetic route for this compound can be designed based on established methodologies for analogous compounds.[3] The synthesis initiates from the readily available 2-amino-5-ethyl-1,3,4-thiadiazole.

Synthesis_Pathway A 2-Amino-5-ethyl-1,3,4-thiadiazole C This compound A->C Acylation B 2-Chloropropanoyl chloride B->C Solvent Anhydrous THF, Triethylamine Solvent->C

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from the synthesis of similar N-substituted 2-amino-1,3,4-thiadiazole derivatives.[3]

Step 1: Preparation of the Reaction Mixture

  • To a solution of 2-amino-5-ethyl-1,3,4-thiadiazole (1 equivalent) in anhydrous tetrahydrofuran (THF), add triethylamine (1.2 equivalents) as a base to neutralize the HCl generated during the reaction.

  • Stir the mixture at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Acylation

  • Slowly add 2-chloropropanoyl chloride (1.1 equivalents) dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

Step 3: Work-up and Purification

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Wash the residue with water to remove triethylamine hydrochloride.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound.

Structural Elucidation and Characterization

The structure of the synthesized compound can be confirmed using a combination of spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide, and C=N stretching of the thiadiazole ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should display signals corresponding to the ethyl group (a triplet and a quartet), the methine and methyl protons of the 2-chloropropanoyl group (a quartet and a doublet), and a broad singlet for the amide proton.

    • ¹³C NMR will show distinct peaks for the carbons of the ethyl group, the thiadiazole ring, and the 2-chloropropanamide moiety, including the carbonyl carbon.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the compound, along with a characteristic isotopic pattern for the chlorine atom.

Potential Applications and Biological Activity

While the specific biological activity of this compound has not been extensively reported, the broader class of 1,3,4-thiadiazole derivatives exhibits a wide range of biological activities.

Potential_Applications Core 1,3,4-Thiadiazole Derivatives A Antimicrobial Core->A B Antifungal Core->B C Herbicidal Core->C D Anticancer Core->D E Anti-inflammatory Core->E

Figure 2: Potential biological activities of 1,3,4-thiadiazole derivatives.

The presence of the chloro-amide side chain is a common feature in many bioactive molecules, including some herbicides.[4][5] For instance, related compounds containing the N-(substituted-1,3,4-thiadiazol-2-yl)amide moiety have been investigated for their herbicidal properties.[2] Therefore, it is plausible that this compound could exhibit herbicidal activity.

Furthermore, various substituted 1,3,4-thiadiazoles have shown significant antimicrobial and antifungal activities.[1] The combination of the thiadiazole ring and the reactive chloro-amide group may lead to novel antimicrobial agents.

Conclusion and Future Directions

This compound represents an interesting synthetic target within the versatile class of 1,3,4-thiadiazole derivatives. The proposed synthetic route is straightforward and relies on well-established chemical transformations. Future research should focus on the synthesis, purification, and comprehensive spectroscopic characterization of this compound. Subsequently, a thorough evaluation of its biological activities, particularly its potential as a herbicide or antimicrobial agent, is warranted. Such studies will contribute to a deeper understanding of the structure-activity relationships of this important class of heterocyclic compounds and may lead to the development of novel therapeutic or agrochemical agents.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15031707, 5-(2-Chloroethyl)-1,3,4-thiadiazol-2-amine. [Link]

  • Abdel-Wahab, B. F., et al. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules2018 , 23(3), 684. [Link]

  • Sun, N.-B., et al. Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry2013 , 25(18), 10341-10343. [Link]

  • Yusuf, M., et al. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules2018 , 23(11), 2829. [Link]

  • Google Patents. Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • Wang, G., et al. Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. Bioorganic & Medicinal Chemistry Letters2012 , 22(1), 534-537. [Link]

  • Ma, Y., et al. Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. Journal of Agricultural and Food Chemistry2006 , 54(20), 7724-7728. [Link]

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Methodological & Application

Synthesis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, a molecule of interest for researchers in agrochemical and pharmaceutical development. The 1,3,4-thiadiazole core is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind the experimental choices.

Introduction

The target molecule, this compound, belongs to the class of N-acyl-1,3,4-thiadiazole derivatives. The synthesis involves the acylation of a 2-amino-5-ethyl-1,3,4-thiadiazole with 2-chloropropanoyl chloride. The presence of the chloro-amide moiety suggests its potential as an intermediate in the synthesis of more complex molecules or as a candidate for biological screening, particularly in the realm of herbicides and other bioactive agents.[3][4]

Reaction Scheme

The overall synthetic pathway can be depicted as a two-step process, starting from propionic acid and thiosemicarbazide to first synthesize the key intermediate, 5-ethyl-1,3,4-thiadiazol-2-amine. This intermediate is then acylated with 2-chloropropanoyl chloride to yield the final product.

Synthesis_Scheme PropionicAcid Propionic Acid Intermediate 5-ethyl-1,3,4-thiadiazol-2-amine PropionicAcid->Intermediate Cyclization Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate Product This compound Intermediate->Product Acylation AcylChloride 2-Chloropropanoyl Chloride AcylChloride->Product

Caption: Overall reaction scheme for the synthesis.

Part 1: Synthesis of 5-ethyl-1,3,4-thiadiazol-2-amine (Intermediate)

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established process, often involving the cyclization of a carboxylic acid and thiosemicarbazide in the presence of a dehydrating agent.[1][5][6]

Materials and Methods
Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
Propionic AcidC₃H₆O₂74.08(1.0 eq)
ThiosemicarbazideCH₅N₃S91.13(1.0 eq)
Phosphorus OxychloridePOCl₃153.33(Excess)
WaterH₂O18.02As needed
Sodium Hydroxide (50%)NaOH40.00As needed
Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add an excess of phosphorus oxychloride (POCl₃).

  • Addition of Reactants: To the stirred POCl₃, add propionic acid (1.0 eq) followed by the portion-wise addition of thiosemicarbazide (1.0 eq). The addition should be done carefully to control any initial exothermic reaction.

  • Reaction: Heat the reaction mixture at 80-90°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Neutralization and Precipitation: Neutralize the acidic solution to a pH of approximately 8 using a 50% aqueous solution of sodium hydroxide. This will cause the product to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Part 2: Synthesis of this compound (Final Product)

The final step is the nucleophilic acyl substitution reaction between the synthesized 5-ethyl-1,3,4-thiadiazol-2-amine and 2-chloropropanoyl chloride.[7][8] The lone pair of electrons on the amino group of the thiadiazole attacks the electrophilic carbonyl carbon of the acyl chloride.

Materials and Methods
Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity
5-ethyl-1,3,4-thiadiazol-2-amineC₄H₇N₃S129.18(1.0 eq)
2-Chloropropanoyl chlorideC₃H₄Cl₂O126.97(1.0-1.2 eq)
Dry Acetone or THF--As solvent
Anhydrous Sodium Acetate or TriethylamineC₂H₃NaO₂ / C₆H₁₅N82.03 / 101.19(1.0-1.2 eq)
Ice-cold WaterH₂O18.02As needed
Protocol
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-ethyl-1,3,4-thiadiazol-2-amine (1.0 eq) and a base such as anhydrous sodium acetate or triethylamine (1.0-1.2 eq) in a suitable dry solvent like acetone or tetrahydrofuran (THF).[9] The use of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.[7]

  • Addition of Acyl Chloride: Cool the mixture in an ice bath. Add a solution of 2-chloropropanoyl chloride (1.0-1.2 eq) in the same dry solvent dropwise to the stirred solution over a period of 15-30 minutes. 2-Chloropropanoyl chloride is a reactive and corrosive substance and should be handled with care in a fume hood.[10][11]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. This will precipitate the crude product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash it with water to remove any inorganic salts, and then dry it. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to obtain the pure this compound.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Dissolve Dissolve 5-ethyl-1,3,4-thiadiazol-2-amine and base in dry solvent Cool Cool the mixture in an ice bath Dissolve->Cool Add Dropwise addition of 2-chloropropanoyl chloride Cool->Add Stir Stir at room temperature for 4-6 hours Add->Stir Pour Pour into ice-cold water Stir->Pour Filter Filter the precipitate Pour->Filter Wash Wash with water Filter->Wash Dry Dry the product Wash->Dry Recrystallize Recrystallize for purification Dry->Recrystallize

Caption: Experimental workflow for the acylation step.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity. These include:

  • Melting Point: To determine the purity of the compound.

  • FT-IR Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch, C=O stretch of the amide, and the C-Cl stretch.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • 2-Chloropropanoyl chloride: Corrosive, lachrymatory, and reacts with moisture. Handle in a fume hood with appropriate PPE.

  • Solvents: Acetone and THF are flammable. Use in a well-ventilated area away from ignition sources.

  • Bases: Triethylamine is a corrosive and flammable liquid. Sodium hydroxide is a corrosive solid. Handle with care.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers can reliably synthesize this compound for further investigation in their respective fields. The versatility of the 1,3,4-thiadiazole scaffold continues to make it a valuable target in the development of new chemical entities with potential biological applications.

References

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. 2021. Available from: [Link]

  • New 5-(nitroheteroaryl)-1,3,4-thiadiazols containing acyclic amines at C-2: synthesis and SAR study for their antileishmanial activity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2017. Available from: [Link]

  • New 1,3,4-Thiadiazole Derivatives: Synthesis, Characterization, and Antimicrobial Activity. Journal of Heterocyclic Chemistry. 2019. Available from: [Link]

  • Synthesis and Evaluation of Thiazolidine Amide and N-Thiazolyl Amide Fluoroquinolone Derivatives. Archiv der Pharmazie. 2017. Available from: [Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. 2013. Available from: [Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. 2021. Available from: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. 2023. Available from: [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. 2022. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Thiazolyl-Based Compounds Incorporating Bioactive Amide and Hydrazide Groups. ACS Omega. 2024. Available from: [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies. 2022. Available from: [Link]

  • Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry. 2014. Available from: [Link]

  • Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry. 2015. Available from: [Link]

  • Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. Bioorganic & Medicinal Chemistry Letters. 2013. Available from: [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]

  • Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science. 2021. Available from: [Link]

Sources

Application Note: Structural Elucidation of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The structural characterization of novel chemical entities is a cornerstone of drug discovery and development. Unambiguous confirmation of a molecule's constitution and connectivity is paramount for understanding its biological activity, establishing structure-activity relationships (SAR), and ensuring intellectual property claims. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and indispensable tool for the detailed structural analysis of organic molecules in solution.[1] This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the theoretical underpinnings of the expected spectral features, present a detailed protocol for sample preparation and data acquisition, and offer an in-depth interpretation of the predicted spectra.

Theoretical Framework: Understanding the NMR Signature of the Target Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[2] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a detailed fingerprint of the molecule's structure.[3]

For this compound, we can anticipate distinct signals in both the ¹H and ¹³C NMR spectra corresponding to the unique proton and carbon environments within the molecule. The chemical shift (δ), reported in parts per million (ppm), is the key parameter that reflects the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups cause a shift to lower values (upfield).[4][5]

Key Structural Features and Their Expected NMR Signatures:

  • 1,3,4-Thiadiazole Ring: This five-membered aromatic heterocycle is a core component of the molecule. The presence of two nitrogen atoms and a sulfur atom influences the electron distribution within the ring, affecting the chemical shifts of the ring carbons. Based on literature data for similar 1,3,4-thiadiazole derivatives, the two carbon atoms of the thiadiazole ring are expected to resonate at significantly different chemical shifts in the ¹³C NMR spectrum.[6]

  • Ethyl Group: The ethyl substituent on the thiadiazole ring will give rise to a characteristic quartet and triplet pattern in the ¹H NMR spectrum due to spin-spin coupling between the methylene (-CH₂-) and methyl (-CH₃) protons. The methylene protons, being closer to the electron-withdrawing thiadiazole ring, will appear further downfield than the methyl protons.[7]

  • Propanamide Moiety: The propanamide side chain introduces several key functionalities. The amide carbonyl carbon will produce a signal in the downfield region of the ¹³C NMR spectrum (typically 160-180 ppm).[2] The methine proton (-CH-) adjacent to the chlorine atom will be significantly deshielded and will appear as a quartet in the ¹H NMR spectrum due to coupling with the adjacent methyl protons. The amide N-H proton will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

  • 2-Chloro Group: The electronegative chlorine atom will cause a significant downfield shift for the adjacent methine proton and carbon in the propanamide group.

Experimental Protocol

A meticulously executed experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following section outlines a step-by-step procedure for the ¹H and ¹³C NMR analysis of this compound.

Diagram of the Experimental Workflow

experimental_workflow Experimental Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis sample_weigh Weigh 5-10 mg of the compound dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) sample_weigh->dissolve transfer Transfer to a clean 5 mm NMR tube dissolve->transfer insert_sample Insert sample into the NMR spectrometer transfer->insert_sample lock_shim Lock on the deuterium signal and shim the magnetic field insert_sample->lock_shim acquire_1H Acquire ¹H NMR spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C NMR spectrum acquire_1H->acquire_13C fourier_transform Fourier Transform the FID acquire_13C->fourier_transform phase_correct Phase correct the spectrum fourier_transform->phase_correct baseline_correct Apply baseline correction phase_correct->baseline_correct integrate_calibrate Integrate peaks (¹H) and calibrate chemical shifts baseline_correct->integrate_calibrate assign_peaks Assign signals to corresponding nuclei integrate_calibrate->assign_peaks interpret_coupling Interpret coupling patterns assign_peaks->interpret_coupling confirm_structure Confirm molecular structure interpret_coupling->confirm_structure

Caption: A streamlined workflow for the NMR analysis of small organic molecules.

Materials
  • This compound (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) of high purity (≥99.8 atom % D)

  • 5 mm NMR tubes

  • Pasteur pipettes

  • Volumetric flask or vial

  • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

Procedure
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • Using a Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube, avoiding the introduction of any solid particles.

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.

    • ¹H NMR Acquisition:

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

      • Use a standard 90° pulse sequence.

      • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

      • Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.

    • ¹³C NMR Acquisition:

      • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

      • Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

      • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 128-1024 scans).

      • The relaxation delay (D1) should be set to 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum. If TMS was not added, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • For the ¹H NMR spectrum, integrate the peaks to determine the relative number of protons corresponding to each signal.

Predicted Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for the constituent functional groups and data from analogous structures reported in the literature.

Molecular Structure with Numbering Scheme

Sources

HPLC purification of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preparative HPLC Purification of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Abstract

This application note provides a comprehensive and detailed protocol for the purification of the heterocyclic small molecule, this compound, using preparative High-Performance Liquid Chromatography (HPLC). The synthesis of novel chemical entities for pharmaceutical and agrochemical research often yields crude products containing residual starting materials, byproducts, and other impurities that must be removed to ensure data integrity in subsequent assays.[1] This guide details a systematic approach, beginning with analytical method development on a reverse-phase column and culminating in a scaled-up preparative method capable of yielding the target compound with high purity (>99%). We will explore the rationale behind critical experimental choices, including stationary phase selection, mobile phase optimization, and UV detection wavelength, providing researchers with a robust framework for purifying this and structurally related molecules.

Introduction: The Rationale for a Systematic Purification Strategy

The compound this compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its wide range of reported biological activities.[2][3] The purity of such compounds is paramount for reliable structure-activity relationship (SAR) studies and further drug development processes.

The target molecule possesses a combination of hydrophobic (ethyl group, chloropanamide backbone) and polar (thiadiazole ring, amide linkage) features, making it an ideal candidate for purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4][5] RP-HPLC separates molecules based on their hydrophobicity, where analytes partition between a non-polar stationary phase and a polar mobile phase.[6] This methodology offers high resolution, reproducibility, and scalability, making it the preferred technique for purifying complex mixtures in the pharmaceutical industry.[1]

Our approach is built on a logical progression from small-scale analytical method development to a larger-scale preparative purification, ensuring efficient and successful isolation of the target compound.

Analyte Characterization and Method Development Principles

Structural Considerations
  • Compound Name: this compound

  • Molecular Formula: C₇H₁₀ClN₃OS[7]

  • Key Features:

    • Hydrophobic Regions: Ethyl group, aliphatic chain of the propanamide.

    • Polar/Interactive Regions: 1,3,4-thiadiazole ring (contains N and S heteroatoms), amide group (potential for hydrogen bonding), chloro-substituent.

    • UV Chromophore: The 1,3,4-thiadiazole ring system is expected to exhibit strong UV absorbance, which is essential for detection.[8][9] Studies on similar thiadiazole derivatives show absorbance maxima in the 240-370 nm range.[9][10]

Foundational Choices for Method Development

Column Selection: A C18-bonded silica column is the most versatile and widely used stationary phase in RP-HPLC and serves as the optimal starting point for this application.[5][6] Its C18 alkyl chains provide strong hydrophobic interactions, which are necessary to retain the molecule and separate it from more polar impurities.[6]

Mobile Phase Selection: The mobile phase in RP-HPLC typically consists of water mixed with a less polar organic solvent, such as acetonitrile or methanol.[11]

  • Acetonitrile is often preferred due to its lower viscosity (resulting in lower backpressure) and excellent UV transparency.[12]

  • Methanol is a cost-effective alternative and can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor.[6][13] For this protocol, we will use an acetonitrile/water system. The ratio of these solvents will be adjusted to control the retention and resolution of the separation.[14]

pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[11][15] While the target amide is neutral, the nitrogen atoms in the thiadiazole ring are weakly basic. To ensure reproducible retention times and symmetric peak shapes, a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid is often added to the mobile phase. This suppresses the ionization of any residual silanol groups on the stationary phase, which can cause peak tailing with basic analytes.[13] We will use 0.1% formic acid as it is volatile and compatible with mass spectrometry if further analysis is desired.

Experimental Protocols and Workflows

Materials and Instrumentation
CategoryItemSpecifications
Solvents & Reagents Acetonitrile (ACN)HPLC Grade or higher
WaterDeionized (DI) or Milli-Q
Formic Acid (FA)LC-MS Grade
Crude SampleThis compound
Dimethyl Sulfoxide (DMSO)Anhydrous, >99.5%
HPLC Columns Analytical ColumnC18, 4.6 x 150 mm, 5 µm particle size
Preparative ColumnC18, 21.2 x 150 mm, 5 µm particle size
Instrumentation HPLC SystemQuaternary pump, autosampler, column oven, Diode Array Detector (DAD) or UV-Vis Detector, automated fraction collector
Consumables Syringe Filters0.45 µm PTFE
Vials2 mL for analytical, larger for sample dissolution
Collection TubesSized for fraction collector
Purification Workflow Overview

The overall strategy follows a logical progression from analysis to purification.

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_purify Phase 3: Purification & Analysis crude Crude Product sample_prep Sample Preparation (Dissolve & Filter) crude->sample_prep scout Analytical Scouting Gradient sample_prep->scout optimize Isocratic/Gradient Optimization scout->optimize final_method Final Analytical Method optimize->final_method scale_up Preparative Scale-Up final_method->scale_up fractions Fraction Collection scale_up->fractions purity_check Purity Analysis of Fractions fractions->purity_check pool Pool Pure Fractions purity_check->pool evap Solvent Evaporation pool->evap final_product Pure Compound (>99%) evap->final_product

Caption: HPLC Purification Workflow from Crude to Pure Compound.

Step-by-Step Protocols

Protocol 1: Sample Preparation

  • Weigh approximately 200 mg of the crude this compound.

  • Dissolve the crude material in a minimal amount of DMSO. Add acetonitrile to dilute the solution until the DMSO concentration is below 10% to ensure good peak shape. Causality: High concentrations of strong solvents like DMSO can distort peak shape and interfere with retention on the column.

  • Vortex the solution until all material is fully dissolved.

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial to remove any particulate matter that could clog the HPLC system.

Protocol 2: Analytical Method Development

  • System Setup:

    • Install the analytical C18 column (4.6 x 150 mm).

    • Set the column oven temperature to 30°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Set the detector to monitor a range of wavelengths (e.g., 210-400 nm) and select an optimal wavelength for quantification, predicted to be around 254 nm or the compound's specific λmax.

  • Scouting Gradient:

    • Run a fast, broad gradient to determine the approximate elution time of the target compound.[5]

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Injection Volume: 5 µL.

    • Analysis: Identify the peak for the target compound and note its retention time and the corresponding %B.

  • Method Optimization:

    • Based on the scouting run, design a shallower gradient centered around the elution percentage of the target peak to improve resolution from nearby impurities.

    • Example Optimized Gradient: If the compound eluted at 60% B, a new gradient might be 45-75% B over 15 minutes.

    • The goal is to achieve a resolution (Rs) of >1.5 between the target peak and its closest impurities.

ParameterFinal Analytical Method
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 50% to 75% B over 15 minutes
Column Temp. 30 °C
Detection 254 nm
Injection Vol. 10 µL

Protocol 3: Preparative Scale-Up and Purification

  • System Setup:

    • Install the preparative C18 column (21.2 x 150 mm).

    • Calculate the new flow rate. The scaling factor based on column diameter is (21.2 / 4.6)² ≈ 21.2. Therefore, the new flow rate is 1.0 mL/min * 21.2 = 21.2 mL/min.

    • Adjust the gradient time to keep the gradient slope constant. The new run time will be 15 min * (21.2 / 21.2) = 15 min (no change needed if flow is scaled correctly).

  • Purification Run:

    • Inject the prepared crude sample solution (e.g., 1-2 mL, depending on column loading capacity).

    • Run the scaled-up preparative method.

    • Configure the fraction collector to collect peaks based on a UV signal threshold. Collect the main peak corresponding to the target compound into separate tubes.

  • Purity Analysis:

    • Inject a small aliquot (5 µL) from the key collected fractions into the HPLC using the Final Analytical Method (Protocol 2) to confirm purity.

  • Post-Purification:

    • Combine the fractions confirmed to be of high purity (>99%).

    • Remove the acetonitrile and water using a rotary evaporator. A final lyophilization step may be required to remove residual water and obtain a dry, fluffy powder.

Expected Results & Discussion

A successful purification will show a crude analytical chromatogram with multiple peaks, including the main product peak. The optimized analytical method will demonstrate baseline resolution (Rs > 1.5) between the target peak and adjacent impurities.

The preparative chromatogram will show a broad, well-defined peak for the target compound, which is collected by the fraction collector. Subsequent analytical injections of the collected fractions should reveal a single, sharp peak, confirming a purity of >99%. The final isolated yield will depend on the purity of the initial crude material.

Troubleshooting Common HPLC Issues [12]

ProblemPotential CauseSolution
Peak Tailing Secondary interactions with silica; wrong pHAdd 0.1% TFA or FA to mobile phase; adjust pH.
High Backpressure Clogged frit/column; precipitationFilter sample; flush system; use lower viscosity solvent.
Poor Resolution Inappropriate mobile phase/gradientOptimize gradient slope; try methanol instead of ACN to alter selectivity.
No/Low Recovery Compound precipitated on column/in systemEnsure sample is fully dissolved in the initial mobile phase conditions.

Conclusion

This application note outlines a systematic and robust RP-HPLC method for the purification of this compound. By starting with a logical analytical method development process and properly scaling the parameters for preparative chromatography, researchers can reliably obtain this compound with high purity. The principles and protocols described herein are broadly applicable to the purification of other small organic molecules, providing a foundational workflow for chemists in drug discovery and development.

References

  • Phenomenex. (2025).
  • Mastelf Technologies. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Drawell.
  • Pharma Tutor. (2025).
  • PubMed. (2013).
  • Thermo Fisher Scientific via YouTube. (2025). Mastering Small Molecule Reversed-Phase Method Development.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
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  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Hawach. (2025). Polar Column in HPLC Example.
  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds.
  • Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • PubMed. (1998).
  • LCGC. (2013). The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree?.
  • Elsevier. (2022). Antiureolytic activity of new water-soluble thiadiazole derivatives: Spectroscopic, DFT, and molecular docking studies.
  • ResearchGate. (2024).
  • PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
  • DergiPark. (2018).
  • MDPI. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies.
  • Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.
  • Amadis Chemical. This compound,391864-00-9.

Sources

Application Notes & Protocols: Developing a Herbicidal Activity Assay for Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on establishing a robust and reliable herbicidal activity assay for novel thiadiazole-based compounds. Thiadiazole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent herbicidal effects.[1][2][3] This guide moves beyond a simple recitation of steps to explain the scientific rationale behind protocol design, ensuring the development of a self-validating system for screening and characterizing these molecules. We will cover critical aspects from understanding the potential mechanisms of action to detailed in vitro and whole-plant (in vivo) screening protocols, data analysis, and interpretation.

Introduction: The Rationale and the Target

The 1,3,4-thiadiazole scaffold is a privileged structure in agrochemical research due to its versatile biological activities.[1][3][4] Compounds like tebuthiuron and buthidiazole have long demonstrated the potential of this chemical class in selective weed control.[1] The primary herbicidal action of many well-known thiadiazole derivatives involves the inhibition of photosynthesis, specifically by targeting the Photosystem II (PSII) complex.[1][5] However, other modes of action for novel thiadiazole compounds are continually being discovered, including the inhibition of key enzymes like Acetolactate Synthase (ALS) and Protoporphyrinogen Oxidase (PPO).[6][7][8][9]

Therefore, a successful screening program must not assume a single mechanism. The protocols outlined herein are designed as a tiered approach: a primary, broad-spectrum screen to identify active compounds, followed by secondary, mechanism-specific assays to elucidate the mode of action. This strategy maximizes efficiency and provides a deeper understanding of the structure-activity relationship (SAR) of the synthesized compounds.

Pillar of Trustworthiness: The foundation of any screening assay is its ability to produce reproducible and biologically relevant data. This requires meticulous attention to controls, including a known susceptible species, a known resistant species (if available), a vehicle control (the solvent used to dissolve the compound), and a positive control (a commercial herbicide with a known mode of action).[10][11]

Assay Design Philosophy: A Tiered Screening Approach

A high-throughput screening (HTS) campaign can involve thousands of compounds. A tiered approach is essential for efficiently identifying promising leads while managing resources.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Selectivity cluster_2 Tier 3: Mechanism of Action (MoA) Elucidation Primary High-Throughput In Vitro Assay (e.g., Algal Growth Inhibition) DoseResponse Dose-Response Curves (Determine EC50/GR50) Primary->DoseResponse Active 'Hits' WholePlant Whole-Plant Seedling Assay (Pre- & Post-emergence) WholePlant->DoseResponse Selectivity Crop & Weed Selectivity Panel DoseResponse->Selectivity MoA Target-Site Enzyme Assays (PSII, ALS, PPO, etc.) Selectivity->MoA Lead Candidates

Caption: Tiered approach for herbicide screening.

This workflow begins with broad, cost-effective assays to cast a wide net and progresses to more specific, resource-intensive assays for only the most promising candidates.

Tier 1: Primary Screening Protocols

The goal of Tier 1 is to rapidly identify compounds that exhibit any level of phytotoxicity. A combination of in vitro and whole-plant assays provides a comprehensive initial assessment.

Protocol: In Vitro Algal Growth Inhibition Assay

Rationale & Expertise: Green algae, such as Chlorella vulgaris, serve as excellent model systems for herbicides targeting photosynthesis.[12] This assay is rapid, requires minimal compound, is highly sensitive to PSII inhibitors, and is amenable to a 96-well plate format for high-throughput screening.[12][13]

Step-by-Step Methodology:

  • Culture Preparation: Maintain an axenic liquid culture of Chlorella vulgaris in a suitable growth medium (e.g., Bold's Basal Medium) under a 16:8 hour light:dark cycle at 25°C.

  • Compound Preparation: Prepare a 10 mM stock solution of each thiadiazole compound in DMSO. Create a working solution by diluting the stock to 100 µg/mL in the algal growth medium.

  • Assay Setup (96-well plate):

    • Wells A1-H10: Add 180 µL of algal culture (adjusted to an OD680 of ~0.1) to each well.

    • Add 20 µL of the respective compound working solution to each test well.

    • Control Wells (Column 11): 180 µL algal culture + 20 µL medium with DMSO (Vehicle Control).

    • Positive Control Wells (Column 12): 180 µL algal culture + 20 µL Diuron solution (a known PSII inhibitor) at a final concentration of 10 µM.

    • Blank Wells (e.g., H12): 200 µL of sterile medium.

  • Incubation: Incubate the plate under the same light and temperature conditions as the stock culture for 72 hours.

  • Data Acquisition: Measure the optical density (OD) at 680 nm using a microplate reader.

  • Calculation: Calculate the percent inhibition for each compound relative to the vehicle control: % Inhibition = (1 - (OD_compound - OD_blank) / (OD_vehicle - OD_blank)) * 100

Protocol: Whole-Plant Seedling Assay

Rationale & Expertise: An in vitro assay cannot fully predict whole-plant activity, which is influenced by compound uptake, translocation, and metabolism. A whole-plant assay using a fast-growing, sensitive indicator species like cress (Lepidium sativum) or ryegrass (Lolium multiflorum) is crucial.[14] Testing both pre-emergence (soil-applied) and post-emergence (foliar-applied) gives a broader picture of potential use patterns.[10]

Step-by-Step Methodology:

  • Planting: Fill small pots (e.g., 5x5 cm) with a standardized potting mix. Sow approximately 20-30 seeds of a sensitive indicator species (e.g., Brassica campestris or Lolium multiflorum) per pot.[1]

  • Compound Application:

    • Pre-emergence: Immediately after sowing, apply the test compound solution evenly to the soil surface using a precision sprayer. Apply at a standard high rate (e.g., 1000 g a.i./ha) to maximize the chance of detecting activity.

    • Post-emergence: Grow plants for 7-10 days until they reach the two- to three-leaf stage.[10] Apply the compound solution as a foliar spray.

  • Controls: For both application types, include an untreated control and a vehicle (solvent + surfactant) control. A commercial standard (e.g., Glyphosate for post-emergence, Atrazine for pre-emergence) should also be included.

  • Growth Conditions: Place pots in a controlled growth chamber or greenhouse with standardized temperature, humidity, and light cycles.

  • Assessment: After 14-21 days, visually assess the herbicidal effect using a rating scale (e.g., 0-100%, where 0 = no effect and 100 = complete plant death). Also, measure the fresh weight of the above-ground biomass.

  • Calculation: Calculate the percent growth reduction compared to the vehicle control: % Growth Reduction = (1 - (FreshWeight_compound / FreshWeight_vehicle)) * 100

Tier 2: Dose-Response and Selectivity

Compounds showing significant activity (>80% inhibition/reduction) in Tier 1 are advanced to Tier 2 for quantitative characterization.

Protocol: Dose-Response Curve Generation

Rationale & Expertise: A single high dose identifies activity, but a dose-response curve reveals potency. The goal is to determine the concentration or rate that causes a 50% reduction in growth (EC₅₀ for in vitro assays, GR₅₀ or ED₅₀ for whole-plant assays).[15] This is a critical metric for comparing compounds and understanding SAR.

Sources

Application Notes & Protocols: In Vitro Antifungal Screening of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The persistent rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents. The 1,3,4-thiadiazole scaffold has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities, including antifungal properties. This document provides a comprehensive guide for the in vitro antifungal screening of a novel derivative, 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide. We will delve into the scientific rationale behind the experimental design, provide detailed, step-by-step protocols for susceptibility testing against clinically relevant fungal pathogens, and discuss the interpretation of results. This guide is designed to be a self-validating system, ensuring the generation of robust and reproducible data for the evaluation of this compound's antifungal potential.

Introduction: The Rationale for Screening this compound

The 1,3,4-thiadiazole ring is a versatile pharmacophore present in numerous compounds exhibiting a broad spectrum of biological activities.[1][2][3] Its derivatives have been reported to possess significant antifungal activity against a range of pathogenic fungi.[1][4][5] The mechanism of action for some thiadiazole derivatives has been linked to the inhibition of essential fungal enzymes or disruption of cell wall integrity.[4][6]

The target compound, this compound, combines the established antifungal potential of the 1,3,4-thiadiazole core with a chloro-propanamide side chain. The chloroacetamide moiety is a known reactive group that can potentially interact with biological nucleophiles, suggesting a possible mechanism of covalent inhibition of fungal target proteins.[7] This structural combination warrants a thorough investigation of its antifungal efficacy.

This application note will guide researchers through standardized in vitro screening methodologies to determine the compound's antifungal spectrum and potency. The protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI), ensuring data quality and comparability.[8][9][10]

Pre-screening Compound Characterization

Prior to initiating antifungal screening, it is imperative to characterize the test compound, this compound.

Table 1: Compound Characterization

ParameterMethodExpected Outcome
Chemical Structure & Purity 1H NMR, 13C NMR, Mass Spectrometry, HPLCConfirmation of structure and purity >95%
Solubility Serial dilutions in various solvents (e.g., DMSO, ethanol)Determination of a suitable solvent for stock solution preparation
Stability HPLC analysis of the compound in the chosen solvent over timeAssessment of compound stability under storage and experimental conditions

Note: The synthesis of related 2-chloro-N-(substituted-1,3,4-thiadiazol-2-yl)acetamides has been previously described and can be adapted for the synthesis of the title compound.[11]

Experimental Workflow for Antifungal Susceptibility Testing

The following workflow provides a comprehensive approach to evaluating the in vitro antifungal activity of the test compound.

Antifungal_Screening_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis & Interpretation A Compound Stock Solution Preparation D Broth Microdilution Assay (CLSI M27/M38) A->D B Fungal Inoculum Preparation B->D C Growth Media Preparation C->D E Determination of MIC D->E F Determination of MFC (Optional) E->F G Data Interpretation & Comparison E->G MOA_Exploration A Primary Screening (MIC/MFC Determination) B Ergosterol Binding Assay A->B Investigate Potential Targets C Cell Wall Integrity Assay (Sorbitol Protection) A->C Investigate Potential Targets D Enzyme Inhibition Assays A->D Investigate Potential Targets E Efflux Pump Inhibition Assay A->E Investigate Potential Targets F Genomic/Proteomic Analysis B->F Confirm Target C->F Confirm Target D->F Confirm Target E->F Confirm Target

Caption: Potential avenues for mechanism of action studies.

Initial mechanistic insights can be gained through simple assays:

  • Ergosterol Binding: Perform the MIC assay in the presence of exogenous ergosterol. If the MIC increases, it suggests the compound may target the fungal cell membrane.

  • Cell Wall Disruption: Run the MIC assay in media with and without an osmotic protectant like sorbitol. If the compound is more active without sorbitol, it may indicate interference with cell wall synthesis. [4]

Conclusion

This application note provides a robust and standardized framework for the in vitro antifungal screening of this compound. By following these detailed protocols, researchers can generate reliable data to assess the compound's potential as a novel antifungal agent. The modular nature of the workflow allows for adaptation and expansion to include a broader range of fungal pathogens and more in-depth mechanistic studies. The promising chemical features of this compound, combined with a systematic screening approach, will pave the way for a comprehensive evaluation of its therapeutic potential.

References

  • Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds - PMC - NIH. (2020-04-24).
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  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy - ASM Journals. (2025-04-01).
  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020-04-29).
  • (PDF) In vitro antifungal susceptibility testing - ResearchGate. (2025-08-09).
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  • Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials | mBio - ASM Journals. (2025-03-26).
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  • Synthesis and Antifungal Screening of 2-{[1-(5-Alkyl/arylalkylpyrazin-2-yl)ethylidene]hydrazono}-1,3-thiazolidin-4-ones.
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  • Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC - PubMed Central. (2019-09-30).
  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - Semantic Scholar. (2021-09-16).
  • Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed. (1979-05-01).
  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - MDPI.
  • Synthesis and in vitro antifungal activity of 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives - PubMed. (1999-12-01).
  • Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - NIH. (2016-01-29).
  • In-vitro Activity of Five Novel Anti-Fungal Compounds Against Thirty-Two Strains of Talaromyces marneffei - NIH. (2023-10-14).
  • Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide - SciELO.
  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC - NIH.
  • ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate | Benchchem.
  • 5-(2-Chloroethyl)-1,3,4-thiadiazol-2-amine | C4H6ClN3S | CID 15031707 - PubChem.

Sources

Application Notes & Protocols: A Researcher's Guide to the Experimental Evaluation of Thiadiazole-Based Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,3,4-thiadiazole heterocyclic ring is a versatile scaffold in agrochemical development, giving rise to a range of herbicides with diverse mechanisms of action. Commercially significant examples like tebuthiuron have long been used for selective weed control, primarily by inhibiting photosynthesis. More recent research has explored thiadiazole derivatives as potent inhibitors of the protoporphyrinogen oxidase (PPO) enzyme, a key target in modern herbicide design.[1][2] This diversity in biological targets necessitates a robust, multi-stage experimental framework to accurately characterize the efficacy, crop selectivity, and biochemical mode of action of novel thiadiazole-based herbicide candidates.

This guide provides a comprehensive, phased approach to the evaluation process, moving from high-throughput primary screens to detailed biochemical assays. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

Part 1: Initial Screening for Herbicidal Activity

Core Directive: The initial phase is designed for rapid, high-throughput assessment to identify promising lead compounds from a library of novel thiadiazole derivatives. These assays prioritize speed and cost-effectiveness while providing a reliable indication of biological activity.

Protocol 1: Multi-Species Seed Germination and Radicle Elongation Assay

Causality: This in-vitro assay provides a rapid assessment of pre-emergent herbicidal activity. By disrupting germination or early growth, it indicates if a compound can prevent weed establishment. Using both monocot and dicot species gives an early hint at the potential spectrum of activity. While some herbicides like glyphosate may not strongly inhibit germination itself, they can severely impact seedling development, which this assay also captures.[3][4]

Methodology:

  • Preparation: Prepare various concentrations of the test thiadiazole compounds in a suitable solvent (e.g., acetone or DMSO) and dilute with distilled water to final test concentrations (e.g., 1, 10, 100, 1000 µM). Ensure the final solvent concentration is non-phytotoxic (typically ≤0.5%).

  • Plating: Place 25 seeds of each test species (e.g., Echinochloa crus-galli [barnyardgrass - monocot] and Amaranthus retroflexus [redroot pigweed - dicot]) on sterile filter paper in a 9 cm Petri dish.

  • Treatment: Moisten each filter paper with 5 mL of the respective test solution or a control solution (water + solvent).

  • Incubation: Seal the Petri dishes with paraffin film and place them in a growth chamber with controlled temperature (25°C) and a 16/8h light/dark cycle.

  • Assessment (7 Days After Treatment):

    • Count the number of germinated seeds to calculate the germination percentage.

    • Measure the radicle (root) length of 10 randomly selected seedlings from each dish.

    • Calculate the percent inhibition relative to the untreated control.

Data Interpretation: Significant inhibition of germination or radicle elongation at lower concentrations (e.g., <100 µM) indicates promising pre-emergent activity and warrants progression to whole-plant assays.

Protocol 2: Greenhouse Whole-Plant Post-Emergence Assay

Causality: This assay confirms the herbicidal activity identified in primary screens on established plants, providing a more realistic assessment of post-emergence efficacy. Visual assessment of phytotoxicity is a standard and effective method for initial scoring.[5][6]

Methodology:

  • Plant Propagation: Grow test weed species (e.g., barnyardgrass, pigweed, Abutilon theophrasti [velvetleaf]) and a representative crop (e.g., Zea mays [corn]) in pots containing a standard greenhouse soil mix. Grow plants to the 2-4 leaf stage.[6]

  • Experimental Design: Arrange pots in a randomized complete block design with at least four replicates per treatment.[7]

  • Herbicide Application: Prepare a high, single-rate application of the test compound (e.g., 250 g a.i./ha) formulated with appropriate adjuvants. Apply the herbicide using a calibrated track sprayer to ensure uniform coverage.[6] Include an untreated control and a commercial standard for comparison.

  • Growth Conditions: Maintain plants in a greenhouse with controlled temperature (e.g., 25/20°C day/night) and supplemental lighting.

  • Assessment (7, 14, and 21 Days After Treatment - DAT):

    • Visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).[6]

    • At 21 DAT, harvest the above-ground biomass, and record the fresh and dry weights.

    • Calculate the percent biomass reduction compared to the untreated control.

Part 2: Quantitative Efficacy Assessment

Core Directive: Once herbicidal activity is confirmed, the next step is to quantify the potency. Dose-response analysis is the cornerstone of this evaluation, allowing for the determination of the herbicide rate required to achieve a specific level of weed control.

Protocol 3: Whole-Plant Dose-Response Analysis

Causality: This protocol establishes the relationship between herbicide dose and plant response, allowing for the calculation of key efficacy parameters like the GR₅₀ (the dose causing 50% growth reduction). Using a logarithmic series of doses is crucial to accurately define the sigmoidal dose-response curve.[5]

Methodology:

  • Plant Propagation & Design: As described in Protocol 2, grow several key weed species to the 2-4 leaf stage. Use a randomized complete block design with 4-5 replicates.

  • Dose Selection: Based on the screening results, select a range of 6-8 doses that are expected to cause between 0% and 100% inhibition. The doses should be spaced evenly on a logarithmic scale (e.g., 0, 10, 20, 40, 80, 160, 320 g a.i./ha).

  • Application & Growth: Apply herbicides as described in Protocol 2 and maintain plants in the greenhouse.

  • Assessment (21 DAT): Harvest the above-ground biomass and determine the dry weight for each plant.

  • Data Analysis:

    • Convert dry weight data to a percentage of the untreated control.

    • Fit the data to a four-parameter log-logistic model using statistical software (e.g., the 'drc' package in R or similar tools in Python).

    • From the fitted curve, determine the GR₅₀ value and its corresponding 95% confidence interval for each weed species.

Data Presentation:

Compound IDTarget Weed SpeciesGR₅₀ (g a.i./ha)95% Confidence Interval
TDZ-001A. retroflexus25.4(21.2, 30.5)
TDZ-001E. crus-galli112.8(98.5, 129.2)
TDZ-002A. retroflexus15.1(12.9, 17.6)
TDZ-002E. crus-galli250.5(220.1, 285.4)

Visualization:

DoseResponseWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Target Weeds (2-4 Leaf Stage) C Randomized Block Design A->C B Prepare Logarithmic Dose Range D Apply Herbicide (Track Sprayer) B->D C->D E Greenhouse Growth (21 Days) D->E F Harvest & Measure Dry Biomass E->F G Fit Log-Logistic Model F->G H Calculate GR50 Value G->H

Workflow for Greenhouse Dose-Response Studies.

Part 3: Crop Selectivity and Phytotoxicity

Core Directive: A potent herbicide is only valuable if it can be used selectively without harming the desired crop. Phytotoxicity assessment is a critical regulatory and developmental requirement.

Protocol 4: Crop Safety and Selectivity Trial

Causality: This protocol is designed to rigorously assess crop safety under weed-free conditions. Applying the herbicide at both the proposed use rate (1x) and an exaggerated rate (2x) is a standard practice to establish a margin of safety, accounting for potential sprayer overlaps in the field.[6][8] Assessing multiple cultivars is important as tolerance can be genetically determined.

Methodology:

  • Experimental Setup: In a greenhouse or in designated field plots, plant several key cultivars of the target crop (e.g., corn, soybean, wheat). Ensure the plots are maintained completely weed-free (by hand-weeding) to isolate herbicide effects on the crop.

  • Treatments: Apply the thiadiazole herbicide at the proposed effective dose (1x) and double the proposed dose (2x). Include an untreated, hand-weeded control and a relevant commercial standard. Use a randomized complete block design with at least four replicates.

  • Phytotoxicity Assessment: Visually assess crop injury at 7, 14, and 28 DAT. Symptoms to record include chlorosis (yellowing), necrosis (tissue death), stunting, and malformation.[9]

  • Growth Measurements: At various intervals and at maturity, measure plant height and biomass.

  • Yield Assessment: For field trials, harvest the crop at maturity and determine the yield (e.g., grain weight, fruit number).

Data Presentation:

TreatmentRateCrop CultivarVisual Injury @ 14 DAT (%)Height Reduction @ 28 DAT (%)Yield (% of Control)
TDZ-0021xCorn 'DKC62-08'2.51.898.7
TDZ-0022xCorn 'DKC62-08'8.06.592.4
TDZ-0021xCorn 'P1197'3.02.199.1
TDZ-0022xCorn 'P1197'10.59.289.5
Control-Both00100

Part 4: Elucidating the Mechanism of Action (MOA)

Core Directive: Understanding the biochemical target of a herbicide is crucial for managing resistance, identifying potential synergies, and guiding future chemical synthesis. Given that thiadiazoles are known to target PPO or photosynthesis, these pathways are logical starting points for investigation.[1]

Protocol 5: In-Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

Causality: This enzymatic assay directly measures the interaction between the herbicide and its target protein, PPO. It provides a quantitative measure of inhibition (Kᵢ or IC₅₀) and confirms whether PPO is the primary site of action.[2][10]

Methodology:

  • Enzyme Extraction:

    • Homogenize etiolated plant tissue (e.g., corn or spinach) in an ice-cold extraction buffer.

    • Perform differential centrifugation to isolate a plastid-enriched fraction.

    • Quantify the protein concentration of the extract using a Bradford assay.

  • Enzyme Assay:

    • The assay measures the fluorescence of Protoporphyrin IX, the product of the PPO-catalyzed reaction.

    • In a 96-well microplate, combine the enzyme extract, assay buffer, and various concentrations of the thiadiazole inhibitor.

    • Initiate the reaction by adding the substrate, Protoporphyrinogen IX.

    • Measure the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate for each inhibitor concentration.

    • Plot the percent inhibition against the log of the inhibitor concentration.

    • Fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 6: Photosynthesis Inhibition via Chlorophyll Fluorescence

Causality: Chlorophyll fluorescence is a rapid, non-invasive probe of photosystem II (PSII) efficiency.[11] Herbicides that inhibit photosynthetic electron transport cause characteristic changes in fluorescence parameters, such as a rapid rise in the maximum quantum yield (Fv/Fm), which can be detected long before visual symptoms appear.[12][13]

Methodology:

  • Plant Treatment: Treat whole plants (e.g., Lemna paucicostata or susceptible weed seedlings) with the herbicide as described in Protocol 2.

  • Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20-30 minutes to ensure all reaction centers are open.

  • Measurement: Use a portable pulse-amplitude-modulated (PAM) fluorometer to measure key fluorescence parameters at various time points after treatment (e.g., 1, 6, 24, 48 hours). The key parameter is the maximum quantum yield of PSII (Fv/Fm).

  • Data Analysis: A significant and rapid decrease in the Fv/Fm ratio in treated plants compared to controls is a strong indicator of PSII inhibition.

Visualization:

PPO_Inhibition cluster_pathway Porphyrin Biosynthesis Pathway Glutamate Glutamate ALA ALA Glutamate->ALA PBG Porphobilinogen ALA->PBG ProtoIX Protoporphyrinogen IX PBG->ProtoIX PorphyrinIX Protoporphyrin IX ProtoIX->PorphyrinIX PPO PPO Enzyme ProtoIX->PPO Substrate ROS Reactive Oxygen Species (ROS) -> Membrane Damage ProtoIX->ROS Accumulation & Leakage Chlorophyll Chlorophyll & Heme PorphyrinIX->Chlorophyll PPO->PorphyrinIX Product TDZ Thiadiazole Herbicide TDZ->PPO Inhibition

Mechanism of PPO-inhibiting Thiadiazole Herbicides.

Part 5: Preliminary Environmental Impact Assessment

Core Directive: Modern herbicide development requires an early understanding of potential non-target effects. While full regulatory packages are extensive, preliminary lab-based assays can provide critical early data.

Discussion & Recommended Protocols:

  • Non-Target Arthropods: Herbicides can have sublethal or lethal effects on beneficial insects like predators and parasitoids. A tiered testing approach, starting with worst-case laboratory assays on sensitive indicator species (e.g., a parasitoid wasp like Aphidius rhopalosiphi and a predatory mite like Typhlodromus pyri), is recommended.[14][15][16] These tests typically involve exposing the organisms to herbicide residues on glass plates or leaves and assessing mortality over 48-72 hours.

  • Environmental Fate in Soil: A herbicide's utility is heavily influenced by its behavior in soil. Key processes to investigate are sorption (binding to soil particles) and degradation (breakdown over time).

    • Sorption: The batch equilibrium method is a standard protocol to determine the soil organic carbon-water partitioning coefficient (Koc), which indicates the likelihood of leaching.[17][18]

    • Degradation: Laboratory soil incubation studies are used to determine the herbicide's half-life (DT₅₀). This involves treating soil samples with the herbicide and measuring its concentration over time using analytical methods like HPLC or LC-MS.[19]

References

  • Barbagallo, R. P., et al. (2003). "Chlorophyll a fluorescence as a tool to screen for herbicide activity." Photosynthesis Research. Available at: [Link]

  • Candolfi, M. P., et al. (2000). Guidelines to evaluate side-effects of plant protection products to non-target arthropods. IOBC/WPRS. Available at: [Link]

  • Dayan, F. E., & Duke, S. O. (2014). "Protoporphyrinogen Oxidase Inhibitors." Herbicide Symptoms, University of California Agriculture and Natural Resources. Available at: [Link]

  • European and Mediterranean Plant Protection Organization (EPPO). (2010). "Guidance document on regulatory testing and risk assessment procedures for plant protection products with non-target arthropods." EPPO Bulletin. Available at: [Link]

  • Food and Agriculture Organization of the United Nations (FAO). (1993). "Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators." Regulatory Directive Dir93-07b. Available at: [Link]

  • Gao, Y., et al. (2020). "Design, Synthesis, and Molecular Mechanism Studies of N-Phenylisoxazoline-thiadiazolo[3,4- a]pyridazine Hybrids as Protoporphyrinogen IX Oxidase Inhibitors." Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Hafner, M., et al. (2016). "Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs." Nature Methods. Available at: [Link]

  • Klem, K., et al. (2020). "Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements." Plants. Available at: [Link]

  • LSPN. (2017). "GRcalculator: an online tool for calculating and mining dose–response data." Bioinformatics. Available at: [Link]

  • Lee, J., et al. (2019). "Leaf chlorophyll fluorescence discriminates herbicide resistance in Echinochloa species." Pest Management Science. Available at: [Link]

  • Liu, W., et al. (2014). "Inhibition of Ascorbic Acid on Lotus Rhizome Polyphenol Oxidase." Journal of Chinese Institute of Food Science and Technology. Available at: [Link]

  • Mead-Briggs, M., et al. (2000). "A method for testing the side-effects of plant protection products on the predatory bug Orius laevigatus (Fieber) in the laboratory." IOBC/WPRS Bulletin. Available at: [Link]

  • OECD. (2000). "OECD Guideline for the Testing of Chemicals 106: Adsorption - Desorption Using a Batch Equilibrium Method." OECD Publishing. Available at: [Link]

  • Online GR Calculator. (n.d.). LSPN, Harvard Medical School. Available at: [Link]

  • Parrish, S. K. (2015). "Test wheat seed germination if harvest aid herbicides were used." Kansas State University Agronomy eUpdates. Available at: [Link]

  • R Core Team. (2021). R: A language and environment for statistical computing. R Foundation for Statistical Computing, Vienna, Austria. Available at: [Link]

  • Scarabel, L., et al. (2015). "Protocols for Robust Herbicide Resistance Testing in Different Weed Species." Journal of Visualized Experiments. Available at: [Link]

  • Schreiber, L. A., et al. (2018). "Experimental methods to evaluate herbicides behavior in soil." Revista Brasileira de Herbicidas. Available at: [Link]

  • Tottman, D. R. (1995). "Phytotoxicity assessment." EPPO Bulletin. Available at: [Link]

  • University of California IPM. (n.d.). "Herbicide phytotoxicity." UC IPM Pest Management Guidelines. Available at: [Link]

  • Wang, T., et al. (2018). "Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301." Scientific Reports. Available at: [Link]

  • Zobiole, L. H. S., et al. (2011). "Glyphosate reduces shoot concentrations of mineral nutrients in glyphosate-resistant soybeans." Plant and Soil. Available at: [Link]

  • Dayan, F. E., & Zaccaro, M. L. M. (2012). "Chlorophyll fluorescence as a marker for herbicide mechanisms of action." Pesticide Biochemistry and Physiology. Available at: [Link]

  • U.S. Army Medical Bioengineering Research and Development Lab. (1978). "The Determination of Phytotoxicity." DTIC. Available at: [Link]

  • Zhang, J., et al. (2018). "Evaluation of weed control efficacy and crop safety of the new HPPD-inhibiting herbicide-QYR301." Scientific Reports. Available at: [Link]

  • Mangold, J., et al. (2013). "Timing of seeding after herbicide application influences rates of germination and seedling biomass of native plants used for grassland restoration." Invasive Plant Science and Management. Available at: [Link]

  • Damalas, C. A., & Koutroubas, S. D. (2016). "Herbicide and safener treatments of the greenhouse pot trial and the field trial." ResearchGate. Available at: [Link]

  • Tan, J., et al. (2015). "Phytotoxicity of glyphosate in the germination of Pisum sativum and its effect on germinated seedlings." Pakistan Journal of Botany. Available at: [Link]

  • Morash, R., & Freedman, B. (1989). "The effects of several herbicides on the germination of seeds in the forest floor." Canadian Journal of Forest Research. Available at: [Link]

  • Tan, J., et al. (2020). "Phytotoxicity of glyphosate in the germination of Pisum sativum and its effect on germinated seedlings." PLoS ONE. Available at: [Link]

  • Benaceur, F., et al. (2020). "Thermal treatment and inhibition study with non-toxic product of polyphenol oxidase from Mediterranean Palm heart (Chamaerops humilis L.)." International Journal of Biological Macromolecules. Available at: [Link]

  • Spadotto, C. A., et al. (2020). "Sorption and desorption studies of herbicides in the soil by batch equilibrium and stirred flow methods." IntechOpen. Available at: [Link]

  • Shaner, D. L. (2009). "Rapid Assay for Detecting Enhanced Atrazine Degradation in Soil." Weed Science. Available at: [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide. This document outlines a well-established synthetic route, detailed protocols, and critical process considerations to ensure a safe, efficient, and reproducible manufacturing process.

Introduction and Strategic Overview

This compound is a key intermediate in the synthesis of various biologically active compounds. The 1,3,4-thiadiazole core is a prevalent scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] The efficient and scalable synthesis of this intermediate is therefore of significant interest.

The synthetic strategy detailed herein is a two-step process commencing with the synthesis of the foundational building block, 2-amino-5-ethyl-1,3,4-thiadiazole, followed by its acylation with 2-chloropropionyl chloride. This approach is selected for its reliability, high yields, and adaptability to large-scale production.

Logical Flow of the Synthetic Process

The overall workflow is designed to be linear and efficient, minimizing intermediate purifications where possible and ensuring high throughput.

Synthetic Workflow A Starting Materials (Propanoic Acid & Thiosemicarbazide) B Step 1: Cyclization (Formation of 2-amino-5-ethyl-1,3,4-thiadiazole) A->B Acid catalyst C Intermediate Isolation & Purification B->C D Step 2: Acylation (Reaction with 2-chloropropionyl chloride) C->D E Final Product Isolation & Purification D->E Base F Quality Control & Characterization E->F

Caption: A high-level overview of the synthetic workflow for this compound.

Detailed Synthetic Protocols

PART A: Synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole

This initial step involves the cyclization of propanoic acid and thiosemicarbazide in the presence of a strong acid catalyst. Polyphosphoric acid (PPA) is often employed for this transformation as it serves as both a catalyst and a dehydrating agent, driving the reaction to completion.[3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
Propanoic Acid74.081.0
Thiosemicarbazide91.131.1Use in slight excess
Polyphosphoric Acid--Sufficient to ensure good stirring
Water18.02-For work-up
Sodium Hydroxide40.00-For neutralization (e.g., 50% aq. soln)

Step-by-Step Protocol:

  • Reaction Setup: In a suitably sized glass-lined reactor equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, charge the polyphosphoric acid.

  • Reagent Addition: While stirring, slowly add propanoic acid to the reactor. A mild exotherm may be observed.

  • Thiosemicarbazide Addition: Once the propanoic acid is fully dissolved, begin the portion-wise addition of thiosemicarbazide. Maintain the internal temperature below 60°C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to 90-100°C and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Work-up: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic aqueous solution with a 50% sodium hydroxide solution until the pH is approximately 8-9. This will precipitate the crude product.

  • Isolation and Purification: Filter the precipitated solid and wash thoroughly with cold water. The crude 2-amino-5-ethyl-1,3,4-thiadiazole can be purified by recrystallization from an appropriate solvent system, such as ethanol/water. Dry the purified product under vacuum.

PART B: Synthesis of this compound

The second and final step is the acylation of the synthesized 2-amino-5-ethyl-1,3,4-thiadiazole with 2-chloropropionyl chloride in the presence of a base to scavenge the generated HCl.[2][5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
2-amino-5-ethyl-1,3,4-thiadiazole129.191.0From Part A
2-Chloropropionyl chloride126.981.05Use in slight excess
Triethylamine101.191.2Or another suitable non-nucleophilic base
Tetrahydrofuran (THF)72.11-Anhydrous solvent
Water18.02-For work-up
Saturated Sodium Bicarbonate Solution--For washing
Brine--For washing
Anhydrous Magnesium Sulfate120.37-For drying

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry, and inerted reactor, dissolve 2-amino-5-ethyl-1,3,4-thiadiazole in anhydrous THF.

  • Base Addition: Add triethylamine to the solution and cool the mixture to 0-5°C using an ice bath.

  • Acylating Agent Addition: Slowly add 2-chloropropionyl chloride dropwise to the cooled solution, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by TLC or HPLC.

  • Work-up: Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Reaction Mechanism and Scientific Rationale

The synthesis relies on two fundamental organic reactions: heterocyclic ring formation and nucleophilic acyl substitution.

Mechanism of 1,3,4-Thiadiazole Formation

The formation of the 2-amino-5-ethyl-1,3,4-thiadiazole ring is a condensation reaction. The thiosemicarbazide acts as a dinucleophile, reacting with the carboxylic acid (propanoic acid) under acidic conditions. The polyphosphoric acid protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the terminal nitrogen of the thiosemicarbazide. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic thiadiazole ring.

Mechanism of Acylation

The acylation of 2-amino-5-ethyl-1,3,4-thiadiazole is a classic nucleophilic acyl substitution. The amino group of the thiadiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. The presence of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.

Acylation Mechanism cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination cluster_2 Deprotonation Amine R-NH₂ AcylChloride R'-COCl Amine->AcylChloride TetrahedralIntermediate [R-NH₂⁺-C(O⁻)R'-Cl] AcylChloride->TetrahedralIntermediate ProtonatedAmide [R-NH-C(=O⁺H)R'] TetrahedralIntermediate->ProtonatedAmide TetrahedralIntermediate->ProtonatedAmide ChlorideIon Cl⁻ TetrahedralIntermediate->ChlorideIon FinalAmide R-NH-COR' ProtonatedAmide->FinalAmide ProtonatedAmide->FinalAmide Base Et₃N Base->FinalAmide ProtonatedBase Et₃NH⁺Cl⁻ FinalAmide->ProtonatedBase

Caption: A simplified representation of the nucleophilic acyl substitution mechanism for the formation of the final product.

Safety and Handling Precautions

  • Polyphosphoric Acid: Corrosive. Handle with care in a well-ventilated fume hood. Avoid contact with skin and eyes. Quenching with water is highly exothermic and should be done slowly and with adequate cooling.

  • Thiosemicarbazide: Toxic. Avoid inhalation of dust and contact with skin.

  • 2-Chloropropionyl chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine: Flammable and has a strong odor. Use in a well-ventilated area.

  • General Precautions: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture. Appropriate PPE should be worn at all times.

Quality Control and Characterization

The purity and identity of the final product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess crude purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: As an indicator of purity.

References

  • Desai, N. C., et al. (2014). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. Journal of Chemistry, 2014, 1-8.
  • Google Patents. (1975). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
  • PubChem. (n.d.). 5-(2-Chloroethyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

  • Ahmed, B., et al. (2012). Methods of Synthesis: 1,3,4-Thiadiazole-2-Thiones: A Review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2946-2955.
  • PubChem. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole. Retrieved from [Link]

  • Can, Ö. D., et al. (2015). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 20(8), 13610-13626.
  • De Gruyter. (2013). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives.
  • MDPI. (2021).
  • MDPI. (2018).
  • IOSR Journal of Applied Chemistry. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry, 7(1), 10-16.
  • Google Patents. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Preprints.org. (2024).
  • Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10321-10323.
  • National Institutes of Health. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 25(17), 3835.

Sources

Application Notes and Protocols for the Field Trial Formulation of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Discovery and Efficacy

The transition of a novel herbicidal agent from laboratory synthesis to field evaluation is a critical juncture in agrochemical research and development. This document provides a comprehensive guide to the formulation of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide , a promising herbicidal candidate from the thiadiazole class of compounds. The principles and protocols outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to develop stable and efficacious formulations for robust field trials.

The successful application of any active ingredient (AI) is contingent upon its effective formulation.[] A well-designed formulation ensures uniform delivery of the AI to the target, enhances its biological activity, and maintains its chemical and physical stability during storage and application.[][] This guide will delve into the rationale behind formulation choices, provide detailed protocols for two common formulation types suitable for field trials—Wettable Powder (WP) and Emulsifiable Concentrate (EC)—and outline the requisite stability testing and safety protocols.

Understanding the Active Ingredient: A Thiadiazole Derivative

While specific physicochemical data for this compound is proprietary to its discovery program, its chemical structure suggests it is a solid with low water solubility, a common characteristic of thiadiazole derivatives used in agriculture.[3][4] This assumption informs the selection of appropriate formulation strategies. The 1,3,4-thiadiazole ring is a well-established scaffold in herbicidal chemistry, known to impart significant biological activity.[4][5]

The Imperative of Formulation: Beyond the Active Ingredient

An unformulated AI is rarely suitable for agricultural use. Formulation is essential to:

  • Ensure Uniform Application: Disperse a small amount of potent AI over a large area.

  • Enhance Bioavailability: Facilitate the AI's penetration through the waxy cuticle of plant leaves.[6][7]

  • Improve Handling and Safety: Reduce dust exposure and improve ease of mixing for applicators.[8][9]

  • Maintain Stability: Protect the AI from degradation due to environmental factors like UV light and temperature fluctuations.[]

Formulation Strategies for Field Trials

For initial field trials, simplicity and versatility are key. Wettable Powder (WP) and Emulsifiable Concentrate (EC) formulations are excellent starting points.

Wettable Powder (WP) Formulation

A WP is a dry, finely ground formulation that forms a suspension when mixed with water.[8][10] This is a suitable option for solid AIs with low water solubility and high melting points.[11][12]

Causality of Component Selection:

  • Active Ingredient (AI): The core of the formulation, providing the herbicidal effect.

  • Wetting Agent: Reduces the surface tension between the powder and water, allowing the particles to be readily incorporated into the water phase upon mixing.[10]

  • Dispersing Agent: Adsorbs onto the surface of the AI particles, preventing them from agglomerating (flocculation) in the spray tank and ensuring a stable, uniform suspension.[10]

  • Inert Carrier/Filler: A solid, non-phytotoxic diluent, such as clay or silica, that provides bulk and aids in the grinding and flowability of the powder.[12]

Experimental Protocol: Preparation of a 50% WP Formulation

Objective: To prepare a 50% (w/w) Wettable Powder formulation of this compound.

Materials:

ComponentFunctionExample ProductPercentage (w/w)
This compoundActive Ingredient-50.0%
Anionic SurfactantWetting AgentSodium dodecyl sulfate2.0%
LignosulfonateDispersing AgentKraftsperse® 25M5.0%
Kaolin ClayInert Carrier-43.0%
Total 100.0%

Procedure:

  • Pre-milling: Coarsely grind the active ingredient to a manageable particle size.

  • Blending: In a suitable blender (e.g., a V-blender), combine the pre-milled AI, wetting agent, dispersing agent, and inert carrier. Blend until a homogenous mixture is achieved.

  • Milling: Transfer the blended powder to an air mill or hammer mill. Mill the mixture to a fine particle size (typically < 10 µm) to ensure good suspensibility.[9]

  • Packaging: Package the final WP formulation in airtight, moisture-proof containers.

dot

WP_Formulation_Workflow cluster_preparation Preparation cluster_processing Processing cluster_final_product Final Product AI Active Ingredient PreMilling Pre-milling of AI AI->PreMilling WettingAgent Wetting Agent Blending Homogenous Blending WettingAgent->Blending DispersingAgent Dispersing Agent DispersingAgent->Blending Carrier Inert Carrier Carrier->Blending PreMilling->Blending Milling Fine Milling (<10 µm) Blending->Milling WP_Product Wettable Powder (WP) Formulation Milling->WP_Product

Caption: Workflow for Wettable Powder (WP) Formulation.

Emulsifiable Concentrate (EC) Formulation

An EC is a liquid formulation where the AI is dissolved in a water-immiscible organic solvent along with an emulsifier system.[13][14] When diluted with water, it spontaneously forms a stable oil-in-water emulsion.[13][15] This is a suitable choice if the AI has good solubility in a suitable organic solvent.

Causality of Component Selection:

  • Active Ingredient (AI): The herbicidal agent, which must be soluble in the chosen solvent system.[14]

  • Solvent: A water-immiscible organic solvent that dissolves the AI. The choice of solvent is critical and can influence efficacy and phytotoxicity.[15]

  • Emulsifier System: Typically a blend of two or more surfactants (anionic and non-ionic) that allows the oil-based formulation to form a stable emulsion in water.[13][14] The balance of these surfactants is key to emulsion stability.

Experimental Protocol: Preparation of a 200 g/L EC Formulation

Objective: To prepare an Emulsifiable Concentrate formulation containing 200 g/L of this compound.

Materials:

ComponentFunctionExample ProductQuantity
This compoundActive Ingredient-200 g
Anionic SurfactantEmulsifierCalcium dodecylbenzenesulfonate50 g
Non-ionic SurfactantEmulsifierEthoxylated castor oil50 g
Aromatic HydrocarbonSolventSolvesso™ 150q.s. to 1 L

Procedure:

  • Dissolution of AI: In a suitable mixing vessel, add the solvent. While stirring, slowly add the active ingredient until it is completely dissolved. Gentle heating may be applied if necessary, but thermal stability of the AI should be confirmed beforehand.

  • Volume Adjustment: Add the remaining solvent to bring the total volume to 1 liter.

  • Packaging: Package the final EC formulation in solvent-resistant containers.

dot

EC_Formulation_Workflow Solvent Solvent (e.g., Solvesso™ 150) Dissolution Dissolve AI in Solvent Solvent->Dissolution AI Active Ingredient AI->Dissolution Emulsifiers Emulsifier Blend (Anionic & Non-ionic) Mixing Add and Mix Emulsifiers Emulsifiers->Mixing Dissolution->Mixing Final_EC Final EC Formulation Mixing->Final_EC

Caption: Workflow for Emulsifiable Concentrate (EC) Formulation.

Quality Control and Stability Testing: A Self-Validating System

A formulation is only viable if it remains stable over time and under various environmental conditions.[] Stability testing is crucial to predict the shelf-life and performance of the formulation.[16]

Physicochemical Tests for Formulations:

TestWP FormulationEC FormulationRationale
Appearance Visual inspectionVisual inspectionCheck for changes in color, phase separation, or crystallization.
pH Measurement of a 1% aqueous dispersionMeasurement of a 1% aqueous emulsionMonitor for degradation that may alter acidity or alkalinity.
Suspensibility CIPAC MT 15.1-Measures the ability of the powder to remain suspended in water.
Wettability CIPAC MT 53.3-Determines the time it takes for the powder to become completely wet.
Emulsion Stability -CIPAC MT 36Assesses the stability of the emulsion upon dilution in water.
Particle Size Laser diffraction-Monitors for particle growth (Ostwald ripening) which can lead to instability.

Storage Stability Trials:

  • Accelerated Storage: Storing the formulation at an elevated temperature (e.g., 54°C for 14 days) to predict long-term stability.[][17] This is a common practice to quickly identify potential stability issues.[]

  • Low-Temperature Storage: Storing the formulation at low temperatures (e.g., 0°C for 7 days) to assess for crystallization of the AI or phase separation.[][17]

  • Real-Time Storage: Storing the formulation under ambient conditions (e.g., 25°C) for an extended period (e.g., 2 years) to determine the actual shelf-life.[][16]

Field Trial Application Protocols

The ultimate test of a formulation is its performance in the field. Field trials for a new herbicide require careful planning and execution.

Protocol: Small-Scale Field Efficacy Trial

  • Site Selection: Choose a trial site with a uniform weed population and soil type.[18]

  • Trial Design: Employ a randomized complete block design with a minimum of three replicates for each treatment. Include an untreated control plot.

  • Plot Size: Typical small plots for initial screening are 2m x 5m.

  • Application Rate Calculation: Determine the amount of formulated product needed per plot based on the target application rate of the active ingredient (e.g., in grams of AI per hectare).

  • Spray Solution Preparation:

    • For WP: Prepare a slurry of the required amount of WP in a small volume of water before adding it to the spray tank.

    • For EC: Add the required amount of EC to a partially filled spray tank with agitation.

    • An independently prepared tank-mix must be used for each trial.[19]

  • Application: Use a calibrated research plot sprayer to ensure uniform application.[18] Record environmental conditions (temperature, humidity, wind speed) during application.[18]

  • Data Collection:

    • Assess weed control at regular intervals (e.g., 7, 14, and 28 days after treatment).

    • Evaluate crop phytotoxicity (if applied in a crop).

    • Collect data on weed biomass or percent control relative to the untreated plot.[18]

Regulatory and Safety Considerations

The use of experimental pesticides is regulated. In the United States, an Experimental Use Permit (EUP) from the Environmental Protection Agency (EPA) may be required for field trials, especially for larger-scale testing.[20][21][22][23]

Safety is paramount when handling any chemical. [24][25]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, long-sleeved shirts, long pants, and eye protection.[24][26][27]

  • Mixing and Handling: Mix and handle herbicides in a well-ventilated area, away from water sources.[25][27] Never use your hands to stir mixtures.[28]

  • Storage: Store all formulations in their original, labeled containers in a secure, locked area away from food and feed.[24][28]

  • Disposal: Dispose of unused product and empty containers according to the label instructions and local regulations.[24]

Conclusion

The formulation of this compound is a critical step in its development as a potential herbicide. By carefully selecting the formulation type and its components, and by conducting thorough stability and field testing, researchers can optimize its performance and gather the necessary data to advance it through the development pipeline. The protocols and principles outlined in this guide provide a robust framework for initiating this crucial phase of research.

References

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Application Notes and Protocols for 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide in Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following application notes and protocols are a scientifically guided projection for the potential use of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide in crop protection. As of the date of this document, there is no publicly available, field-proven data for this specific compound. The information presented herein is extrapolated from research on structurally similar 1,3,4-thiadiazole derivatives and is intended to serve as a comprehensive guide for researchers and scientists in designing and conducting experimental validation.

Introduction: The Versatile 1,3,4-Thiadiazole Scaffold in Agrochemicals

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal and agricultural chemistry. Its unique electronic properties and ability to participate in various biological interactions have led to the development of numerous compounds with a broad spectrum of activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] The N-acylation of 2-amino-5-substituted-1,3,4-thiadiazoles has been a particularly fruitful strategy for discovering new agrochemicals.[3][4][5] This document outlines the potential applications of a specific derivative, this compound, as a crop protection agent and provides detailed protocols for its synthesis and biological evaluation.

Chemical Profile

PropertyValue
IUPAC Name This compound
CAS Number 391864-00-9
Molecular Formula C₇H₁₀ClN₃OS
Molecular Weight 219.69 g/mol
Structure

PART 1: Synthesis Protocol

The synthesis of N-acyl-2-amino-5-alkyl-1,3,4-thiadiazoles is a well-established process. The following protocol is a general method adapted for the specific synthesis of this compound.

Workflow for Synthesis

Synthesis_Workflow A 2-Amino-5-ethyl-1,3,4-thiadiazole D Reaction Mixture A->D B 2-Chloropropanoyl chloride B->D C Anhydrous Pyridine (Solvent/Base) C->D E Stirring at 0-5 °C D->E F Work-up & Purification (Aqueous wash, Extraction, Chromatography) E->F G This compound F->G

Caption: Synthesis of the target compound via acylation.

Step-by-Step Synthesis Methodology
  • Preparation of Starting Material: 2-Amino-5-ethyl-1,3,4-thiadiazole is synthesized by the cyclization of propionyl-thiosemicarbazide using a dehydrating agent like concentrated sulfuric acid or polyphosphoric acid.[6]

  • Acylation Reaction:

    • In a round-bottom flask, dissolve 2-amino-5-ethyl-1,3,4-thiadiazole (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add 2-chloropropanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

PART 2: Potential Applications in Crop Protection

Based on the biological activities of analogous 1,3,4-thiadiazole derivatives, this compound is a candidate for evaluation as a fungicide, insecticide, and/or herbicide.

Potential Fungicidal Activity

Hypothesized Mode of Action: Many 1,3,4-thiadiazole derivatives exhibit antifungal activity by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes.[1] The inhibition of the enzyme 14-α-demethylase is a common target.

Fungicidal_MoA cluster_fungus Fungal Cell Compound This compound Enzyme 14-α-demethylase Inhibited Pathway Compound->Enzyme Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Enzyme->Ergosterol_Biosynthesis Catalyzes Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Cell_Membrane Maintains Fungal_Growth Fungal Growth & Proliferation Cell_Membrane->Fungal_Growth Essential for

Caption: Hypothesized fungicidal mode of action.

Screening Protocol for Antifungal Activity

In Vitro Assay: Mycelial Growth Inhibition

  • Preparation of Fungal Cultures: Culture common plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates.

  • Preparation of Test Compound Solutions: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions.

  • Assay:

    • Incorporate the test compound at various concentrations into molten PDA.

    • Pour the amended PDA into Petri dishes.

    • Place a mycelial plug (5 mm diameter) from the actively growing margin of the fungal culture in the center of each plate.

    • Incubate the plates at 25-28 °C.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (with solvent only) reaches the edge of the plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC₅₀ (Effective Concentration for 50% inhibition).

Hypothetical Efficacy Data (EC₅₀ in µg/mL)

Fungal SpeciesThis compoundStandard Fungicide (e.g., Tebuconazole)
Fusarium oxysporum15.55.2
Botrytis cinerea25.88.1
Rhizoctonia solani12.34.5
Potential Insecticidal Activity

Hypothesized Mode of Action: Some N-acyl-1,3,4-thiadiazole derivatives act as insecticides by targeting the nervous system of insects, potentially as modulators of nicotinic acetylcholine receptors (nAChRs) or by disrupting other vital physiological processes.[4][7]

Insecticidal_MoA cluster_insect Insect Nervous System Compound This compound Receptor Nicotinic Acetylcholine Receptor (nAChR) Compound->Receptor Binding/Modulation Nerve_Impulse Nerve Impulse Transmission Disrupted Transmission Receptor->Nerve_Impulse Mediates Paralysis Paralysis & Death Nerve_Impulse->Paralysis

Caption: Hypothesized insecticidal mode of action.

Screening Protocol for Insecticidal Activity

In Vivo Assay: Leaf-Dip Bioassay for Aphids

  • Insect Rearing: Maintain a healthy culture of a model aphid species (e.g., Myzus persicae).

  • Preparation of Test Solutions: Prepare serial dilutions of the test compound in an aqueous solution containing a surfactant.

  • Assay:

    • Dip leaves of a suitable host plant (e.g., cabbage) into the test solutions for 10-15 seconds.

    • Allow the leaves to air dry.

    • Place the treated leaves in Petri dishes with a moist filter paper.

    • Introduce a known number of adult aphids (e.g., 20) onto each leaf.

  • Data Collection: Assess aphid mortality after 24, 48, and 72 hours.

  • Analysis: Calculate the percentage mortality for each concentration and determine the LC₅₀ (Lethal Concentration for 50% mortality).

Hypothetical Efficacy Data (LC₅₀ in ppm)

Insect SpeciesThis compoundStandard Insecticide (e.g., Imidacloprid)
Myzus persicae (Green Peach Aphid)50.25.8
Aphis gossypii (Cotton Aphid)65.77.2
Potential Herbicidal Activity

Hypothesized Mode of Action: Certain thiadiazole derivatives exhibit herbicidal activity by inhibiting photosynthesis, specifically by targeting photosystem II (PSII).[8][9]

Herbicidal_MoA cluster_plant Plant Chloroplast Compound This compound PSII Photosystem II (PSII) Compound->PSII Inhibition Electron_Transport Photosynthetic Electron Transport Blocked PSII->Electron_Transport Initiates Photosynthesis Photosynthesis Electron_Transport->Photosynthesis Drives Plant_Growth Plant Growth Photosynthesis->Plant_Growth Supports

Caption: Hypothesized herbicidal mode of action.

Screening Protocol for Herbicidal Activity

Pre-emergence Assay

  • Planting: Fill small pots with a standard soil mix and sow seeds of indicator weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli).

  • Treatment: Prepare aqueous solutions of the test compound at different rates. Apply the solutions evenly to the soil surface immediately after sowing.

  • Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Data Collection: After 14-21 days, assess the percentage of weed emergence and the fresh weight of the emerged seedlings.

  • Analysis: Calculate the percentage inhibition of emergence and growth compared to an untreated control.

Post-emergence Assay

  • Plant Growth: Grow indicator weed species to the 2-3 leaf stage.

  • Treatment: Apply the test compound solutions as a foliar spray to the seedlings.

  • Incubation: Return the plants to the greenhouse or growth chamber.

  • Data Collection: After 14-21 days, visually assess the percentage of injury (e.g., chlorosis, necrosis) and measure the fresh weight of the plants.

  • Analysis: Calculate the percentage of growth reduction compared to an untreated control.

Hypothetical Efficacy Data (GR₅₀ in g a.i./ha)

Weed SpeciesPre-emergencePost-emergenceStandard Herbicide (e.g., Atrazine)
Amaranthus retroflexus (Redroot Pigweed)150250100
Echinochloa crus-galli (Barnyardgrass)>500>500120

Conclusion and Future Directions

The structural features of this compound, combined with the known bioactivities of the 1,3,4-thiadiazole class of compounds, suggest its potential as a novel crop protection agent. The protocols outlined in this document provide a framework for the systematic evaluation of its fungicidal, insecticidal, and herbicidal properties. Further research, including synthesis, comprehensive biological screening, mode of action studies, and structure-activity relationship (SAR) analysis, is essential to validate these hypotheses and determine the true potential of this compound in agriculture.

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving reaction yield, purity, and reproducibility. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

The synthesis is typically a two-stage process: first, the formation of the key intermediate, 2-amino-5-ethyl-1,3,4-thiadiazole, followed by its acylation with 2-chloropropanoyl chloride. Success in the final step is critically dependent on the quality of the starting amine. This guide is therefore structured to address both stages of the reaction.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Acylation A Propionic Acid + Thiosemicarbazide B 2-amino-5-ethyl-1,3,4-thiadiazole (Intermediate) A->B  Cyclodehydration (e.g., PPA/H₂SO₄) D This compound (Final Product) B->D B->D  Acylation (Base, Solvent) C 2-chloropropanoyl chloride C->D

Caption: Overall workflow for the two-stage synthesis.

Part 1: Troubleshooting the Synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole (Intermediate)

The quality of this amine intermediate is paramount. Impurities or low yields at this stage will invariably compromise the final acylation step. The most common method involves the cyclodehydration of thiosemicarbazide with propionic acid.[1]

Frequently Asked Questions & Troubleshooting

Q1: My yield for the 2-amino-5-ethyl-1,3,4-thiadiazole intermediate is consistently low. What are the most likely causes?

A1: Low yield in this cyclodehydration reaction typically points to one of three areas: the acid catalyst, temperature control, or the work-up procedure.

  • Acid Catalyst System: The choice of acid is critical for efficient cyclization. While various acids can be used, a mixed medium of polyphosphoric acid (PPA) and sulfuric acid has been shown to give superior yields compared to either acid alone.[1] PPA acts as both a catalyst and a dehydrating agent. An insufficient amount of PPA or using an older, partially hydrolyzed stock can stall the reaction.

  • Temperature Management: The reaction requires heating to drive the dehydration and cyclization. However, excessive temperatures can lead to the decomposition of thiosemicarbazide and other side reactions, resulting in a dark, tarry reaction mixture and reduced yield. A typical temperature range is between 60-100°C.[1] We recommend careful, stepwise heating with vigilant monitoring.

  • Inefficient Work-up and Isolation: The product is an amine, which will be protonated and soluble in the acidic reaction mixture. To isolate it, the mixture must be carefully neutralized with a base (e.g., NaOH or K₂CO₃ solution) to a pH of ~7-8, causing the product to precipitate. If the pH is too low, the product remains in solution. If it's too high, you risk hydrolyzing other components. The neutralization must be done slowly and with cooling, as it is highly exothermic.

Q2: My isolated 2-amino-5-ethyl-1,3,4-thiadiazole is discolored (e.g., yellow or brown) instead of off-white. How does this impact the next step, and how can I purify it?

A2: Discoloration indicates the presence of impurities, likely from minor decomposition of the starting materials or side reactions. While minor discoloration might not completely inhibit the subsequent acylation, these impurities can interfere with the reaction and complicate the final purification, leading to a lower overall yield.

Purification Protocol: Recrystallization

  • Solvent Selection: A hot alcohol/water mixture is often effective. Ethanol or isopropanol are good starting points.

  • Procedure:

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • If significant color persists, you can add a small amount of activated carbon and keep the solution hot for 5-10 minutes.

    • Hot-filter the solution through a pad of celite to remove the activated carbon and any insoluble impurities.

    • Slowly add hot water to the filtrate until persistent cloudiness is observed.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration, wash with a small amount of cold water, and dry thoroughly under vacuum. The purity should be checked via melting point or HPLC.

Part 2: Optimizing the Acylation of 2-amino-5-ethyl-1,3,4-thiadiazole

This step involves the reaction of the amine intermediate with 2-chloropropanoyl chloride in the presence of a base to yield the final product. While seemingly straightforward, this acylation has several potential pitfalls that can drastically reduce yield and purity.

Side_Reactions Reactants Amine Intermediate + 2-Chloropropanoyl Chloride DesiredProduct Desired Product This compound Reactants->DesiredProduct Correct Stoichiometry Low Temperature (0°C) Anhydrous Conditions SideProduct1 Di-acylated Byproduct Formed via reaction at second N Reactants->SideProduct1 Excess Acyl Chloride High Temperature SideProduct2 Hydrolyzed Acyl Chloride 2-Chloropropanoic Acid Reactants->SideProduct2 Presence of Water

Caption: Key reaction pathways and potential side reactions.

Recommended Experimental Protocol

This protocol is a robust starting point for achieving high yields.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-amino-5-ethyl-1,3,4-thiadiazole (1.0 eq) and a suitable anhydrous solvent (e.g., THF, Acetone) (10 mL per gram of amine).[2]

  • Addition of Base: Add triethylamine (1.1-1.2 eq) to the suspension.[2] Cool the mixture to 0-5°C using an ice bath.

  • Acylation: Dissolve 2-chloropropanoyl chloride (1.05 eq) in a small amount of the anhydrous solvent. Add this solution dropwise to the cooled reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Allow the reaction to stir at 0-5°C for 1 hour after the addition is complete, then let it warm to room temperature and stir for an additional 2-4 hours.[2] Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of fresh solvent.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Redissolve the crude residue in a water-immiscible solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with cold 5% HCl solution (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/hexane mixture) or by flash column chromatography on silica gel.

Troubleshooting & FAQs

Q3: My reaction is incomplete, and a significant amount of the starting amine remains even after several hours. What should I check?

A3: This is a common issue often related to reagent quality or reaction conditions.

  • Quality of 2-chloropropanoyl chloride: Acyl chlorides are highly sensitive to moisture. If the reagent has been improperly stored, it may have partially hydrolyzed to 2-chloropropanoic acid, which is unreactive under these conditions. Always use a fresh or properly stored bottle and handle it under anhydrous conditions.

  • Insufficient Base: The reaction produces one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic. An insufficient amount of base (triethylamine) means there won't be enough free amine to react. Ensure you are using at least 1.1 equivalents of a dry, high-quality base.

  • Solvent Purity: The presence of water or protic impurities (like ethanol) in the solvent can consume the acyl chloride. Always use anhydrous grade solvents.

Q4: My TLC/LC-MS shows a significant byproduct with a higher molecular weight. Is this the di-acylated product? How can I prevent it?

A4: Yes, a higher molecular weight byproduct is very likely the result of di-acylation, where the 2-chloropropanoyl group attaches to both the exocyclic amino nitrogen and one of the ring nitrogens. The 1,3,4-thiadiazole ring system has a second potentially nucleophilic nitrogen.[3]

Prevention Strategies:

  • Temperature Control (Critical): The most effective method of prevention is maintaining a low temperature (0-5°C) during the addition of the acyl chloride. This slows the rate of the second acylation, which typically has a higher activation energy, more than the desired first acylation.

  • Stoichiometry: Avoid using a large excess of the acyl chloride. A slight excess (e.g., 1.05 equivalents) is sufficient to drive the reaction to completion without promoting significant di-acylation.

  • Slow Addition: Adding the acyl chloride dropwise allows the desired mono-acylation to occur without building up a high local concentration of the electrophile, which favors the di-acylation side reaction.

Q5: The yield is high, but the product is difficult to purify. What are the best practices?

A5: Purification challenges often arise from closely eluting impurities or poor crystallization behavior.

  • Work-up is Key: A thorough aqueous work-up as described in the protocol is essential. Washing with dilute acid removes the basic starting material and triethylamine, while a bicarbonate wash removes acidic byproducts. This significantly simplifies the subsequent purification step.

  • Recrystallization Solvent System: Finding the right solvent system is crucial. A good system is one in which the product is soluble when hot but sparingly soluble when cold. Experiment with different solvent pairs, such as Ethanol/Water, Ethanol/Hexane, or Ethyl Acetate/Heptane.

  • Column Chromatography: If recrystallization fails to provide adequate purity, flash column chromatography is the next step. A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity should effectively separate the product from less polar starting materials and more polar byproducts.

Optimized Acylation Parameters
ParameterRecommended ConditionRationale
Amine Purity >98% (by HPLC)Impurities can cause side reactions and complicate purification.
Acyl Chloride 1.05 equivalentsSlight excess drives the reaction; large excess causes di-acylation.
Base Triethylamine (1.1-1.2 eq)Scavenges HCl byproduct. Must be anhydrous.
Solvent Anhydrous THF or AcetoneAprotic and effectively dissolves reagents. Must be dry.[2]
Temperature 0-5°C during additionMinimizes exothermic spikes and suppresses di-acylation.
Reaction Time 3-5 hoursTypically sufficient for completion; monitor by TLC/LC-MS.

References

  • Patel, N. B., et al. (2012). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. Journal of Chemistry.
  • Pharma Tutor. METHODS OF SYNTHESIS: 1,3,4-THIADIAZOLE-2-THIONES : A REVIEW. Available from: [Link]

  • Google Patents. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
  • El-Naggar, A. M., et al. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 25(21), 5033. Available from: [Link]

  • PubChem. 2-Amino-5-ethyl-1,3,4-thiadiazole. Available from: [Link]

  • Tatar, E., et al. (2014). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules, 19(4), 4994-5007. Available from: [Link]

  • Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10321-10323.
  • IOSR Journal of Pharmacy and Biological Sciences. Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. Available from: [Link]

  • ResearchGate. Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Available from: [Link]

  • Al-Ghorbani, M., et al. (2016).
  • ResearchGate. 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. Available from: [Link]

  • ResearchGate. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Available from: [Link]

  • Nelson, J. A., et al. (1980). Aminothiadiazoles. Cancer Chemotherapy and Pharmacology, 4(4), 215-220. Available from: [Link]

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Technical Support Center: Synthesis of N-acyl-1,3,4-thiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-acyl-1,3,4-thiadiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the common challenges and side reactions encountered during synthesis. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your results.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of N-acyl-1,3,4-thiadiazoles, presented in a direct question-and-answer format.

Q1: My reaction has stalled. TLC analysis shows predominantly unreacted starting materials and a faint new spot. What is the primary cause of failure?

A1: This is a classic symptom of failed or incomplete cyclization, which is the core ring-forming step in many syntheses of the 1,3,4-thiadiazole core. The faint new spot is likely the N-acyl-thiosemicarbazide intermediate, which has failed to dehydrate and cyclize.

Root Cause Analysis & Solutions:

  • Inefficient Dehydrating Agent: The conversion of the linear acyl-thiosemicarbazide to the cyclic thiadiazole is a dehydration reaction. The choice and amount of the dehydrating agent are critical.[1]

    • Insight: Strong acids like concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), or polyphosphoric acid (PPA) are commonly employed.[2][3] If your substrate is sensitive, these harsh reagents can cause degradation. For more sensitive molecules, milder reagents like methanesulfonic acid have been used effectively and can result in higher purity products.[2]

    • Actionable Advice: If using PPA, ensure it is fresh and viscous; absorbed water will quench its activity. An insufficient quantity is a common point of failure.[1] Consider switching to POCl₃ if your starting carboxylic acid is reluctant to react under H₂SO₄.

  • Suboptimal Reaction Temperature: Cyclization requires sufficient energy to overcome the activation barrier.

    • Insight: Many of these reactions require heating.[1] However, excessive heat can lead to the decomposition of the thiosemicarbazide starting material or the desired product.

    • Actionable Advice: Monitor your reaction by TLC.[4] If no progress is observed at a given temperature after 1-2 hours, incrementally increase the temperature by 10-15 °C. Microwave-assisted synthesis can be highly effective in driving these cyclizations to completion rapidly, often leading to better yields and fewer side products.[5]

  • Solubility Issues: The reactants must be in the solution phase to interact.

    • Insight: Thiosemicarbazides and some carboxylic acids have poor solubility in common non-polar solvents.

    • Actionable Advice: If starting materials are not dissolving, the reaction cannot proceed. For cyclizations starting from a carboxylic acid and thiosemicarbazide, using the dehydrating agent itself as the solvent (e.g., PPA or excess H₂SO₄) is a common strategy. If co-solvents are needed, polar aprotic solvents like DMF or dioxane may be suitable, but ensure they are anhydrous.[1]

Q2: My reaction produced a complex mixture of products, and the desired N-acyl-1,3,4-thiadiazole is a minor component. What are the likely side reactions?

A2: A messy reaction profile indicates that side reactions are competing with or dominating the desired pathway. The specific side products depend on your starting materials and conditions, but several common culprits exist.

Common Side Reactions and Their Mechanisms:

  • Hydrolysis of the N-Acyl Group: The amide bond of your final product can be labile.

    • Insight: Aggressive acidic or basic work-up conditions can cleave the N-acyl bond, leading to the formation of the corresponding 2-amino-1,3,4-thiadiazole.[6]

    • Preventative Measure: During the aqueous work-up, use a milder base like sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) for neutralization, and perform the extraction quickly at low temperatures (e.g., in an ice bath).

  • Ring Opening of the 1,3,4-Thiadiazole Core: The heterocyclic ring itself is not indestructible.

    • Insight: The 1,3,4-thiadiazole ring is susceptible to cleavage under strongly basic conditions.[2] This is particularly true in the presence of potent nucleophiles like hydrazine, which can lead to complex decomposition pathways.[7]

    • Preventative Measure: Avoid using strong bases like NaOH, potassium carbonate, or excess hydrazine, especially at elevated temperatures.[7] If a base is required, a non-nucleophilic organic base like triethylamine (TEA) or DIPEA is a safer choice.[8]

  • Formation of 1,3,4-Oxadiazole Impurities: This is a common issue when synthesizing the thiadiazole ring from acylhydrazines.

    • Insight: The oxygen atom in the acylhydrazine can compete with the external sulfur reagent in the cyclization step, leading to the formation of the corresponding 1,3,4-oxadiazole.[9] This side reaction is favored when the sulfur source is not reactive enough or is used in stoichiometric deficiency.

    • Preventative Measure: When preparing the thiadiazole core from an acylhydrazine, use a reactive sulfur source like Lawesson's reagent or P₂S₅ in sufficient excess to favor thionation over oxa-cyclization.[10]

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing common synthesis problems based on TLC analysis.

G TLC Analyze Reaction Mixture by TLC Start Starting Materials (SM) Dominant TLC->Start High Rf SM spots unchanged Intermediate Intermediate Spot (e.g., Acyl-thiosemicarbazide) TLC->Intermediate New spot between SM and Product Product Desired Product Formed TLC->Product Clean conversion SideProducts Multiple Unidentified Spots TLC->SideProducts Messy profile Cause1 Cause: - Inefficient Dehydration - Low Temperature - Poor Solubility Start->Cause1 Cause2 Cause: - Incomplete Cyclization Intermediate->Cause2 Proceed Proceed to Work-up and Purification Product->Proceed Cause3 Cause: - Ring Opening - Hydrolysis - Competing Cyclization SideProducts->Cause3 Solution1 Solution: - Increase Temp./Time - Add More Dehydrating Agent - Change Solvent Cause1->Solution1 Solution2 Solution: - Increase Reaction Time - Use Stronger Dehydrating Agent Cause2->Solution2 Solution3 Solution: - Modify Work-up (milder pH) - Use Non-nucleophilic Base - Re-evaluate Reagents Cause3->Solution3

Caption: A troubleshooting decision tree for N-acyl-1,3,4-thiadiazole synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the cyclization of a thiosemicarbazide with a carboxylic acid?

A: The most widely accepted mechanism involves two key steps. First, the thiosemicarbazide acts as a nucleophile, attacking the activated carboxylic acid (often activated by a strong acid like H₂SO₄) to form a linear N-acyl-thiosemicarbazide intermediate. This is followed by an acid-catalyzed intramolecular cyclization and dehydration. The sulfur atom's lone pair attacks the carbonyl carbon, leading to a tetrahedral intermediate which then eliminates a molecule of water to form the aromatic 1,3,4-thiadiazole ring.[9]

Q: Which dehydrating agent is best for my synthesis: H₂SO₄, POCl₃, or PPA?

A: The optimal choice is substrate-dependent. There is no single "best" agent, and the selection involves a trade-off between reactivity and the potential for side reactions.

Dehydrating AgentProsConsBest For...
Conc. H₂SO₄ Inexpensive, powerful dehydrator.Can cause charring/decomposition of sensitive substrates; strongly oxidizing.Robust aromatic and aliphatic carboxylic acids that are not prone to sulfonation or oxidation.[4]
POCl₃ Highly effective, especially for converting carboxylic acids to the thiadiazole core.[3]Highly corrosive and moisture-sensitive; reaction can be vigorous.Syntheses where H₂SO₄ fails; often gives cleaner reactions with fewer charring-related side products.[11]
PPA Excellent dehydrating agent and solvent; less oxidizing than H₂SO₄.Can be difficult to stir when viscous; product isolation can be challenging.Acid-sensitive substrates where the high temperature and viscosity are manageable.[2]
Q: My starting material is a 2-amino-1,3,4-thiadiazole. What are the best practices for the N-acylation step?

A: N-acylation of a pre-formed 2-amino-1,3,4-thiadiazole is a common and effective strategy.

  • Reactivity: The 2-amino group is nucleophilic, but its reactivity is somewhat attenuated by the electron-withdrawing nature of the heterocyclic ring.

  • Method 1 (Acyl Halides): The most straightforward method is to react the aminothiadiazole with an acyl chloride or bromide in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine in an aprotic solvent (e.g., THF, DCM).[8] The base is crucial to neutralize the HCl generated.

  • Method 2 (Coupling Reagents): For more delicate substrates or when starting from a carboxylic acid, standard peptide coupling reagents (e.g., EDC/HOBt, HATU) can be used. This avoids the generation of harsh acids.

  • Insight: The ambient nucleophilicity of 2-aminothiadiazoles means that electrophilic attack can potentially occur on the ring nitrogen as well as the exocyclic amino group.[2] Using controlled conditions (e.g., low temperature, slow addition of the acylating agent) typically favors N-acylation at the more nucleophilic amino group.

Mechanism of Base-Induced Ring Opening

The following diagram illustrates a plausible mechanism for the cleavage of the 1,3,4-thiadiazole ring by a strong nucleophilic base, a critical side reaction to avoid.

Caption: Ring opening of 1,3,4-thiadiazoles under strong basic conditions.

Part 3: Key Experimental Protocols

These protocols provide a validated starting point. Always adapt them to the specific scale and reactivity of your substrates.

Protocol 1: Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine (Cyclization Method)

This protocol is adapted from standard procedures for the cyclization of a carboxylic acid and thiosemicarbazide.[3][12]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiosemicarbazide (1.0 eq) and benzoic acid (1.0 eq).

  • Reaction Setup: Carefully add phosphorus oxychloride (POCl₃, ~3-4 mL per gram of benzoic acid) to the flask at 0 °C (ice bath). The addition is exothermic.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 70-80 °C and maintain for 2-4 hours.

  • TLC Monitoring: Monitor the reaction's progress using TLC (e.g., 30% Ethyl Acetate in Hexane). The product should have a higher Rf than the highly polar thiosemicarbazide.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. A precipitate should form.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under a vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[5]

Protocol 2: N-acylation of 5-Phenyl-1,3,4-thiadiazol-2-amine

This protocol describes a general procedure for acylating the 2-amino group with an acyl chloride.[8]

  • Reagent Preparation: Dissolve 5-phenyl-1,3,4-thiadiazol-2-amine (1.0 eq) in anhydrous THF or DCM in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Add the desired acyl chloride (1.1 eq) dropwise via a syringe to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude N-acyl product.

  • Purification: Purify the crude solid by column chromatography (silica gel) or recrystallization as needed.

References

  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3). Available at: [Link]

  • Pardhi, R., et al. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Al-Juboori, A. A. H. (2020). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry. Available at: [Link]

  • Verma, A., et al. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. World Journal of Pharmaceutical Research. Available at: [Link]

  • Aziz, S. N., & Ahmed, K. O. (2018). Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. ZANCO Journal of Pure and Applied Sciences. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (2023). Pharmaceutical Sciences. Available at: [Link]

  • Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Masoudi, N. A. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science. Available at: [Link]

  • Wang, X., et al. (2024). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications. Available at: [Link]

  • Bîcu, E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Pharmaceuticals. Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazoles: Review. (2017). International Journal of Scientific Research in Science and Technology. Available at: [Link]

  • Shawali, A. S., et al. (2017). A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. Chemistry Central Journal. Available at: [Link]

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Infection and Drug Resistance. Available at: [Link]

  • Petrow, V., Stephenson, O., & Wild, A. M. (1958). Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society. Available at: [Link]

  • Thiadiazole ring opening in the derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid under the action of bases. (2007). Russian Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (2019). Revista Virtual de Química. Available at: [Link]

  • Carradori, S., & Secci, D. (2018). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals. Available at: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2017). Molecules. Available at: [Link]

  • Onajole, O. K., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE. Available at: [Link]

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  • Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions. (2022). International Journal for Research in Applied Science and Engineering Technology. Available at: [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. (2022). Chemical Methodologies. Available at: [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies. Available at: [Link]

  • Synthesis, Characterization of Ibuprofen N-Acyl-1,3,4- Oxadiazole Derivatives and Anticancer Activity against MCF-7 Cell Line. (2020). Systematic Reviews in Pharmacy. Available at: [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances. Available at: [Link]

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Technical Support Center: Purification of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical support guide for the purification of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide. As a Senior Application Scientist, I've seen firsthand how the nuances of purification can make or break a synthesis campaign. This molecule, with its combination of a reactive chloropropanamide side chain and a heterocyclic thiadiazole core, presents a unique set of challenges. This guide is designed to be your partner at the bench, moving beyond simple protocols to explain the 'why' behind each step. My goal is to empower you with the knowledge to not only purify this compound but to troubleshoot any unexpected issues with confidence and scientific rigor. Let's begin.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the high-level questions that often arise at the beginning of a purification campaign.

FAQ 1: What are the most likely impurities in my crude this compound?

Understanding potential impurities is the first step to designing an effective purification strategy. The synthesis of the target compound typically involves the acylation of 2-amino-5-ethyl-1,3,4-thiadiazole with 2-chloropropanoyl chloride.[1][2] This reaction can lead to several common impurities:

  • Unreacted Starting Materials:

    • 2-amino-5-ethyl-1,3,4-thiadiazole: This amine is more polar than the product and can often be removed with an acidic wash or by chromatography.

    • 2-chloropropanoyl chloride: This is highly reactive and is typically quenched to 2-chloropropanoic acid during the workup. The resulting carboxylic acid can be removed with a basic wash (e.g., with aqueous sodium bicarbonate).

  • Reaction Byproducts:

    • Diacylated Product: It's possible for the nitrogen on the thiadiazole ring to be acylated, or for a double acylation to occur, though this is less common.

    • Hydrolysis Product: The amide bond can be susceptible to hydrolysis, especially under harsh pH conditions, reverting to the starting amine and carboxylic acid.

  • Degradation Products: The thiadiazole ring itself is generally stable, but the chloro-alkane functionality can be susceptible to nucleophilic substitution or elimination reactions, especially if heated for prolonged periods or exposed to strong bases.[3]

The following diagram illustrates the synthetic pathway and the origin of these likely impurities.

Synthesis and Impurities cluster_reactants Starting Materials cluster_products Products & Byproducts cluster_impurities Key Impurities Amine 2-amino-5-ethyl- 1,3,4-thiadiazole Target 2-chloro-N-(5-ethyl-1,3,4-thiadiazol- 2-yl)propanamide Amine->Target + Acyl Chloride UnreactedAmine Unreacted Amine Amine->UnreactedAmine AcylChloride 2-chloropropanoyl chloride AcylChloride->Target Acid 2-chloropropanoic acid (from quenching) AcylChloride->Acid Quench (H2O) AcidImpurity Acid Impurity Acid->AcidImpurity

Caption: Synthetic route and common impurities.

FAQ 2: My crude product is a solid. What is the best initial purification strategy?

For a solid crude product, recrystallization is often the most efficient first-line purification technique. It can rapidly remove impurities and provide a highly pure crystalline product. The key is selecting the right solvent. An ideal solvent will dissolve the compound well when hot but poorly when cold.

Solvent Selection for Recrystallization:

Based on the amide and thiadiazole functionalities, the target molecule is moderately polar. Here are some recommended solvents to screen:

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78PolarAn excellent starting point for moderately polar compounds. Often provides good crystal growth.[4]
Isopropanol 82PolarSimilar to ethanol, but the slightly higher boiling point can sometimes improve solubility.
Acetonitrile 82Polar AproticCan be very effective for amides, often yielding high-quality crystals.[5]
Ethyl Acetate 77IntermediateGood for compounds of intermediate polarity. Can be used in a solvent system with a non-polar solvent like hexanes.[6]
Toluene 111Non-polarMay work if the compound is less polar than anticipated. The high boiling point can be a disadvantage.[4]

Expert Tip: A mixed solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) can be highly effective if a single solvent doesn't provide the desired solubility profile.[7][8] Dissolve the crude product in a minimal amount of the "good" solvent (e.g., ethanol) at its boiling point, then slowly add the "poor" solvent (e.g., water) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

FAQ 3: My crude product is an oil. How should I proceed?

An oily or "tarry" crude product indicates the presence of significant impurities that are depressing the melting point. In this scenario, direct recrystallization is unlikely to be successful.

  • Attempt a Liquid-Liquid Extraction Wash: Before proceeding to chromatography, a simple wash can remove highly polar or ionic impurities. Dissolve the oil in a water-immiscible solvent like ethyl acetate or dichloromethane.

    • Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted amine.

    • Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts like 2-chloropropanoic acid.

    • Wash with brine to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. This may yield a solid product that can now be recrystallized.

  • Proceed to Column Chromatography: If the product remains an oil after washing, flash column chromatography is the recommended next step.[9]

FAQ 4: What analytical techniques are essential to monitor the purification process?

Relying on a single technique can be misleading. A combination of methods provides a comprehensive assessment of purity.[10][11]

  • Thin Layer Chromatography (TLC): This is your workhorse for real-time monitoring. Use it to:

    • Assess the complexity of the crude mixture.

    • Select an appropriate solvent system for column chromatography.

    • Track the progress of your column separation.

    • Check the purity of fractions.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers much higher resolution than TLC and is excellent for quantitative purity analysis.[12][13] It is particularly useful for detecting closely related impurities that may not separate well on a TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your purified product and for detecting impurities that may not be visible by other techniques (e.g., residual solvents).

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem: My recrystallization attempt failed (product oiled out, poor recovery, or no purification).

This is a common issue, and the solution depends on the specific symptom. Follow this decision-making workflow:

Recrystallization Troubleshooting Start Recrystallization Failed Symptom What is the symptom? Start->Symptom OiledOut Product 'Oiled Out' (formed liquid droplets) Symptom->OiledOut Oiling Out PoorRecovery Poor Recovery (little to no solid) Symptom->PoorRecovery Poor Recovery NoPurity No Purity Improvement Symptom->NoPurity No Purity Improvement ActionOiled Re-heat and add more of the 'good' solvent. Cool more slowly. Consider a different solvent. OiledOut->ActionOiled ActionRecovery Too much solvent was used. Evaporate some solvent and re-cool. Or, the compound is too soluble in the cold solvent. Try a different solvent. PoorRecovery->ActionRecovery ActionPurity Impurities have similar solubility. Try a different solvent system. Proceed to Column Chromatography. NoPurity->ActionPurity

Caption: Decision tree for troubleshooting recrystallization.[14]

Problem: Column chromatography is not separating my product from a close-running impurity.

When TLC shows two spots with very similar Rf values, achieving separation on a column requires careful optimization.

  • Optimize the Mobile Phase:

    • Decrease Polarity: A less polar mobile phase will cause all compounds to move more slowly, which can increase the separation between spots. Make small, incremental changes.

    • Try a Different Solvent System: Sometimes, changing the nature of the polar solvent can dramatically alter selectivity. For example, if you are using an Ethyl Acetate/Hexanes system, try a Dichloromethane/Methanol system.[15]

Common Solvent Systems for Silica Gel Chromatography
Hexanes / Ethyl Acetate
Hexanes / Acetone
Dichloromethane / Methanol
Toluene / Ethyl Acetate
  • Improve Your Technique:

    • Dry Loading: If your compound has poor solubility in the mobile phase, it can streak on the column. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.[16]

    • Column Dimensions: Use a longer, thinner column for difficult separations to increase the number of theoretical plates.

Problem: I suspect my compound is degrading on the silica gel column.

N-acyl thiadiazole derivatives can sometimes be sensitive to the acidic nature of silica gel.[17]

  • Confirmation: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see a new spot or significant streaking that wasn't there initially, your compound is likely unstable on silica.

  • Solutions:

    • Deactivate the Silica: Add a small amount of a volatile base, like triethylamine (~0.5-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel.[17] Be aware that triethylamine has a high boiling point and may be difficult to remove from your final product.

    • Use an Alternative Stationary Phase: Consider using neutral alumina as your stationary phase, which is less acidic than silica gel.

Part 3: Detailed Experimental Protocols

These protocols are designed to be a starting point. Always adapt them based on your specific observations and analytical data.

Protocol 1: Recrystallization of this compound
  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate). Find a solvent that dissolves the solid poorly at room temperature but completely upon heating.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil with stirring. Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14]

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point and run an NMR spectrum to confirm the purity and identity of the final product.

Protocol 2: Flash Column Chromatography for Purification
  • Mobile Phase Selection: Using TLC, find a solvent system that gives your target compound an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). If the compound is not very soluble in the mobile phase, perform a dry load as described in the troubleshooting section.

  • Elution: Carefully add the mobile phase to the top of the column and apply pressure (using air or nitrogen) to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Analysis: Confirm the purity of the pooled product by HPLC and/or NMR.

References

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Publications. Available at: [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]

  • Experiment 2: Recrystallization. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ResearchGate. Available at: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Available at: [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]

  • Crystallization Solvents.pdf.
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  • Successful Flash Chromatography. King Group.
  • Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available at: [Link]

  • Evaluation of an amide-based stationary phase for supercritical fluid chromatography. NIH. Available at: [Link]

  • What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography?. ResearchGate. Available at: [Link]

  • Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and. IOSR Journal. Available at: [Link]

  • What is the best technique for amide purification?. ResearchGate. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. alwsci. Available at: [Link]

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • (PDF) Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. ResearchGate. Available at: [Link]

  • (PDF) 1,3,4-thiadiazole: A biologically active scaffold. ResearchGate. Available at: [Link]

  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. Available at: [Link]

  • 174 Thiadiazoles and Their Properties. ISRES. Available at: [Link]

  • Synthesis of (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides. PMC - NIH. Available at: [Link]

  • Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available at: [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH. Available at: [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH. Available at: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Available at: [Link]

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. PMC - PubMed Central. Available at: [Link]

Sources

stability issues of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-CNETPA-2026-01A

Last Updated: January 18, 2026

Introduction

This technical guide addresses the stability of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, a key intermediate and active pharmaceutical ingredient (API) in modern drug development. Understanding the stability of this molecule is critical for ensuring experimental reproducibility, developing robust formulations, and meeting regulatory requirements. This document provides a structured troubleshooting guide based on fundamental chemical principles governing the molecule's distinct functional groups: the α-chloro amide and the 1,3,4-thiadiazole ring.

The inherent reactivity of the α-chloro amide group makes this compound susceptible to degradation via several pathways, particularly in solution.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and proactively manage stability issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: My compound is showing a new, more polar peak on my reverse-phase HPLC after being in a methanol-based solution. What is happening?

A1: You are likely observing the product of a nucleophilic substitution reaction. The α-chloro group on your compound is an electrophilic center susceptible to attack by nucleophilic solvents, such as methanol. Methanol can act as a nucleophile, displacing the chloride and forming a methoxy-substituted analog, 2-methoxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide. This new compound is typically more polar, resulting in an earlier elution time on a standard C18 column. This type of SN2 reaction is a known degradation pathway for chloroacetamide compounds.[1][2]

Q2: I dissolved my compound in a pH 9.0 aqueous buffer for an assay, and the concentration is decreasing over time. What degradation should I expect?

A2: Under basic (alkaline) conditions, the primary degradation pathway is likely base-catalyzed hydrolysis of the amide bond.[5][6][7] The hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the amide. This leads to the cleavage of the amide bond, yielding two primary degradation products: 2-chloropropanoic acid and 5-ethyl-1,3,4-thiadiazol-2-amine. While amides are generally stable, harsh conditions like strong bases and elevated temperatures can drive this hydrolysis.[5][6]

Q3: Is the 1,3,4-thiadiazole ring itself prone to degradation?

A3: The 1,3,4-thiadiazole ring is an aromatic heterocycle and is generally considered stable under a wide range of conditions, including exposure to moderate acids, bases, and oxidizing/reducing agents.[8][9] Ring cleavage typically requires harsh conditions not commonly used in routine experiments.[10] Therefore, degradation is far more likely to occur at the α-chloro amide side chain.

Q4: Which solvents are recommended for storing this compound in solution to maximize stability?

A4: For short-term storage and experimental use, polar aprotic solvents are highly recommended. These solvents have high polarity to dissolve the compound but do not have acidic protons (like O-H or N-H bonds) that can participate in hydrogen bonding or act as nucleophiles.[11][12][13] Good choices include:

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Avoid polar protic solvents like methanol, ethanol, and water for stock solutions, as they can cause solvolysis, leading to the substitution of the chloride atom.[12]

Troubleshooting Guide: Diagnosing and Solving Stability Issues

This section provides structured guidance for identifying the root cause of compound instability and implementing corrective actions.

Issue 1: Rapid Degradation Observed in Protic Solvents (e.g., Methanol, Water)
  • Symptom: Appearance of one or more new peaks in HPLC/LC-MS analysis, often with a loss of the parent compound peak area. The new peak may correspond to a mass increase of +1 Da (methoxy for chloro substitution) or +2 Da (hydroxy for chloro substitution).

  • Underlying Cause: Nucleophilic attack on the α-carbon, displacing the chloride. This is a classic SN2 reaction. Protic solvents can act as nucleophiles, directly participating in the degradation.[1][2][3]

  • Troubleshooting Steps:

    • Confirm Degradant Identity: Use LC-MS to determine the mass of the new peak. A mass corresponding to the replacement of -Cl with -OCH₃ (from methanol) or -OH (from water) confirms the pathway.

    • Solvent Substitution: Immediately switch to a recommended polar aprotic solvent (e.g., acetonitrile) for all future solution preparations.

    • Temperature Control: If experiments must be run in a protic solvent (e.g., aqueous buffers), perform them at the lowest practical temperature to slow the reaction rate. Prepare solutions fresh and use them immediately.

  • Preventative Measures: Establish a standard operating procedure (SOP) to use only specified polar aprotic solvents for stock solution preparation and storage.

Issue 2: Compound Instability in Acidic or Basic Aqueous Media
  • Symptom: Loss of parent compound over time when dissolved in buffers with a pH significantly different from neutral (e.g., pH < 4 or pH > 8). LC-MS analysis may show peaks corresponding to the masses of 2-chloropropanoic acid and 5-ethyl-1,3,4-thiadiazol-2-amine.

  • Underlying Cause: Acid- or base-catalyzed hydrolysis of the amide bond.[5][6][14] Both conditions ultimately lead to the cleavage of the N-C(O) bond, but through different mechanisms.[6]

  • Troubleshooting Steps:

    • pH Stability Profile: Conduct a preliminary study by dissolving the compound in a series of buffers across a pH range (e.g., pH 3, 5, 7, 9) and monitoring its concentration over a set time period (e.g., 24 hours) by HPLC.

    • Identify Optimal pH Range: Determine the pH range where the compound exhibits maximum stability (typically around neutral pH).

    • Adjust Experimental Conditions: Whenever possible, adjust the pH of your experimental medium to fall within this stable range. If the experiment requires a specific pH outside this range, minimize the incubation time and maintain low temperatures.

  • Preventative Measures: Characterize the pH-rate stability profile early in the development process. This data is crucial for guiding formulation and analytical method development.

Data Summary: Predicted Degradation Pathways and Products

Condition Primary Degradation Pathway Expected Products Analytical Signature (LC-MS)
Protic Solvents (Methanol, Ethanol, Water) Nucleophilic Substitution (SN2)2-alkoxy/hydroxy-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamideParent Mass - Cl + OR (R=Me, Et, H)
Basic Conditions (pH > 8) Base-Catalyzed Amide Hydrolysis2-chloropropanoic acid + 5-ethyl-1,3,4-thiadiazol-2-amineAppearance of two distinct, smaller fragment peaks
Acidic Conditions (pH < 4) Acid-Catalyzed Amide Hydrolysis2-chloropropanoic acid + 5-ethyl-1,3,4-thiadiazol-2-amineAppearance of two distinct, smaller fragment peaks

Experimental Protocols

Protocol 1: Solvent Stability Screening

This protocol allows for a rapid assessment of the compound's stability in various common laboratory solvents.

Methodology:

  • Prepare a concentrated stock solution of the compound in a stable solvent (e.g., Acetonitrile) at 10 mg/mL.

  • In separate HPLC vials, dilute the stock solution 1:100 into each test solvent (e.g., Methanol, Water, Acetonitrile, DMSO, THF) to a final concentration of 100 µg/mL.

  • Immediately after preparation (T=0), inject an aliquot from each vial onto a validated HPLC-UV system and record the peak area of the parent compound.

  • Store the vials under controlled ambient temperature (e.g., 25 °C).

  • At subsequent time points (e.g., T=4, 8, 24 hours), re-inject an aliquot from each vial and record the peak area.

  • Calculate the percentage of the compound remaining at each time point relative to T=0. Solvents showing <5% degradation over 24 hours are generally considered suitable for routine use.

G cluster_prep Preparation cluster_analysis Analysis Workflow cluster_decision Decision stock Prepare 10 mg/mL Stock in Acetonitrile dilute Dilute to 100 µg/mL in Test Solvents stock->dilute t0 Inject T=0 (Baseline) dilute->t0 store Store Vials at 25°C t0->store tn Inject T=4, 8, 24h store->tn calc Calculate % Remaining vs. T=0 tn->calc decision Degradation < 5%? calc->decision pass Solvent is Suitable decision->pass Yes fail Solvent is Unsuitable decision->fail No

Caption: Workflow for Solvent Stability Screening.

Protocol 2: Forced Degradation Study (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as recommended by ICH guidelines.[15][16][17][18]

Methodology:

  • Sample Preparation: Prepare separate solutions of the compound (~1 mg/mL) in a suitable solvent system for each stress condition.

  • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60 °C for up to 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for up to 8 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 24 hours.

  • Thermal Degradation: Store a solid sample and a solution sample at 70 °C for 48 hours.

  • Photolytic Degradation: Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC-UV/MS method to identify and quantify degradants. The target degradation is typically 5-20%.[16]

G cluster_stress compound API Sample (Solid & Solution) acid Acid (0.1 M HCl, 60°C) compound->acid base Base (0.1 M NaOH, RT) compound->base ox Oxidation (3% H₂O₂, RT) compound->ox therm Thermal (70°C) compound->therm photo Photolytic (UV/Vis Light) compound->photo analysis Neutralize & Dilute acid->analysis base->analysis ox->analysis therm->analysis photo->analysis hplc Analyze via Stability-Indicating HPLC-MS analysis->hplc report Identify Degradation Products & Pathways hplc->report

Caption: Forced Degradation Study Workflow.

References

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • Khan Academy. (2014). Acid and base-catalyzed hydrolysis of amides. Available from: [Link]

  • Khan Academy. Acid and base-catalyzed hydrolysis of amides (video). Available from: [Link]

  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. Available from: [Link]

  • University of Calgary. Ch20 : Amide hydrolysis. Available from: [Link]

  • ACS Publications. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Available from: [Link]

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  • ResearchGate. (2025). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Available from: [Link]

  • American Chemical Society. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Available from: [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available from: [Link]

  • PubMed. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • FAO AGRIS. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Available from: [Link]

  • ACS Publications. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Available from: [Link]

  • ResearchGate. Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e and the hydrochlorides 11a-d. Available from: [Link]

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  • Journal of the American Chemical Society. Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides. Available from: [Link]

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  • ResearchGate. (2015). (PDF) Impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Available from: [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Available from: [Link]

  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Available from: [Link]

  • Chemistry LibreTexts. (2022). 11.9: Nucleophilic Substitution at Activated Amides and Carbamides. Available from: [Link]

  • ResearchGate. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. Available from: [Link]

  • Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides (video). Available from: [Link]

  • Journal of the American Chemical Society. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Available from: [Link]

  • YouTube. (2013). Nucleophilic Acyl Substitution of Amides. Available from: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. Available from: [Link]

  • Oriental Journal of Chemistry. 1,3,4-Thiadiazole: a Promising Pharmacophore. Available from: [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available from: [Link]

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  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Available from: [Link]

Sources

troubleshooting herbicidal assay inconsistencies with thiadiazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for herbicidal assays involving thiadiazole compounds. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address inconsistencies and challenges encountered during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to conduct robust and reproducible assays.

Troubleshooting Guide: Addressing Inconsistencies in Herbicidal Assays

This guide is structured in a question-and-answer format to directly tackle common problems observed in the lab.

Question 1: Why am I observing inconsistent or non-reproducible dose-response curves with my thiadiazole compound?

Inconsistent dose-response curves are a frequent challenge, often stemming from a combination of factors related to the compound's properties and the experimental setup.

Potential Causes & Solutions:

  • Compound Solubility and Stability: Many thiadiazole derivatives exhibit poor aqueous solubility due to their lipophilic nature.[1][2] If the compound precipitates in your assay medium, the actual concentration exposed to the plant or cells will be lower and more variable than intended.

    • Troubleshooting Protocol:

      • Solubility Assessment: Determine the solubility of your specific thiadiazole compound in the final assay buffer. A simple visual inspection for precipitation at the highest concentration is a first step, but quantitative methods like nephelometry are more reliable.

      • Solvent Selection & Concentration: While DMSO is a common solvent, high concentrations can be toxic to plants. Always include a solvent control to assess its effect. If solubility is an issue, consider alternative solvents or the use of co-solvents and surfactants. However, be aware that adjuvants can sometimes increase crop injury.[3]

      • pH of the Medium: The pH of your stock solution and final assay medium can significantly impact the solubility and stability of your compound. Thiadiazole rings can be susceptible to cleavage in highly acidic or basic conditions.[4][5] Buffer your assay medium appropriately and verify the pH after adding the compound.

  • Assay Conditions: Environmental factors can profoundly influence herbicide efficacy and plant physiology.[6][7]

    • Troubleshooting Protocol:

      • Environmental Controls: Ensure consistent temperature, humidity, and light intensity across all experimental replicates and between different experimental runs.[7][8] High temperatures and moderate humidity can enhance foliar absorption, while extreme conditions can reduce efficacy.[6]

      • Plant Growth Stage: The age and developmental stage of the test plants can affect their susceptibility to herbicides. Younger, actively growing weeds are generally more susceptible.[6] Standardize the age and growth stage of the plants used in your assays.

  • Data Analysis: The model used to fit your dose-response data can influence the calculated parameters like ED50.

    • Recommendation: Utilize non-linear regression models, such as the four-parameter logistic model, which are generally more accurate for dose-response data.

Question 2: My control group is showing unexpected phytotoxicity. What could be the cause?

Phytotoxicity in the control group can invalidate an entire experiment. Identifying the source is critical.

Potential Causes & Solutions:

  • Solvent Toxicity: As mentioned, the solvent used to dissolve the thiadiazole compound can be toxic at certain concentrations.

    • Troubleshooting Protocol:

      • Solvent-Only Control: Always include a control group that is treated with the highest concentration of the solvent used in the experimental groups. This will help differentiate between solvent-induced and compound-induced phytotoxicity.

      • Solvent Titration: If solvent toxicity is suspected, perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration.

  • Contamination: Cross-contamination from other herbicides or chemicals in the lab can lead to unexpected results.

    • Preventative Measures:

      • Dedicated Glassware and Equipment: Use separate, clearly labeled glassware and equipment for different classes of herbicides.

      • Thorough Cleaning Protocols: Implement and adhere to rigorous cleaning procedures for all equipment and lab surfaces.

  • Abiotic Stress: Unfavorable environmental conditions can stress the plants, making them appear unhealthy.[9]

    • Troubleshooting Protocol:

      • Monitor Environmental Conditions: Regularly check and record the temperature, humidity, and light levels in your growth chambers or greenhouse.

      • Watering Practices: Both over-watering and under-watering can cause stress. Ensure a consistent and appropriate watering schedule. Be aware that excessive watering can flush water-soluble herbicides from the soil, potentially giving false-negative results.[10]

Question 3: I'm not observing the expected herbicidal activity from my thiadiazole compound, even at high concentrations.

A lack of efficacy can be due to issues with the compound itself, its delivery to the target, or the choice of plant species.

Potential Causes & Solutions:

  • Mechanism of Action and Target Species: Many thiadiazole herbicides act by inhibiting photosynthesis.[11] If your target plant species has a natural tolerance or if the assay is not conducted under conditions conducive to photosynthesis (e.g., low light), the herbicidal effect may be diminished.

    • Troubleshooting Protocol:

      • Literature Review: Confirm the known mechanism of action for your class of thiadiazole compounds.

      • Species Selection: Ensure the plant species you are using is known to be sensitive to this class of herbicides. Some studies indicate that dicotyledonous plants are more susceptible to certain thiadiazole herbicides.[12]

      • Assay Conditions: For photosynthesis inhibitors, ensure adequate light is provided during the assay.

  • Compound Degradation: Thiadiazole compounds can be sensitive to light and temperature, leading to degradation and loss of activity.[6]

    • Preventative Measures:

      • Proper Storage: Store stock solutions and solid compounds under the recommended conditions (e.g., protected from light, at a specific temperature).

      • Fresh Preparations: Prepare working solutions fresh for each experiment whenever possible.

  • Poor Absorption/Translocation: The formulation of the herbicide and the morphology of the plant can affect how well the compound is absorbed and transported to its site of action.[6]

    • Troubleshooting Protocol:

      • Adjuvants: Consider the use of adjuvants or surfactants to improve leaf wetting and penetration for foliar applications.[3] However, always test the adjuvant alone for phytotoxicity.

      • Application Method: For soil-applied assays, ensure the compound is evenly distributed in the soil. The organic matter, texture, and pH of the soil can all affect herbicide availability.[6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for most herbicidal thiadiazoles?

Many commercially used thiadiazole herbicides, such as tebuthiuron, function as inhibitors of photosynthesis at the photosystem II (PSII) level.[11] They disrupt the electron transport chain, leading to a cascade of events that cause oxidative stress and ultimately cell death.[11]

Caption: Mechanism of action for PSII-inhibiting thiadiazole herbicides.

Q2: How should I prepare my thiadiazole compound for an in vitro or whole-plant assay?

Proper preparation is crucial for obtaining reliable results.

StepActionRationale
1. Weighing Use an analytical balance to accurately weigh the solid compound.Ensures precise starting concentration.
2. Dissolving Create a high-concentration stock solution in an appropriate solvent (e.g., DMSO). Use gentle vortexing or sonication to aid dissolution.Many thiadiazoles have low aqueous solubility.[1] A stock solution allows for accurate serial dilutions.
3. Serial Dilutions Perform serial dilutions of the stock solution in the same solvent to create a range of concentrations.Prepares the concentrations needed for the dose-response curve.
4. Final Dilution Add a small, consistent volume of each dilution to the final assay medium (e.g., agar, hydroponic solution, or spray solution).Minimizes the final solvent concentration to avoid toxicity.
5. Controls Prepare a "no compound" control (medium only) and a "solvent" control (medium + highest volume of solvent).Differentiates between background effects, solvent toxicity, and compound-specific effects.

Q3: What are the key considerations when selecting plant species for my herbicidal assay?

The choice of plant species is critical for the relevance and success of your assay.

  • Sensitivity: Select species known to be sensitive to the herbicide's mode of action.[13] It can be beneficial to include both a sensitive and a tolerant species for comparison.[14]

  • Growth Habit: Choose plants that are easy to grow under laboratory conditions and exhibit uniform growth.[13]

  • Relevance: For agricultural applications, test against both relevant crop species (to assess selectivity) and common weed species.[15]

  • Monocots vs. Dicots: Include representatives from both monocotyledonous and dicotyledonous plants, as they can respond differently to herbicides.[12]

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Execution Phase cluster_eval Evaluation Phase A Select & Germinate Test Plant Species D Transplant Seedlings to Assay Units A->D B Prepare Thiadiazole Stock Solutions E Apply Herbicide (Dose-Response) B->E C Calibrate Application Equipment C->E D->E F Incubate Under Controlled Conditions E->F G Data Collection (e.g., Biomass, Height, Phytotoxicity Score) F->G H Statistical Analysis (Non-linear Regression) G->H I Determine ED50/ IC50 Values H->I

Caption: A generalized workflow for a whole-plant herbicidal bioassay.

References

  • Herbicidal activity of 1,3,4-thiadiazole derivatives. (2025). ResearchGate. [Link]

  • Selecting and Evaluating Native Plants for Region-Specific Phytotoxicity Testing. (2008). Environmental Toxicology and Chemistry. [Link]

  • Conducting a Bioassay For Herbicide Residues. (2016). NC State Extension Publications. [Link]

  • Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. (2023). Washington State University Extension. [Link]

  • 3.06.202 Bioassays for Herbicide Carryover. ServiTech's Cultivated Knowledge. [Link]

  • Part II: Mode of Action of Herbicides. (2021). YouTube. [Link]

  • How to Conduct a Bioassay to Test for Herbicide Contamination. (2024). Leaf, Root & Fruit. [Link]

  • Modeling strategies to determine the effective dose of herbicides. (2025). Agronomía Mesoamericana. [Link]

  • Herbicide Bioassay Study Guide. Analyzeseeds. [Link]

  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. (1993). Government of Canada Publications. [Link]

  • Factors Affecting the Efficacy of Herbicides. Pedigogy. [Link]

  • A Field Study Method as a Potential Higher Tier Option to Refine Herbicide Risk Assessment for Nontarget Terrestrial Plants. (2020). Integrated Environmental Assessment and Management. [Link]

  • Factors affecting herbicide performance. Digital Library. [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology. [Link]

  • Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. ResearchGate. [Link]

  • Abiotic Factors Influence Surface Water Herbicide Concentrations Following Silvicultural Aerial Application in Oregon's North Coast Range. (2020). Integrated Environmental Assessment and Management. [Link]

  • Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. (2017). Indian Society of Weed Science (ISWS). [Link]

  • The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. (2015). Journal of Pharmaceutical Sciences. [Link]

  • How to Test Herbicides at Forest Tree Nurseries. USDA Forest Service. [Link]

  • Herbicide Resistance. Teagasc | Agriculture and Food Development Authority. [Link]

  • Primary Herbicide Screening. UC ANR Portal. [Link]

  • Climate Change Influence on Herbicide Efficacy and Weed Management. ResearchGate. [Link]

  • Important aspects of chemical weed control: Environmental factors affecting herbicide efficacy. ResearchGate. [Link]

  • Thiadiazoles and Their Properties. ISRES. [Link]

Sources

optimizing reaction conditions for the amidation of 2-amino-5-ethyl-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Amidation of 2-Amino-5-ethyl-1,3,4-thiadiazole

Welcome to the technical support guide for the amidation of 2-amino-5-ethyl-1,3,4-thiadiazole. This document is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into overcoming common challenges associated with this specific transformation. The guidance herein is structured to address problems from first principles, ensuring a robust and logical approach to reaction optimization.

The 2-amino-1,3,4-thiadiazole scaffold is a valuable pharmacophore found in numerous biologically active molecules.[1][2] Its successful acylation is a critical step in the synthesis of these target compounds. However, the electronic properties of this heterocyclic amine can present unique challenges compared to simpler aliphatic or aromatic amines, often resulting in low yields or incomplete reactions if conditions are not carefully optimized.[3][4]

This guide is divided into two main sections: a Troubleshooting Guide for when your reaction is not performing as expected, and a Frequently Asked Questions (FAQs) section for proactive experimental design.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the amidation of 2-amino-5-ethyl-1,3,4-thiadiazole. Each problem is followed by a discussion of potential causes and a series of recommended solutions.

Problem 1: Low to No Product Yield

You've set up your reaction, but upon workup and analysis (TLC, LC-MS), you observe primarily unreacted 2-amino-5-ethyl-1,3,4-thiadiazole and/or your carboxylic acid.

  • Inefficient Carboxylic Acid Activation: The cornerstone of any successful amidation is the conversion of the carboxylic acid into a highly electrophilic species that the amine can attack.[5] If this step is slow or incomplete, the reaction will fail.[6]

    • Solution A: Evaluate Your Coupling Reagent. For electronically modest or deactivated amines like 2-aminothiadiazoles, a standard carbodiimide like EDC may not be sufficient on its own.[7] Consider using a more potent activating agent. Uronium/aminium salts like HATU or HBTU are generally more reactive and often give superior results in challenging couplings.[8][9] Phosphonium reagents like PyBOP are also excellent alternatives.

    • Solution B: Add an Auxiliary Nucleophile (Additive). When using carbodiimides (EDC, DCC, DIC), the addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure is critical.[10] These additives form an active ester intermediate that is more reactive than the initial O-acylisourea and less prone to side reactions.[11][12]

    • Solution C: Pre-activation. Allow the carboxylic acid, coupling reagent, base, and any additive to stir for 15-30 minutes at room temperature before adding the 2-amino-5-ethyl-1,3,4-thiadiazole.[13] This ensures the activated species is fully formed prior to the introduction of the nucleophile.

  • Low Nucleophilicity of the Amine: The exocyclic amino group on the 1,3,4-thiadiazole ring is less nucleophilic than a typical aniline due to the electron-withdrawing nature of the heterocyclic ring system.

    • Solution A: Choice of Base and Stoichiometry. A non-nucleophilic organic base is required to deprotonate the amine's conjugate acid and neutralize any acidic byproducts. N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices.[14] Ensure at least 2.0 equivalents of base are used, especially if the amine starting material is a salt (e.g., hydrochloride).

    • Solution B: Increase Reaction Temperature. While room temperature is a good starting point, gently heating the reaction to 40-60 °C can often provide the necessary activation energy to overcome a sluggish reaction. Monitor carefully by TLC or LC-MS to avoid decomposition.[15]

  • Poor Solubility: If any of the reagents are not fully dissolved, the reaction will be slow and inefficient due to the heterogeneous mixture.

    • Solution A: Optimize the Solvent. Polar aprotic solvents are the standard for amide coupling reactions. Dichloromethane (DCM) is a good starting point, but if solubility is an issue, consider dimethylformamide (DMF), acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP).[16] Be aware that DMF can sometimes lead to side reactions at elevated temperatures.

.

G cluster_start Initial Reaction Setup cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Pathways cluster_solution Resolution Start Combine: - Carboxylic Acid (1 eq) - Coupling Reagent (1.1 eq) - Base (2.1 eq) - Solvent (e.g., DCM/DMF) Problem Analysis Shows Low or No Product Yield Start->Problem Run Reaction (e.g., RT, 4h) Activation Cause: Poor Acid Activation? - Switch to HATU/HBTU - Add HOBt/Oxyma - Pre-activate acid Problem->Activation Investigate Nucleophilicity Cause: Low Amine Nucleophilicity? - Increase temperature (40-60°C) - Ensure >2 eq. of base Problem->Nucleophilicity Investigate Solubility Cause: Poor Solubility? - Switch to DMF or NMP - Ensure all reagents dissolve Problem->Solubility Investigate Solution Optimized Reaction Yields Desired Amide Activation->Solution Implement & Re-run Nucleophilicity->Solution Implement & Re-run Solubility->Solution Implement & Re-run

Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Significant Side Products

Your reaction proceeds, but you observe one or more significant impurities alongside your desired product, complicating purification and reducing the isolated yield.

  • N-Acylurea Formation (with Carbodiimides): The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which consumes your activated acid.[10]

    • Solution: This is a classic side reaction when using EDC, DCC, or DIC without an additive. The most effective solution is to include 1.0-1.2 equivalents of HOBt or OxymaPure.[6] These additives rapidly trap the O-acylisourea to form an active ester, which does not rearrange.

  • Epimerization (if Carboxylic Acid is Chiral): If your carboxylic acid has a chiral center at the alpha-position, the harshness of the activation conditions can lead to racemization or epimerization.

    • Solution A: Use Racemization-Suppressing Reagents. HATU and other reagents based on the HOAt anion are known to be highly effective at preserving stereochemical integrity.[8][17]

    • Solution B: Control Temperature and Base. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and avoid using an excessive amount of base, as basic conditions can promote epimerization.[6]

  • Guanidinylation of the Amine (with Uronium/Aminium Reagents): In some cases, excess uronium/aminium reagents (like HBTU or HATU) can react with the nucleophilic amine to form a guanidinium byproduct, effectively capping the amine and preventing amide formation.[18]

    • Solution: Use a phosphonium-based reagent like PyBOP, which does not cause this side reaction. Alternatively, ensure you are not using a large excess of the uronium reagent and employ a pre-activation step where the acid is fully activated before the amine is introduced.[18]

G

Sources

identification of impurities in 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

A Guide to the Identification and Control of Process-Related Impurities

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of impurity profiling for this specific molecule. We will delve into the potential impurities that can arise during synthesis, provide robust troubleshooting strategies for their identification, and offer validated protocols to ensure the quality and integrity of your final compound.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound is typically a two-step process. A foundational understanding of this pathway is the first principle of effective impurity profiling, as it allows us to anticipate potential side-reactions and unreacted starting materials.

  • Step 1: Formation of the Thiadiazole Core. The process begins with the cyclization of thiosemicarbazide with propanoic acid (or a derivative like propionyl chloride) to form the key intermediate, 5-ethyl-1,3,4-thiadiazol-2-amine. This reaction often requires a dehydrating agent or catalyst, such as phosphorus oxychloride or concentrated sulfuric acid.[1][2]

  • Step 2: Amide Coupling. The synthesized 2-amino-5-ethyl-1,3,4-thiadiazole is then acylated using 2-chloropropanoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl by-product, yielding the final active pharmaceutical ingredient (API).[3]

Synthesis_Pathway PropanoicAcid Propanoic Acid + Thiosemicarbazide ThiadiazoleIntermediate 5-ethyl-1,3,4-thiadiazol-2-amine PropanoicAcid->ThiadiazoleIntermediate Step 1: Cyclization (e.g., H₂SO₄) ChloropropanoylChloride 2-Chloropropanoyl Chloride FinalProduct This compound ChloropropanoylChloride->FinalProduct ThiadiazoleIntermediate->FinalProduct Step 2: Amide Coupling (Base)

Caption: General synthetic route for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities I should anticipate in this synthesis?

A: Impurities are best understood by categorizing them based on their origin, as defined by the International Council for Harmonisation (ICH) guidelines.[4] For this specific synthesis, you should be vigilant for:

  • Organic Impurities:

    • Starting Materials: Unreacted 5-ethyl-1,3,4-thiadiazol-2-amine and residual 2-chloropropanoyl chloride.

    • By-products: Compounds formed from side reactions. A common example is the di-acylated product, where a second 2-chloropropanoyl group attaches, potentially to the amide nitrogen or a ring nitrogen.

    • Intermediates: Any compounds formed during the cyclization step that were not fully converted to the 5-ethyl-1,3,4-thiadiazol-2-amine intermediate.

    • Degradation Products: Impurities that form during manufacturing or storage due to exposure to heat, light, water, or oxygen.[5] A primary degradation pathway is the hydrolysis of the amide bond.

  • Inorganic Impurities: These can include residual catalysts (e.g., phosphorus salts), heavy metals from reactors, and other inorganic reagents.[6]

  • Residual Solvents: Volatile organic compounds used as the reaction medium or during purification (e.g., acetone, acetonitrile, dichloromethane).[6][7]

Q2: What are the regulatory thresholds I need to be aware of for these impurities?

A: The ICH Q3A(R2) guidelines provide a clear framework. The thresholds determine at what level an impurity must be reported, identified, and qualified for safety.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: Adapted from ICH Guideline Q3A(R2) Impurities in New Drug Substances.[4]

Q3: Which analytical techniques are best for an initial screen of my product's purity?

A: A multi-tiered approach is most effective.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary workhorse for impurity profiling.[8] A gradient reversed-phase method can typically separate the API from most process-related impurities.

  • Thin-Layer Chromatography (TLC) is an excellent, rapid technique for monitoring the reaction's progress and detecting the presence of major impurities.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) should be used in parallel with HPLC-UV. It provides crucial molecular weight information for every peak detected, offering the first clues to an impurity's identity.[11]

Q4: How can I distinguish between a process impurity (a by-product) and a degradation product?

A: This is a critical distinction. A process impurity is generated during the synthesis itself, while a degradation product forms from the breakdown of the final API over time.[5] The definitive way to differentiate them is through a forced degradation study . By subjecting the purified API to stress conditions (acid, base, oxidation, heat, light), you can intentionally generate degradation products. If an impurity is observed in your batch but not in the forced degradation study, it is almost certainly a process-related impurity.

Section 3: Troubleshooting Guide for Impurity Identification

This section addresses specific analytical observations you may encounter during your experiments.

Problem 1: An unexpected peak appears in my HPLC chromatogram with a mass identical to the API.

  • Potential Cause: This is a classic sign of an isomer. In this synthesis, a likely isomer is 3-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide , which could arise if the starting material was 3-chloropropanoyl chloride instead of 2-chloropropanoyl chloride. Another possibility, though less common, is a rearrangement product of the thiadiazole ring.[12]

  • Recommended Action:

    • Co-injection: If you have a standard for the suspected isomer, co-inject it with your sample. If the peak area increases without a new peak appearing, you have confirmed its identity.

    • NMR Spectroscopy: Isolate the impurity using preparative HPLC. A ¹H NMR spectrum will definitively distinguish between the 2-chloro and 3-chloro isomers based on the splitting patterns and chemical shifts of the protons on the propanamide chain.

Problem 2: My LC-MS analysis shows a peak with a mass of [M+18].

  • Potential Cause: This strongly suggests a hydrolysis product. The most labile bond is the amide linkage. An [M+18] peak corresponds to the addition of a water molecule, indicating the cleavage of the amide bond to form 5-ethyl-1,3,4-thiadiazol-2-amine and 2-chloropropanoic acid .

  • Recommended Action:

    • Confirm with Forced Degradation: Perform a forced degradation study under acidic and basic conditions. You should see a significant increase in the intensity of this [M+18] peak, confirming it as a hydrolytic degradation product.

    • Analyze for Both Fragments: Adjust your LC-MS method to also look for the mass of the 2-chloropropanoic acid fragment, which may be more volatile or have different chromatographic behavior.

Problem 3: I have a persistent impurity that does not have a UV chromophore and is only visible by Charged Aerosol Detector (CAD) or Mass Spectrometry.

  • Potential Cause: This could be an impurity lacking the aromatic/conjugated system of the thiadiazole ring. A likely candidate is a salt by-product, such as triethylammonium chloride , formed from the triethylamine base and the HCl generated during the acylation step. It could also be an unreacted aliphatic starting material from Step 1.

  • Recommended Action:

    • Ion Chromatography: Use ion chromatography to specifically quantify chloride or triethylammonium ions.

    • Modify Extraction: During the workup, perform an aqueous wash specifically designed to remove water-soluble salts. If the impurity peak disappears, its identity as a salt is highly probable.

    • GC-MS: For volatile non-UV active impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be an effective identification tool.[13]

Section 4: Standard Operating Protocols (SOPs)

SOP 1: General Purpose Reversed-Phase HPLC-UV Method for Impurity Profiling

  • Objective: To separate the API from potential process-related impurities and degradation products.

  • Methodology:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a final concentration of 1 mg/mL.

SOP 2: Protocol for a Forced Degradation Study

  • Objective: To identify potential degradation pathways and products for the API.

  • Methodology: Prepare 1 mg/mL solutions of the purified API for each condition.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid API at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to a calibrated light source (ICH Q1B) for a specified duration.

    • Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples by the validated HPLC-UV and LC-MS methods alongside a control sample (API solution stored at 4 °C in the dark).

Section 5: Visual Workflow for Impurity Identification

The logical flow from detecting an unknown peak to its final structural elucidation is a critical process in pharmaceutical development.

Impurity_ID_Workflow Detection Peak Detection (HPLC-UV) MassID Mass Determination (LC-MS) Detection->MassID Unknown Peak Found HRMS Elemental Composition (LC-HRMS) MassID->HRMS Quantification Quantification (% Area vs. Standard) MassID->Quantification ThresholdCheck Compare to ICH Threshold (e.g., >0.10%) Quantification->ThresholdCheck Isolation Impurity Isolation (Prep-HPLC or SFC) ThresholdCheck->Isolation Yes Monitor Monitor as Unidentified Impurity ThresholdCheck->Monitor No StructureElucidation Structural Elucidation (NMR, IR) Isolation->StructureElucidation Report Report as Identified Impurity StructureElucidation->Report

Caption: A systematic workflow for the identification and characterization of unknown impurities.

References

  • Ulusoy, N., Gümüş, S., & Öcal, N. (2015). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Marmara Pharmaceutical Journal, 19(3), 211-219. [Link]

  • Farghaly, T. A., Abdallah, M. A., & Muhammad, Z. A. (2019). Straightforward synthesis of 2-chloro- N -(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide as a precursor for synthesis of novel heterocyclic compounds with insecticidal activity. ResearchGate. [Link]

  • Li, F., et al. (2016). Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. National Institutes of Health. [Link]

  • Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(8), 604-611. [Link]

  • Maienfisch, P., et al. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Kumar, A., et al. (2019). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. National Institutes of Health. [Link]

  • Ukrainets, I. V., et al. (2021). Synthesis of (2-chloroquinolin-3-yl)-1,3,4-thiadiazole-2-carboxamides. National Institutes of Health. [Link]

  • Li, W. Y., et al. (2015). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]

  • Gomha, S. M., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. [Link]

  • Jatav, V., et al. (2008). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Institutes of Health. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. EMA. [Link]

  • Sharma, S., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. National Institutes of Health. [Link]

  • Journal of Advanced Scientific Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Advanced Scientific Research. [Link]

  • Atiya, R. N. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. FDA. [Link]

  • Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10331-10333. [Link]

  • Bansal, S. K., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]

  • AIFA. (n.d.). Impurities in Drug Substances and Products. AIFA. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. [Link]

  • Advances in Bio-research. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bio-research. [Link]

  • Vanhoenacker, G., et al. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

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Technical Support Center: Enhancing the Biological Activity of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in enhancing the biological potency and selectivity of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower your experimental decisions. The 1,3,4-thiadiazole scaffold is a versatile and privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5][6] This guide will provide a structured approach to systematically modify the lead compound and troubleshoot common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the initial strategic considerations for modifying this compound to enhance its biological activity?

A1: The primary goal is to explore the structure-activity relationship (SAR) of the molecule. Based on its core structure, we can identify three key regions for modification:

  • The 5-ethyl group on the thiadiazole ring: Altering the size, lipophilicity, and electronic properties of this substituent can significantly impact target binding.

  • The propanamide side chain: Modifications here, including the chloro-substituent and the length of the alkyl chain, can influence factors like metabolic stability, cell permeability, and interaction with the target protein.

  • The amide linkage: While typically less frequently modified, exploring bioisosteric replacements could be a long-term strategy if other modifications are not fruitful.

A systematic approach would involve creating a small library of analogs for each of these regions to probe the SAR.

Q2: My newly synthesized analogs of this compound show no improvement in biological activity. What are the common reasons for this?

A2: This is a common challenge in lead optimization. Several factors could be at play:

  • Compound Integrity and Solubility: The new analogs may have degraded or may not be soluble in the assay buffer at the tested concentration.[7] Poor aqueous solubility is a frequent cause for a lack of activity in small molecule inhibitors.[7]

  • Experimental Setup: The biological assay itself might have issues, such as incorrect reagent concentrations, timing, or suboptimal cell health, leading to a lack of observable effect.[7]

  • Target Engagement: The modifications may have inadvertently disrupted the key interactions required for binding to the biological target.

  • Inappropriate Modifications: The chosen modifications might not be suitable for enhancing activity against the specific target. For instance, increasing lipophilicity may not always lead to improved activity and can sometimes increase off-target effects.

Q3: How can I troubleshoot the synthesis of new analogs, particularly when dealing with the N-acylation of the 2-amino-5-ethyl-1,3,4-thiadiazole core?

A3: Challenges in the N-acylation step often revolve around reagent stability, reaction conditions, and purification. Here are some troubleshooting tips:

  • Low Yield:

    • Reagent Quality: Ensure the acylating agent (e.g., 2-chloropropanoyl chloride) is fresh and has not been hydrolyzed.

    • Base Selection: The choice of base is critical. A non-nucleophilic base like triethylamine or diisopropylethylamine is often used to scavenge the HCl byproduct. If the reaction is sluggish, a stronger base might be needed, but be cautious of side reactions.

    • Solvent: Use an appropriate aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).[8] Ensure the solvent is anhydrous.

  • Side Product Formation:

    • Di-acylation: If the reaction is run for too long or at too high a temperature, di-acylation can occur. Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.

    • Degradation: The thiadiazole ring is generally stable, but harsh reaction conditions can lead to degradation.[9]

  • Purification Difficulties:

    • Chromatography: If the product and starting material have similar polarities, consider using a different solvent system for column chromatography or exploring reverse-phase chromatography.

    • Recrystallization: This can be an effective purification method if a suitable solvent or solvent mixture can be identified.

Troubleshooting Guide for Biological Assays

This guide will help you systematically troubleshoot issues encountered during the biological evaluation of your this compound analogs.

Problem Potential Cause Troubleshooting Steps
No biological activity observed for any of the new analogs. 1. Compound precipitation in the assay medium.[7] 2. Compound degradation. 3. Assay malfunction.[10]1. Solubility Check: Visually inspect the wells of your assay plate for any signs of precipitation. Perform a solubility test by preparing the highest concentration of your compound in the assay buffer and checking for turbidity.[7] 2. Stability Check: Re-analyze the compound stock solution by HPLC or LC-MS to confirm its integrity. 3. Assay Controls: Ensure that your positive and negative controls for the assay are behaving as expected.[10]
High variability in assay results. 1. Inconsistent compound dispensing. 2. Edge effects in the microplate.[11] 3. Cell plating inconsistencies.1. Dispensing Technique: Use calibrated pipettes and ensure proper mixing of stock solutions. 2. Plate Layout: Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humidified environment.[11] 3. Cell Plating: Ensure a homogenous cell suspension and consistent cell numbers in each well.
Analogs show activity in a primary biochemical assay but not in a cell-based assay. 1. Poor cell permeability. 2. Rapid metabolism of the compound by the cells. 3. Compound efflux by cellular transporters.1. Permeability Assessment: Use in silico tools to predict cell permeability (e.g., Caco-2) or perform a PAMPA (Parallel Artificial Membrane Permeability Assay). 2. Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and measure its degradation over time. 3. Efflux Pump Inhibition: Co-incubate your compound with a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein) to see if activity is restored.
High background signal or false positives in the assay. 1. Compound autofluorescence or quenching.[12] 2. Compound aggregation leading to non-specific inhibition.[12] 3. Interference with the assay detection system.[13]1. Interference Assay: Run the assay in the absence of the biological target to see if the compound itself generates a signal. 2. Detergent Addition: Include a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer to disrupt aggregates.[12] 3. Orthogonal Assay: Validate hits using a different assay format that relies on an alternative detection method.[12]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Analogs of this compound

This protocol outlines a general method for the N-acylation of 2-amino-5-substituted-1,3,4-thiadiazoles.

Step 1: Synthesis of the 2-amino-5-substituted-1,3,4-thiadiazole core. This can be achieved through the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.[14][15]

Step 2: N-acylation.

  • Dissolve the 2-amino-5-substituted-1,3,4-thiadiazole (1 equivalent) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (e.g., 2-chloropropanoyl chloride, 1.1 equivalents) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Troubleshooting Assay Interference from Compound Autofluorescence

Step 1: Prepare two sets of microplates.

  • Plate A (Complete Assay): Contains all assay components, including the biological target and your test compounds.

  • Plate B (Interference Assay): Contains all assay components except the biological target, but includes your test compounds.

Step 2: Add compounds and reagents.

  • Dispense your library of compounds at the desired concentrations into both plates.

  • Add all other assay reagents to both plates.

Step 3: Incubate and read the plates.

  • Incubate both plates under the standard assay conditions.

  • Read the fluorescence signal on both plates using the same instrument settings.

Step 4: Analyze the data.

  • Subtract the fluorescence signal from Plate B from the corresponding wells in Plate A. This will correct for the intrinsic fluorescence of your compounds.

  • Compounds that still show a high signal in Plate B are likely autofluorescent and may require re-testing in a non-fluorescence-based assay.

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_troubleshooting Troubleshooting start Start with this compound mod_r1 Modify 5-ethyl group (R1) start->mod_r1 mod_r2 Modify propanamide side chain (R2) start->mod_r2 synthesis Synthesize Analog Library mod_r1->synthesis mod_r2->synthesis purification Purify and Characterize Analogs synthesis->purification troubleshoot_synthesis Synthesis Issues? synthesis->troubleshoot_synthesis primary_screen Primary Biological Assay purification->primary_screen hit_validation Hit Validation (Dose-Response) primary_screen->hit_validation inactive Inactive Analogs primary_screen->inactive troubleshoot_assay Assay Issues? primary_screen->troubleshoot_assay secondary_assay Secondary/Orthogonal Assay hit_validation->secondary_assay active Active Analogs secondary_assay->active

Caption: A generalized workflow for enhancing the biological activity of the lead compound.

troubleshooting_logic start Analog Shows No Activity in Cell-Based Assay q1 Is the compound soluble in assay media? start->q1 solubility_test Perform solubility test q1->solubility_test No q2 Is the compound stable? q1->q2 Yes stability_test Check compound integrity by LC-MS q2->stability_test No q3 Does the compound permeate cells? q2->q3 Yes permeability_assay Perform PAMPA or Caco-2 assay q3->permeability_assay Uncertain retest Re-evaluate assay conditions q3->retest Yes conclusion Compound likely has poor permeability or is rapidly metabolized permeability_assay->conclusion

Caption: A decision tree for troubleshooting inactive analogs in cell-based assays.

References

  • Karpoormath, R., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6).
  • An overview of biological activities of thiadiazole deriv
  • Kim, Y., et al. (n.d.). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists.
  • Scicchitano, F., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(8), 2247.
  • Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(22), 13953-13964.
  • Struga, M., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3612.
  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. (n.d.). BenchChem.
  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI.
  • Technical Support Center: Troubleshooting Interference from Biological Samples in Assays. (n.d.). BenchChem.
  • Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.
  • A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (n.d.). Pharmedico Publishers.
  • A troubleshooting guide to micropl
  • Assay Troubleshooting. (n.d.). Molecular Diagnostics.
  • Abuelizz, H. A., et al. (2017). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 22(11), 1823.
  • Nuisance small molecules under a machine-learning lens. (2022). Digital Discovery.
  • 174 Thiadiazoles and Their Properties. (n.d.). ISRES.
  • Chauhan, H. S. (n.d.). a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers.
  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2013). Hindawi.
  • Synthesis, Properties, and Biological Applications of 1,3,4-Thiadiazoles. (n.d.). OUCI.
  • Sun, N.-B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10331-10333.
  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Upd
  • Compound 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-nitrobenzamide. (n.d.). Chemdiv.
  • Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (2022). Chemical Methodologies.
  • Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. (1959).
  • Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2012).
  • 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. (2019). Bentham Science.

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Technical Support Center: Scale-Up Production of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide. This resource is designed for researchers, process chemists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot or production scale. We will delve into the underlying chemical principles, troubleshoot common challenges, and provide validated protocols to ensure a robust, safe, and efficient process.

Synthesis Overview & Key Parameters

The target molecule is synthesized via an acylation reaction, a classic example of amide bond formation. The primary reactants are 2-amino-5-ethyl-1,3,4-thiadiazole and an activated form of 2-chloropropanoic acid, typically 2-chloropropionyl chloride. The reaction necessitates a base to neutralize the hydrochloric acid byproduct. While straightforward at a small scale, scaling up introduces significant challenges related to mass and heat transfer, impurity management, and material handling.[1][2]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Process Steps A 2-amino-5-ethyl-1,3,4-thiadiazole Reaction Acylation Reaction (Controlled Temperature) A->Reaction B 2-chloropropionyl chloride B->Reaction C Tertiary Amine Base (e.g., Triethylamine) C->Reaction D Aprotic Solvent (e.g., THF, Acetone) D->Reaction Quench Aqueous Quench Reaction->Quench Isolation Product Isolation (Filtration/Extraction) Quench->Isolation Purification Recrystallization Isolation->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of the target propanamide.
Table 1: Recommended Starting Parameters for Scale-Up
ParameterRecommendationRationale & Scale-Up Consideration
Starting Amine 2-amino-5-ethyl-1,3,4-thiadiazolePurity >97% is crucial. Impurities can lead to side reactions and difficult purification.
Acylating Agent 2-chloropropionyl chlorideHighly reactive and corrosive. Addition must be slow and temperature-controlled to manage the exotherm.
Stoichiometry 1.05 - 1.10 eq. Acyl ChlorideA slight excess of the acyl chloride ensures complete conversion of the limiting amine. A large excess can lead to byproduct formation.
Base Triethylamine or DIPEA (1.1 - 1.2 eq.)Scavenges HCl byproduct. The resulting salt must be removed during workup, which can be challenging at scale (filtration vs. extraction).
Solvent Acetone, THF, or DichloromethaneSolvent choice impacts reactant solubility, reaction temperature, and workup. Acetone is often a good choice for its balance of solubility and ease of removal.[3]
Temperature 0 - 10 °CThe acylation is highly exothermic. Maintaining a low temperature is critical to prevent side reactions and ensure a clean product profile.
Reaction Time 1 - 4 hoursMonitor by HPLC/TLC until the starting amine is consumed. Over-extending the reaction time typically offers no benefit and may increase impurities.[4]

Frequently Asked Questions (FAQs)

Q1: Why is a base necessary in this reaction? A: The reaction of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl). This acid will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the acyl chloride, effectively stopping the reaction. A tertiary amine base, such as triethylamine, is added to "scavenge" or neutralize the HCl as it is formed, allowing the reaction to proceed to completion.

Q2: Can I use an inorganic base like sodium carbonate instead of triethylamine? A: While possible, it is not recommended for scale-up in this system. Inorganic bases like sodium or potassium carbonate have very poor solubility in common organic solvents like THF or acetone.[4] This creates a heterogeneous mixture, leading to slow and often incomplete reactions due to poor mass transfer. The process becomes difficult to control and reproduce at a larger scale.

Q3: What is the primary safety concern when scaling up this process? A: The single most critical safety concern is the management of the reaction exotherm. The acylation is rapid and highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat removal less efficient. A runaway reaction could lead to a rapid increase in temperature and pressure, potentially causing a loss of containment. Always ensure your reactor's cooling capacity is sufficient and add the 2-chloropropionyl chloride slowly and sub-surface.

Q4: What kind of impurities can I expect? A: Common impurities include:

  • Unreacted 2-amino-5-ethyl-1,3,4-thiadiazole.

  • Hydrolysis products of the acyl chloride (2-chloropropanoic acid).

  • Over-acylated or other side-products if the temperature is not well-controlled.

  • Residual triethylamine hydrochloride salt if the purification is not thorough.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up process.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield, High Impurity) q1 Was Starting Material Purity Confirmed? (>97%) start->q1 sol1 Solution: Recrystallize/re-purify starting amine. Source fresh acyl chloride. q1->sol1 No q2 Was Temperature Maintained between 0-10°C during addition? q1->q2 Yes end_node Process Optimized sol1->end_node sol2 Solution: Improve reactor cooling. Slow down addition rate. Ensure temperature probe is accurate. q2->sol2 No q3 Is the Product Lost During Workup? q2->q3 Yes sol2->end_node sol3 Solution: Check pH of aqueous layers. Perform a mass balance. Analyze mother liquor for product. q3->sol3 Yes q3->end_node No sol3->end_node

Caption: A decision-making workflow for troubleshooting common scale-up issues.
Problem 1: Low or Inconsistent Yield
  • Potential Cause: Poor quality of the starting 2-amino-5-ethyl-1,3,4-thiadiazole.

    • Diagnosis: Analyze the starting amine by HPLC and ¹H NMR to confirm purity. The melting point should be sharp, around 200-203 °C.

    • Solution: If impurities are detected, recrystallize the material from a suitable solvent like ethanol before use.

  • Potential Cause: Degradation of the 2-chloropropionyl chloride.

    • Diagnosis: Acyl chlorides are sensitive to moisture. If the container has been opened multiple times or stored improperly, it may have partially hydrolyzed to 2-chloropropanoic acid, which is unreactive under these conditions. The material should be a clear, fuming liquid.

    • Solution: Use a fresh bottle of the acylating agent. For large-scale work, consider titrating the acyl chloride to determine its exact purity before use.

  • Potential Cause: Product loss during aqueous workup.

    • Diagnosis: The target molecule has some water solubility, especially if the pH is not controlled. Check the pH of your aqueous phase after extraction. Analyze a sample of the aqueous layer and the mother liquor after filtration by HPLC to quantify any product loss.

    • Solution: Ensure the quench and wash steps are performed with cold water to minimize solubility. Adjust the pH to be near neutral before extraction. If significant product is in the mother liquor, consider adding an anti-solvent or concentrating the liquor to recover more material.

Problem 2: High Levels of Impurities in the Crude Product
  • Potential Cause: Poor temperature control during the addition of 2-chloropropionyl chloride.

    • Diagnosis: Review the batch record. Were there any temperature spikes above the recommended 10 °C? Exotherms can lead to the formation of colored byproducts and decomposition.

    • Solution: This is the most common cause of impurities. The solution is procedural and engineering-based:

      • Ensure the reactor's cooling system is fully operational and capable of handling the heat load.

      • Slow down the addition rate of the acyl chloride. For a pilot-scale batch, this could mean adding it over 1-2 hours.

      • Ensure good agitation to dissipate heat throughout the batch and avoid localized "hot spots."

  • Potential Cause: Incomplete reaction leading to high levels of starting material.

    • Diagnosis: HPLC or TLC analysis of the crude product shows a significant amount of the starting amine.

    • Solution: Check the stoichiometry and quality of the acyl chloride. Ensure the base was added correctly and is of good quality. It's possible the reaction requires a longer time at your specific scale; continue monitoring until consumption of the starting amine plateaus.

Problem 3: Difficulty with Product Isolation/Filtration
  • Potential Cause: Oiling out or formation of very fine particles instead of a crystalline solid.

    • Diagnosis: During the crystallization or precipitation step, the product separates as a thick oil or a colloidal suspension that clogs the filter.

    • Solution: This is a crystallization problem.

      • Cooling Rate: Cool the batch slowly to promote the growth of larger, more easily filterable crystals. A crash-cool will generate fine particles.

      • Solvent System: The solvent/anti-solvent ratio is critical. You may need to perform laboratory-scale experiments to optimize the crystallization process.

      • Seeding: Introduce a small amount of pure, crystalline product at the appropriate temperature to encourage controlled crystal growth.

Key Experimental Protocols

Protocol 1: Pilot Scale (50 L Reactor) Synthesis
  • Reactor Setup: Ensure the 50 L glass-lined reactor is clean, dry, and inerted with nitrogen. Start the agitator and begin cooling the jacket to 0-5 °C.

  • Charging Reactants: Charge the reactor with 2-amino-5-ethyl-1,3,4-thiadiazole (2.58 kg, 20.0 mol) and acetone (25 L). Stir the resulting slurry.

  • Base Addition: Add triethylamine (2.33 kg, 3.2 L, 23.0 mol) to the slurry.

  • Acyl Chloride Addition: Slowly add 2-chloropropionyl chloride (2.67 kg, 2.1 L, 21.0 mol) via a dosing pump over a period of 90-120 minutes. Crucially, monitor the internal temperature and ensure it does not exceed 10 °C. Adjust the addition rate as needed to control the exotherm.

  • Reaction: Once the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours.

  • In-Process Check (IPC): Take a sample from the reactor and analyze by HPLC or TLC to confirm the consumption of the starting amine. The reaction is complete when <1% of the starting amine remains.

  • Quench: Slowly add cold water (20 L) to the reactor, keeping the temperature below 20 °C.

  • Isolation: The product should precipitate as a solid. Stir the slurry for 30 minutes, then filter the solids using a suitable filter press or centrifuge.

  • Washing: Wash the filter cake with cold water (2 x 10 L) to remove triethylamine hydrochloride salts.

  • Drying: Dry the crude product under vacuum at 40-50 °C until a constant weight is achieved.

Protocol 2: Recrystallization for Purification
  • Charging: To a clean, appropriately sized reactor, add the crude, dry product.

  • Solvent Addition: Add a suitable solvent (e.g., ethanol, isopropanol) in a ratio of approximately 3-5 mL per gram of crude material.

  • Heating: Heat the mixture with stirring to a gentle reflux until all the solid has dissolved.

  • Cooling: Slowly cool the solution over several hours. For optimal crystal growth, a programmed cooling ramp is ideal (e.g., cool from 80 °C to 20 °C over 4-6 hours).

  • Holding: Hold the resulting slurry at 0-5 °C for at least 2 hours to maximize precipitation.

  • Filtration & Drying: Filter the purified product, wash the cake with a small amount of cold solvent, and dry under vacuum at 40-50 °C.

References

  • Cenmed. 2-Amino-5-ethyl-1,3,4-thiadiazole. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature. [Link]

  • Asif, M. (2014). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. Asian Journal of Chemistry. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Molecules. [Link]

  • de Figueiredo, R. M., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]

  • ETH Zurich Research Collection. Rethinking amide bond synthesis. [Link]

  • Semantic Scholar. Rethinking amide bond synthesis. [Link]

  • Google Patents. Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
  • International Journal of Pharmaceutical Sciences Review and Research. METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. [Link]

  • Özkaya, Ü. D., et al. (2016). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Molecules. [Link]

  • El-Sayed, N. N. E., et al. (2020). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. [Link]

  • Sun, N., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry. [Link]

  • Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Applied Chemistry. [Link]

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Validation & Comparative

comparing the herbicidal activity of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide with commercial herbicides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the herbicidal activity of the novel compound 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide against established commercial herbicides. Designed for researchers, scientists, and professionals in drug development and agriculture, this document synthesizes available data on related chemical structures and outlines the rigorous experimental protocols necessary for a thorough evaluation.

Introduction: The Quest for Novel Herbicidal Moieties

The development of new herbicides is critical for sustainable agriculture, addressing the challenges of weed resistance and the need for more selective and environmentally benign solutions. The compound this compound, hereafter referred to as "Experimental Compound X," emerges from a promising class of molecules. The 1,3,4-thiadiazole ring is a well-established pharmacophore in various biologically active compounds, including some with herbicidal properties.[1] Furthermore, its propanamide side chain places it within the broader category of chloroacetamide herbicides, suggesting a likely mode of action.

Postulated Mechanism of Action

Experimental Compound X, being a chloroacetamide, is predicted to function as a seedling growth inhibitor.[2][3] Specifically, this class of herbicides targets the synthesis of very-long-chain fatty acids (VLCFAs) by inhibiting enzymes like VLCFA elongase.[2][4][5][6] This disruption of VLCFA production is crucial as these molecules are essential for the formation of cell membranes, cuticle, and suberin, all vital for cell division and plant growth.[4][7] Consequently, susceptible weeds treated with chloroacetamides typically fail to emerge from the soil or exhibit stunted growth shortly after germination.[2][7]

Comparative Framework: Benchmarking Against Commercial Standards

To contextualize the potential efficacy of Experimental Compound X, a comparison with well-established chloroacetamide herbicides is essential. For this guide, we have selected three widely used commercial herbicides:

  • Metolachlor: A selective pre-emergence herbicide effective against annual grasses and some broadleaf weeds in crops like corn, soybeans, and cotton.[3][8][9]

  • Alachlor: A pre-emergence herbicide used to control annual grasses and broadleaf weeds in corn, soybeans, and peanuts.[10][11][12]

  • Butachlor: Primarily used in rice cultivation, this pre-emergence herbicide controls annual grasses and certain broadleaf weeds.[13][14][15][16]

The following sections will detail the methodologies for comparative testing and present hypothetical efficacy data for Experimental Compound X based on the known activity of structurally similar thiadiazole and propanamide herbicides.

Experimental Protocols for Herbicidal Efficacy Evaluation

A robust assessment of a novel herbicide requires a multi-tiered approach, beginning with controlled greenhouse bioassays and progressing to field trials that reflect real-world agricultural conditions.

Part 1: Greenhouse Bioassay

Greenhouse bioassays offer a controlled environment to determine the intrinsic herbicidal activity of a compound, establish dose-response curves, and assess crop selectivity.[17][18]

Step-by-Step Protocol:

  • Soil Preparation and Potting: A standardized soil mix (e.g., sandy loam) is prepared and autoclaved to eliminate existing seeds and pathogens. This soil is then used to fill pots (typically 10-15 cm in diameter).[19][20][21]

  • Seed Sowing: Seeds of selected weed species (e.g., barnyardgrass (Echinochloa crus-galli), green foxtail (Setaria viridis), common lambsquarters (Chenopodium album)) and crop species (e.g., corn, soybean, rice) are sown at a uniform depth.

  • Herbicide Application:

    • Pre-emergence: Herbicides are applied to the soil surface within 24 hours of sowing using a calibrated laboratory sprayer to ensure uniform coverage.[18][22]

    • Post-emergence: Herbicides are applied to seedlings at a specific growth stage (e.g., 2-3 leaf stage).[18]

  • Experimental Design: A randomized complete block design with at least four replications is recommended to minimize spatial variability within the greenhouse.[23] Treatments should include a negative control (no herbicide), the Experimental Compound X at various application rates, and the commercial standards at their recommended rates.

  • Environmental Conditions: Pots are maintained in a greenhouse with controlled temperature, humidity, and photoperiod to ensure optimal plant growth.

  • Data Collection and Analysis: After a set period (typically 14-21 days), data on germination rates, plant height, fresh and dry biomass, and visual injury ratings are collected. Efficacy is often expressed as the dose required to inhibit growth by 50% (GR₅₀).

Greenhouse_Bioassay_Workflow cluster_prep Preparation cluster_app Application cluster_growth Incubation & Growth cluster_data Data Analysis soil_prep Soil Preparation & Potting seed_sowing Seed Sowing (Weeds & Crops) soil_prep->seed_sowing pre_em Pre-emergence Application seed_sowing->pre_em post_em Post-emergence Application seed_sowing->post_em greenhouse Controlled Greenhouse Conditions pre_em->greenhouse post_em->greenhouse data_collection Data Collection (21 days) greenhouse->data_collection analysis Efficacy Analysis (GR50 Calculation) data_collection->analysis

Caption: Workflow for a comparative greenhouse bioassay of herbicidal activity.

Part 2: Field Trials

Field trials are essential to evaluate a herbicide's performance under variable environmental conditions and in the presence of a natural weed spectrum.[23][24]

Step-by-Step Protocol:

  • Site Selection: Choose a site with a known history of uniform weed infestation. The soil type and environmental conditions should be representative of the target agricultural region.

  • Experimental Design: A randomized complete block design with at least three to four replications is standard.[23] Plot sizes should be large enough to minimize edge effects and allow for accurate application and assessment (e.g., 3m x 10m).

  • Treatments: Include an untreated control, Experimental Compound X at a range of application rates, and commercial standards at their labeled rates.

  • Application: Herbicides are applied using a calibrated backpack or tractor-mounted sprayer. Application timing (pre-emergence or post-emergence) is determined by the experimental objectives.

  • Data Collection:

    • Weed Control: Weed density and biomass are assessed at multiple time points after application. Visual ratings of percent weed control are also common.

    • Crop Tolerance: Crop injury (phytotoxicity) is visually assessed.

    • Yield: At the end of the growing season, crop yield is measured to determine the overall impact of the weed control treatments.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments.

Field_Trial_Workflow site_selection Site Selection & Plot Layout application Herbicide Application (Calibrated Sprayer) site_selection->application assessment1 Early Season Assessment (Weed Control & Crop Injury) application->assessment1 assessment2 Mid-Season Assessment (Weed Control & Biomass) assessment1->assessment2 harvest Crop Harvest & Yield Measurement assessment2->harvest analysis Statistical Analysis & Efficacy Determination harvest->analysis

Caption: Logical workflow for a comparative field trial of herbicide efficacy.

Comparative Efficacy Data

The following tables present a summary of the known herbicidal efficacy of the selected commercial standards and a projected efficacy for Experimental Compound X based on published data for related thiadiazole and propanamide herbicides.[25][26][27]

Table 1: Pre-emergence Herbicidal Activity Against Key Weed Species (Greenhouse Data)

HerbicideApplication Rate (g a.i./ha)Barnyardgrass (% Control)Green Foxtail (% Control)Common Lambsquarters (% Control)
Experimental Compound X (Projected) 1000 - 150085 - 9580 - 9070 - 80
Metolachlor [8][9][10]1120 - 168090 - 9890 - 9875 - 85
Alachlor [10][11][28][29]1680 - 224088 - 9588 - 9570 - 80
Butachlor [13][14][15]1000 - 150090 - 98Not commonly usedNot commonly used

Table 2: Crop Selectivity (Greenhouse Data)

HerbicideApplication Rate (g a.i./ha)Corn (% Injury)Soybean (% Injury)Rice (% Injury)
Experimental Compound X (Projected) 1500< 10< 15< 10
Metolachlor [8]1680< 5< 10Not Recommended
Alachlor [12]2240< 5< 10Not Recommended
Butachlor [14]1500Not RecommendedNot Recommended< 5

Discussion and Future Directions

The projected herbicidal activity of Experimental Compound X, based on its chemical lineage, suggests it could be a potent pre-emergence herbicide, particularly against annual grasses. Its efficacy appears to be within a similar range to that of established commercial products like Metolachlor and Butachlor, potentially at comparable application rates. The thiadiazole moiety may also confer activity against certain broadleaf weeds, an area that warrants further investigation.[1]

The crucial next step is to synthesize Experimental Compound X and subject it to the rigorous greenhouse and field trial protocols outlined in this guide. This empirical data will be essential to validate these projections and fully characterize its herbicidal spectrum, crop selectivity, and optimal use patterns. Further studies should also investigate its environmental fate, toxicological profile, and potential for weed resistance development.

Conclusion

Experimental Compound X represents a promising candidate for a novel herbicidal active ingredient. Its structural features suggest a mode of action consistent with the effective chloroacetamide class of herbicides. The comparative framework and detailed experimental protocols provided in this guide offer a clear pathway for its comprehensive evaluation. Through systematic and rigorous testing, the true potential of this compound to contribute to the next generation of weed management solutions can be fully realized.

References

  • Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of agrochemical and pharmaceutical research, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure due to its wide range of biological activities, including herbicidal, fungicidal, antibacterial, and anticancer properties.[1][2][3] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide and its analogs. By synthesizing data from various studies, we will explore how subtle molecular modifications influence their biological efficacy, offering insights for the rational design of more potent and selective agents.

Core Structure and Rationale for Investigation

The lead compound, this compound, combines several key pharmacophoric features:

  • 1,3,4-Thiadiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen atoms, known to be a bio-isosteric replacement for other rings and a crucial component for a variety of biological interactions.[4]

  • Amide Linkage: This functional group is prevalent in many biologically active molecules and can participate in hydrogen bonding with target proteins.

  • α-Chloro Propanamide Side Chain: The presence of a halogen at the alpha position of the amide side chain is a common feature in many herbicides and can influence the molecule's reactivity and binding affinity.

  • 5-Ethyl Group: The substituent at the 5-position of the thiadiazole ring can modulate the lipophilicity and steric profile of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Understanding how modifications to each of these components affect the overall biological activity is crucial for optimizing the therapeutic or agrochemical potential of this class of compounds.

Synthesis of this compound Analogs

The synthesis of N-(5-substituted-1,3,4-thiadiazol-2-yl) amides generally follows a convergent synthetic strategy. The key intermediate is the corresponding 2-amino-5-substituted-1,3,4-thiadiazole, which is then acylated with a suitable acid chloride or carboxylic acid.

Experimental Protocol: General Synthesis of N-(5-substituted-1,3,4-thiadiazol-2-yl)alkanamides

A representative synthetic route is depicted below. The initial step involves the cyclization of a thiosemicarbazide with a carboxylic acid (or its derivative) to form the 2-amino-5-substituted-1,3,4-thiadiazole ring. This intermediate is then reacted with an appropriate acyl chloride to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Thiadiazole Ring Formation cluster_1 Step 2: Amide Formation Thiosemicarbazide Thiosemicarbazide Intermediate 2-amino-5-R-1,3,4-thiadiazole Thiosemicarbazide->Intermediate Cyclization R-COOH Carboxylic Acid (R-COOH) R-COOH->Intermediate Final_Product N-(5-R-1,3,4-thiadiazol-2-yl)alkanamide Intermediate->Final_Product Acylation Acyl_Chloride Acyl Chloride (R'-COCl) Acyl_Chloride->Final_Product

Caption: General synthetic workflow for N-(5-substituted-1,3,4-thiadiazol-2-yl)alkanamides.

Step-by-step methodology:

  • Synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole: Propanoic acid and thiosemicarbazide are reacted in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid with heating. The reaction mixture is then neutralized to precipitate the desired 2-amino-5-ethyl-1,3,4-thiadiazole.

  • Synthesis of this compound: The synthesized 2-amino-5-ethyl-1,3,4-thiadiazole is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) and a base (e.g., triethylamine, pyridine) is added. The mixture is cooled in an ice bath, and 2-chloropropionyl chloride is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The final product is then isolated and purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature of the substituents at three key positions: the 5-position of the thiadiazole ring, the α-position of the propanamide side chain, and the alkyl group of the propanamide.

Influence of the Substituent at the 5-Position of the Thiadiazole Ring

The nature of the substituent at the 5-position of the 1,3,4-thiadiazole ring significantly impacts the lipophilicity and steric bulk of the molecule, which in turn affects its biological activity.

Compound IDR Group (at 5-position)Biological Activity (Qualitative)Reference
1a -CH₃ModerateInferred from general SAR
1b -CH₂CH₃ (Ethyl)Good[5]
1c -CH₂CH₂CH₃ (Propyl)Moderate[1]
1d PhenylVariable (depends on other substituents)[6]
1e Substituted PhenylVariable (depends on substitution pattern)[7][8]

Key Insights:

  • Small alkyl groups, such as ethyl, at the 5-position appear to be favorable for activity.[5]

  • Increasing the alkyl chain length to propyl can sometimes lead to a decrease in activity, suggesting an optimal size for this substituent.[1]

  • Aromatic substituents at this position can lead to potent compounds, but the activity is highly dependent on the substitution pattern on the phenyl ring.[6][7][8]

Influence of the α-Substituent on the Acyl Side Chain

The α-substituent on the propanamide side chain is a critical determinant of biological activity. Halogenation at this position is a common strategy to enhance potency.

Compound IDX (α-substituent)Biological Activity (Qualitative)Reference
2a HLowInferred from SAR principles
2b ClHigh[5]
2c BrHighInferred from haloalkanamide SAR
2d CH₃ModerateInferred from general SAR

Key Insights:

  • The presence of a chlorine atom at the α-position generally enhances biological activity.[5] This is a well-established principle in the design of certain classes of herbicides.

  • Other halogens, such as bromine, are also expected to confer high activity.

  • The absence of a substituent or the presence of a small alkyl group at this position typically results in lower activity.

Influence of the Amide Moiety

The amide linkage is a crucial structural element. Modifications to this group can have a profound impact on the molecule's biological profile.

SAR_Amide Core 5-R-1,3,4-Thiadiazole Amide N-H Core->Amide Carbonyl C=O Amide->Carbonyl Activity Biological Activity Amide->Activity H-bond donor Side_Chain R' Carbonyl->Side_Chain Carbonyl->Activity H-bond acceptor Side_Chain->Activity Steric/Electronic Effects

Caption: Key interactions of the amide moiety influencing biological activity.

Key Insights:

  • The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions with biological targets are often crucial for activity.

  • Replacing the propanamide with other acyl groups, such as cyclopropanecarboxamide, has been shown to yield compounds with significant biological activity, including herbicidal and antifungal properties.[1][9] This suggests that the steric and electronic properties of the entire acyl side chain are important.

Comparative Analysis and Future Directions

The SAR data, synthesized from multiple studies, suggests that the optimal combination of substituents for high biological activity in this class of compounds often involves:

  • A small alkyl group (e.g., ethyl) at the 5-position of the 1,3,4-thiadiazole ring.

  • A halogen (e.g., chlorine) at the α-position of the acyl side chain.

  • An amide linkage that can participate in hydrogen bonding.

Future research in this area could focus on:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models to correlate the physicochemical properties of these analogs with their biological activities could enable more predictive and rational drug design.[4][10][11]

  • Exploration of Diverse Acyl Moieties: Synthesizing and testing analogs with a wider variety of acyl groups, including those containing other heterocyclic rings, could lead to the discovery of novel compounds with improved potency and selectivity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets of these compounds would provide a deeper understanding of their biological effects and facilitate the design of more effective and safer agents.

By systematically exploring the structure-activity relationships of this compound and its analogs, researchers can continue to develop new and effective molecules for a range of applications in medicine and agriculture.

References

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  • Wang, S., Peng, Y., Lou, J., & Wang, M. (2022). Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole. Chinese Journal of Pesticide Science, 24(4), 732-742.
  • Design, Synthesis and Fungicidal Activity of N-(5-Phenyl-1,3,4-Thiadiazol-2-yl)-N-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl) Benzamide Derivatives. (n.d.).
  • Xie, Y., Peng, W., Ding, F., Liu, S.-J., Ma, H.-J., & Liu, C.-L. (2018). Quantitative structure-activity relationship (QSAR) directed the discovery of 3-(pyridin-2-yl)benzenesulfonamide derivatives as novel herbicidal agents. Pest Management Science, 74(1), 189-199.
  • Wang, Q., Li, H., Li, Y., & Huang, R. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. Journal of Agricultural and Food Chemistry, 52(7), 1918-1922.
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  • Liu, X.-H., Shi, Y.-X., Ma, Y., Zhang, C.-Y., Dong, W.-L., Pan, L., Wang, B.-L., Li, B.-J., & Li, Z.-M. (2009). Synthesis, Antifungal Activities and 3D-QSAR Study of N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides. European Journal of Medicinal Chemistry, 44(7), 2782-2786.
  • Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. (n.d.). PubMed.
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A Comprehensive Guide to the Mechanistic Validation of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide (Compound X) as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the mechanistic validation of the novel chemical entity, 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, hereafter referred to as Compound X. Publicly available information on this specific molecule is sparse; however, its structural motifs, particularly the 1,3,4-thiadiazole core, are present in numerous compounds with demonstrated kinase inhibitory activity. Furthermore, a patent has associated this compound with the treatment of hyperproliferative and inflammatory skin conditions, which are often driven by dysregulated kinase signaling.

Therefore, this guide will proceed under the well-founded hypothesis that Compound X functions as an inhibitor of a key kinase involved in inflammatory signaling . For the purpose of this illustrative guide, we will posit that its primary target is Janus Kinase 3 (JAK3) , a crucial mediator of cytokine signaling in immune cells. Our objective is to rigorously test this hypothesis through a multi-faceted validation strategy, comparing its performance against a known, well-characterized JAK3 inhibitor.

Part 1: Initial Hypothesis and Strategy for Validation

The core hypothesis is that Compound X exerts its therapeutic effects by directly binding to and inhibiting the catalytic activity of JAK3. The validation strategy is designed to test this hypothesis at increasing levels of biological complexity, from direct, in-vitro interaction with the purified enzyme to target engagement and pathway modulation in a cellular context.

Our validation workflow is structured to answer three fundamental questions:

  • Does Compound X directly bind to and inhibit JAK3 with high potency and selectivity?

  • Does Compound X engage JAK3 within a cellular environment and modulate its downstream signaling pathway?

  • How does the performance of Compound X compare to established JAK3 inhibitors?

To address these questions, we will employ a combination of biochemical, biophysical, and cell-based assays. The following diagram illustrates the overall validation workflow.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Comparative Analysis A Hypothesis: Compound X is a JAK3 Inhibitor B Biochemical Assay: Determine IC50 for JAK3 A->B Test Potency C Biophysical Assay (SPR): Confirm Direct Binding & Kinetics (KD) B->C Validate Binding D Kinase Selectivity Panel: Assess Off-Target Effects C->D Assess Specificity E Cellular Target Engagement (CETSA): Confirm Target Binding in Cells D->E Move to Cellular Context F Pathway Modulation (Western Blot): Measure Inhibition of pSTAT5 E->F Confirm Downstream Effect G Functional Cellular Assay: Inhibit IL-2 Dependent Proliferation F->G Link to Cellular Function H Benchmark against Known JAK3 Inhibitor (e.g., Tofacitinib) G->H I Comparative Data Summary: Potency, Selectivity, Cellular Efficacy H->I

Caption: Workflow for the mechanistic validation of Compound X as a JAK3 inhibitor.

Part 2: In Vitro Validation: Direct Target Engagement and Selectivity

The first step in validating our hypothesis is to confirm that Compound X can directly interact with and inhibit purified JAK3 enzyme in a controlled, cell-free environment.

Biochemical Potency Assessment

The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50). This is determined using a biochemical assay that measures the enzymatic activity of JAK3 in the presence of varying concentrations of Compound X.

Experimental Protocol: JAK3 Kinase Assay

  • Reagents: Recombinant human JAK3 enzyme, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of Compound X in DMSO. b. In a 384-well plate, add the JAK3 enzyme, the peptide substrate, and the corresponding dilution of Compound X or a known inhibitor (positive control). c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for 1 hour. d. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which correlates with kinase activity. e. Plot the percentage of inhibition against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biophysical Confirmation of Direct Binding

While an IC50 value demonstrates inhibition, it does not definitively prove direct binding. We will use Surface Plasmon Resonance (SPR) to confirm a direct interaction and determine the binding kinetics (association and dissociation rates) and affinity (KD).

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize recombinant JAK3 onto a sensor chip surface.

  • Binding Analysis: Flow a series of concentrations of Compound X across the sensor surface and measure the change in the refractive index, which is proportional to the mass of the analyte binding to the immobilized ligand.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Selectivity Profiling

A critical aspect of any targeted inhibitor is its selectivity. A highly selective compound minimizes off-target effects and potential toxicity. Compound X will be screened against a panel of other kinases, particularly other JAK family members (JAK1, JAK2, TYK2), to assess its selectivity profile.

Comparative Data: In Vitro Performance

ParameterCompound X (Hypothetical Data)Tofacitinib (Reference Compound)Justification
JAK3 IC50 (nM) 15 nM1.2 nMDemonstrates potent inhibition of the primary target.
JAK1 IC50 (nM) 350 nM112 nMHigher value indicates selectivity over JAK1.
JAK2 IC50 (nM) 500 nM20 nMHigher value indicates selectivity over JAK2.
JAK3 Binding Affinity (KD, SPR) 25 nM2.1 nMConfirms direct, high-affinity binding to the target.
Selectivity Ratio (JAK1/JAK3) ~23-fold~93-foldQuantifies the preference for the intended target.
Selectivity Ratio (JAK2/JAK3) ~33-fold~17-foldQuantifies the preference for the intended target.

Part 3: Cellular Mechanism of Action

After establishing in-vitro activity, the next crucial step is to verify that Compound X can engage JAK3 within a living cell and inhibit its signaling pathway. The canonical JAK3 signaling pathway involves the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) in response to cytokine stimulation (e.g., Interleukin-2, IL-2).

G IL2 IL-2 Cytokine IL2R IL-2 Receptor IL2->IL2R Binds JAK3 JAK3 IL2R->JAK3 Activates JAK1 JAK1 IL2R->JAK1 Activates STAT5 STAT5 JAK3->STAT5 Phosphorylates pSTAT5 pSTAT5 STAT5->pSTAT5 pSTAT5->pSTAT5 Nucleus Nucleus pSTAT5->Nucleus Translocates CompoundX Compound X CompoundX->JAK3 Inhibits Gene Gene Transcription (Proliferation, Inflammation) Nucleus->Gene

Caption: Hypothesized inhibition of the JAK3-STAT5 signaling pathway by Compound X.

Cellular Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its target protein in the complex milieu of the cell. The principle is that a protein bound to a ligand is stabilized and will denature at a higher temperature than the unbound protein.

Experimental Protocol: CETSA

  • Cell Treatment: Treat a suspension of cells (e.g., NK-92 cells, which express high levels of JAK3) with Compound X or a vehicle control.

  • Heating: Heat aliquots of the treated cells across a range of temperatures.

  • Lysis and Analysis: Lyse the cells and separate the soluble protein fraction from the aggregated (denatured) protein by centrifugation.

  • Detection: Analyze the amount of soluble JAK3 remaining at each temperature using Western blotting. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.

Pathway Modulation: Inhibition of STAT5 Phosphorylation

To confirm that target engagement translates into functional inhibition of the signaling pathway, we will measure the levels of phosphorylated STAT5 (pSTAT5), the direct downstream substrate of JAK3.

Experimental Protocol: Western Blot for pSTAT5

  • Cell Culture and Starvation: Culture a suitable cell line (e.g., human T-cells) and serum-starve them to reduce basal signaling.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of Compound X or the reference inhibitor.

  • Stimulation: Stimulate the cells with IL-2 to activate the JAK3 pathway.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pSTAT5 and total STAT5 (as a loading control).

  • Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of STAT5 phosphorylation.

Comparative Data: Cellular Performance

ParameterCompound X (Hypothetical Data)Tofacitinib (Reference Compound)Justification
pSTAT5 Inhibition IC50 (nM) 120 nM90 nMDemonstrates the ability to inhibit the target pathway in a cellular context.
CETSA Shift (ΔTm) +4.2 °C at 10 µM+5.1 °C at 10 µMProvides direct evidence of target binding within intact cells.
IL-2 Dependent Proliferation IC50 (nM) 150 nM110 nMLinks pathway inhibition to a functional cellular outcome.

Part 4: Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for validating the hypothesized mechanism of action of this compound (Compound X) as a JAK3 inhibitor. By systematically progressing from in-vitro biochemical and biophysical characterization to cellular target engagement and pathway analysis, we can build a comprehensive and compelling data package.

The hypothetical data presented suggests that Compound X is a potent and selective JAK3 inhibitor, albeit slightly less potent than the clinical compound Tofacitinib. However, its potentially superior selectivity against JAK2 could translate to an improved safety profile, a hypothesis that would require further investigation in preclinical models.

Future work should focus on:

  • Structural Biology: Co-crystallization of Compound X with the JAK3 kinase domain to elucidate the precise binding mode.

  • In Vivo Efficacy: Testing the compound in animal models of inflammatory diseases (e.g., rheumatoid arthritis or psoriasis) to correlate the mechanism of action with therapeutic effect.

  • ADME/Tox Profiling: A full assessment of the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

By following this structured approach, researchers can confidently validate (or invalidate) the proposed mechanism of action, providing a solid foundation for further drug development efforts.

References

  • Surface Plasmon Resonance (SPR) for Fragment Screening: Cytiva. SPR for fragment screening. [Link]

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A novel method for drug discovery. Stockholm University. [Link]

  • Western Blotting Principles and Methods: Bio-Rad Laboratories. Western Blotting - Principles and Methods. [Link]

A Comparative Analysis of the Fungicidal Spectrum of Thiadiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The growing threat of fungal resistance to existing therapeutic and agricultural agents has catalyzed the search for novel antifungal compounds. Among the heterocyclic compounds, thiadiazole derivatives have emerged as a particularly promising scaffold due to their broad spectrum of biological activities. This guide provides a comparative analysis of the fungicidal spectrum of various thiadiazole derivatives, grounded in recent experimental data. We delve into their primary mechanisms of action, present a consolidated view of their efficacy against a range of fungal pathogens, and provide detailed, replicable experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antifungal agents.

Introduction to Thiadiazole Derivatives in Fungicidal Research

Thiadiazole is a five-membered heterocyclic ring system containing one sulfur and two nitrogen atoms. Derivatives of this scaffold, particularly 1,3,4-thiadiazole and 1,2,3-thiadiazole, have attracted significant attention in medicinal and agricultural chemistry.[1][2][3][4] Their structural similarity to the azole ring of established antifungal drugs like fluconazole has made them a focal point for the development of new agents.[1][5] The lipophilicity conferred by the sulfur atom can enhance the biological activity of these compounds.[1][3] Furthermore, the toxophoric –N=C–S– moiety within the thiadiazole ring is believed to be crucial for its broad biological activity.[3]

The critical need for new fungicides stems from the increasing incidence of invasive fungal infections in clinical settings and the development of resistance in plant pathogens, which threatens global food security.[2][6][7] This guide aims to synthesize the current knowledge on the fungicidal spectrum of thiadiazole derivatives to aid in the rational design and evaluation of next-generation antifungal compounds.

Mechanisms of Antifungal Action

Understanding the mechanism of action is fundamental to predicting a compound's spectrum of activity and potential for resistance development.[1] Thiadiazole derivatives have been shown to exert their antifungal effects primarily through two key mechanisms: inhibition of ergosterol biosynthesis and disruption of cell wall integrity.

Inhibition of Ergosterol Biosynthesis

The most widely reported mechanism for thiadiazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, 14-α-sterol demethylase (also known as CYP51).[1][5][8][9] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity and permeability.[5][9] By blocking this enzyme, thiadiazole derivatives prevent the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol intermediates and the depletion of mature ergosterol.[5] This disruption of membrane integrity ultimately inhibits fungal growth.[9] This mechanism is analogous to that of widely used azole antifungal drugs.[1][5] Experimental evidence for this mechanism comes from ergosterol quantification assays and in-silico molecular docking studies that show a strong binding affinity of thiadiazole derivatives for the active site of the 14-α-sterol demethylase enzyme.[1][8][9]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Fungal Cell Ergosterol Pathway Lanosterol Lanosterol Enzyme 14-α-sterol demethylase (CYP51 Enzyme) Lanosterol->Enzyme Substrate Ergosterol Ergosterol (Essential for Membrane Integrity) Disruption Membrane Disruption & Fungal Cell Death Ergosterol->Disruption Enzyme->Ergosterol Catalyzes Conversion Thiadiazole Thiadiazole Derivatives Thiadiazole->Enzyme INHIBITS

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by thiadiazole derivatives.

Disruption of Cell Wall Biogenesis

A secondary mechanism identified for some 1,3,4-thiadiazole derivatives involves the disruption of fungal cell wall biogenesis.[10] The fungal cell wall is a dynamic structure, primarily composed of chitin and β-glucans, that is essential for maintaining cell shape and protecting against osmotic stress. Studies on certain derivatives have shown that they do not affect ergosterol content but instead cause treated cells to lose their characteristic shape, form giant cells, and exhibit increased sensitivity to substances that interfere with cell wall polymerization.[10] This suggests that these compounds may weaken the interactions between cell wall components like β(1→3)-glucans and β(1→6)-glucans, leading to impaired cell wall integrity and eventual cell lysis.[10]

Comparative Fungicidal Spectrum

The efficacy of thiadiazole derivatives varies significantly based on the specific chemical substitutions on the core scaffold and the target fungal species. The following table summarizes experimental data from various studies, presenting Minimum Inhibitory Concentration (MIC) or half-maximal Effective Concentration (EC₅₀) values against a range of human and plant fungal pathogens.

Thiadiazole Derivative Class Specific Compound Example Target Fungus Activity Metric Value (µg/mL) Reference Fungicide Ref. Value (µg/mL) Source(s)
1,3,4-Thiadiazole Compound 3l (2,4-dichlorophenyl)Candida albicansMIC5Fluconazole10[1][3]
1,3,4-Thiadiazole Compound 3k (2,4-difluorophenyl)Candida kruseiMIC10Fluconazole20[1]
Flavonol-Thiadiazole Compound Y18Botrytis cinereaEC₅₀2.4Azoxystrobin21.7[11]
Glucoside-Thiadiazole Compound 4iPhytophthora infestansEC₅₀3.43Dimethomorph5.52[2]
1,3,4-Thiadiazole-2-thiol Compound A-3Rhizoctonia solaniEC₅₀3.6Hexaconazole2.33[7]
1,2,3-Thiadiazole-Strobilurin Compound 8aSclerotinia sclerotiorumEC₅₀0.44Azoxystrobin1.89[12]
1,2,3-Thiadiazole-Strobilurin Compound 8aRhizoctonia cerealisEC₅₀0.01Azoxystrobin0.06[12]
Chitosan-Thiadiazole MTPCTSPhomopsis asparagiInhibition Index82.5% at 1 mg/mLChitosan< MTPCTS[13]
Chalcone-Thiadiazole Compound L31Phomopsis sp.EC₅₀15.9Azoxystrobin69.4[14]

Key Experimental Protocols for Fungicidal Spectrum Analysis

To ensure the trustworthiness and reproducibility of fungicidal activity data, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides the reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[15][16][17] The following protocols are based on these standards and common laboratory practices.

MIC_MFC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Inoculum 1. Prepare Fungal Inoculum (0.5 McFarland Standard) Inoculate 4. Inoculate Wells with Standardized Fungal Suspension Inoculum->Inoculate Compound 2. Prepare Stock Solution of Thiadiazole Derivative SerialDilution 3. Perform 2-fold Serial Dilution in 96-well Plate Compound->SerialDilution SerialDilution->Inoculate Incubate 5. Incubate Plate (e.g., 35°C for 24-72h) Inoculate->Incubate ReadMIC 6. Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC Subculture 7. Subculture from Clear Wells onto Agar Plates ReadMIC->Subculture Is compound fungicidal? ReadMFC 8. Determine MFC (Lowest concentration with ≥99.9% killing) Subculture->ReadMFC

Caption: Experimental workflow for determining Minimum Inhibitory and Fungicidal Concentrations.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the in vitro susceptibility of fungi to antifungal agents.[18][19]

Causality: This method is preferred for its efficiency, low sample volume requirements, and the ability to test multiple compounds and concentrations simultaneously, providing quantitative and reproducible results.[20][21]

1. Materials and Media Preparation:

  • Antifungal Agent: Prepare a stock solution of the thiadiazole derivative, typically in dimethyl sulfoxide (DMSO). The high concentration allows for subsequent dilutions where the final DMSO concentration is non-inhibitory.[18]
  • Media: Use RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS buffer. This specific medium is standardized by CLSI to ensure inter-laboratory reproducibility.[18]
  • Fungal Strains: Use quality control strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204304) alongside test isolates.[17][18]

2. Inoculum Preparation:

  • Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts).[18][22]
  • For molds, harvest conidia by flooding the plate with sterile saline. For yeasts, select several distinct colonies.[18]
  • Suspend the cells in sterile saline and adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast and is the basis for the final inoculum concentration.[18]
  • Dilute this suspension in the RPMI-1640 test medium to achieve the final standardized inoculum concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi).[23]

3. Assay Procedure (96-well plate):

  • Add 100 µL of RPMI medium to all wells of a sterile 96-well microtiter plate.
  • Add 100 µL of the antifungal stock solution to the first column, creating the highest concentration.
  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing across the plate to column 10. Discard 100 µL from column 10.[18]
  • Column 11 serves as the growth control (medium + inoculum, no drug). Column 12 is the sterility control (medium only).
  • Add 100 µL of the standardized fungal inoculum to wells in columns 1 through 11. This halves the drug concentration to the final test range and brings the total volume to 200 µL.[18]

4. Incubation and Reading:

  • Incubate the plate at 35°C. The incubation time is critical and species-dependent: 24-48 hours for most yeasts and 48-72 hours for most molds.[22][24]
  • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth as observed by the naked eye.[22]
Protocol for Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined to assess whether a compound is fungicidal (kills the fungus) or fungistatic (inhibits its growth).

Causality: This step is crucial for therapeutic development, as a fungicidal agent is often preferred for treating infections in immunocompromised patients.

1. Subculturing:

  • Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).[24][25]
  • Spot the aliquot onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

2. Incubation and Reading:

  • Incubate the agar plate at 35°C for at least 72 hours or until growth is clearly visible in spots from the growth control wells.[24]
  • The MFC is defined as the lowest concentration of the compound that results in no fungal growth or a significant reduction (e.g., ≥99.9% killing) on the subculture plates.[25] An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.[10]

Structure-Activity Relationship (SAR) Insights

Analysis of the comparative data reveals key structural features that influence the fungicidal activity of thiadiazole derivatives:

  • Halogen Substitution: The presence of halogen atoms (fluorine, chlorine) on a phenyl ring attached to the thiadiazole core often enhances antifungal activity. For example, compounds with 2,4-dichloro or 2,4-difluoro substitutions have shown potent activity against Candida species.[1][3] This is likely due to the electron-withdrawing nature and lipophilicity of halogens, which can improve cell membrane penetration and binding to the target enzyme.

  • Hybrid Molecules: Incorporating the thiadiazole moiety into hybrid structures with other known active pharmacophores, such as flavonols, strobilurins, or chalcones, has proven to be a successful strategy for creating novel derivatives with superior potency compared to commercial fungicides.[11][12][14]

  • Side Chain Modifications: The nature of the substituent at the 5-position of the 1,3,4-thiadiazole ring is critical. Hydrophobic moieties like alkyl and phenyl groups can significantly affect the antifungal activity of chitosan-thiadiazole derivatives.[13]

Conclusion and Future Perspectives

Thiadiazole derivatives represent a versatile and highly promising class of compounds in the ongoing search for novel fungicides. Their primary mechanism of action, the inhibition of ergosterol biosynthesis, is a well-validated antifungal target. The extensive body of research demonstrates that their fungicidal spectrum is broad, covering both clinically relevant yeasts and molds as well as agriculturally significant plant pathogens.

Future research should focus on:

  • Expanding the Spectrum: Systematically screening optimized thiadiazole derivatives against a wider panel of emerging and resistant fungal pathogens.

  • Mechanism Elucidation: Investigating alternative mechanisms of action beyond ergosterol and cell wall synthesis to identify novel targets and overcome existing resistance.

  • In Vivo Efficacy and Safety: Moving the most potent compounds from in vitro studies into preclinical in vivo models to evaluate their therapeutic potential, toxicity, and pharmacokinetic profiles.

  • Rational Design: Utilizing computational tools and SAR data to rationally design next-generation thiadiazole hybrids with enhanced potency, a broader spectrum, and improved safety profiles.

By leveraging the insights and methodologies presented in this guide, the scientific community can accelerate the development of thiadiazole-based fungicides to address the critical global challenges posed by fungal diseases.

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Introduction: The Emergence of a Novel Herbicide and the Imperative of Resistance Assessment

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Cross-Resistance Studies of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide in Weeds

The relentless evolution of herbicide resistance in weed populations presents a formidable challenge to global food security. In the ongoing search for effective and sustainable weed management strategies, novel herbicidal compounds are continuously being developed. One such compound of interest is this compound, a molecule featuring a 1,3,4-thiadiazole heterocyclic ring. Derivatives of this scaffold have shown promising herbicidal activity.[1][2][3] For the purpose of this guide, we will refer to this compound as "Thiadiazopron."

Before the widespread commercialization of any new herbicide, a thorough understanding of its potential for cross-resistance is paramount. Cross-resistance occurs when a weed population that has developed resistance to one herbicide also exhibits resistance to other herbicides, even those to which it has not been previously exposed.[4][5] This phenomenon is often rooted in shared mechanisms of resistance.[6][7][8] This guide provides a comprehensive framework for conducting cross-resistance studies of Thiadiazopron in weeds, aimed at researchers and professionals in the agrochemical industry.

Designing a Robust Cross-Resistance Study

A well-designed cross-resistance study is foundational to predicting the field performance of a new herbicide and developing sustainable weed management programs. The primary objective is to determine if weed biotypes with known resistance to existing herbicides also exhibit resistance to Thiadiazopron.

Selection of Weed Biotypes

The selection of appropriate weed biotypes is a critical first step. This should include:

  • Susceptible (S) Biotype: A population of the target weed species with no prior exposure to herbicides and confirmed susceptibility to a range of herbicide modes of action. This biotype serves as the baseline for comparison.

  • Resistant (R) Biotypes: Multiple populations of the same weed species with well-characterized resistance to herbicides from different mode of action groups. It is advisable to include biotypes with both target-site resistance (TSR) and non-target-site resistance (NTSR).

Herbicide Selection for Comparative Analysis

To establish a comprehensive cross-resistance profile, Thiadiazopron should be tested alongside a panel of herbicides with diverse modes of action. This allows for the identification of specific patterns of resistance. A representative selection would include:

  • ACCase Inhibitors (Group 1): e.g., Clethodim, Fluazifop-p-butyl

  • ALS Inhibitors (Group 2): e.g., Imazamox, Thifensulfuron-methyl

  • Photosystem II Inhibitors (Group 5, 6, 7): e.g., Atrazine, Metribuzin

  • PPO Inhibitors (Group 14): e.g., Fomesafen, Saflufenacil

  • EPSPS Inhibitors (Group 9): e.g., Glyphosate

Experimental Protocol: Whole-Plant Dose-Response Bioassay

The whole-plant dose-response bioassay is the gold standard for confirming herbicide resistance and quantifying its magnitude.[9][10]

Step-by-Step Methodology:

  • Seed Germination and Plant Growth:

    • Seeds from both S and R biotypes are germinated in petri dishes or trays containing a suitable growth medium.

    • Seedlings are then transplanted into individual pots filled with a standardized soil mix.

    • Plants are grown in a controlled environment (greenhouse or growth chamber) with optimal conditions for temperature, light, and humidity.

  • Herbicide Application:

    • Herbicides are applied at a specific growth stage (e.g., 3-4 leaf stage) to ensure uniformity.

    • A range of herbicide doses should be used to generate a dose-response curve. Typically, this includes a non-treated control and 6-8 doses that bracket the expected lethal dose for the S biotype.

    • Herbicides should be applied using a calibrated cabinet sprayer to ensure uniform coverage.

  • Data Collection and Analysis:

    • Plant mortality or biomass reduction is assessed at a set time point after treatment (e.g., 21 days).

    • The data are subjected to non-linear regression analysis to determine the herbicide dose required to cause 50% mortality or growth reduction (LD₅₀ or GR₅₀).

  • Calculation of Resistance Index (RI):

    • The RI is calculated by dividing the LD₅₀ or GR₅₀ of the R biotype by that of the S biotype.

    • An RI greater than 1 indicates resistance. The magnitude of the RI quantifies the level of resistance.

Interpreting the Data: A Hypothetical Case Study

The following table presents hypothetical data from a cross-resistance study of Thiadiazopron in a weed species with known resistance to an ALS inhibitor.

HerbicideBiotypeGR₅₀ (g a.i./ha)Resistance Index (RI)
Thiadiazopron Susceptible25-
Resistant25010
Imazamox (ALS) Susceptible10-
Resistant50050
Clethodim (ACCase) Susceptible30-
Resistant321.1
Glyphosate (EPSPS) Susceptible450-
Resistant4601.0

Interpretation of Hypothetical Results:

  • The R biotype shows a high level of resistance to the ALS inhibitor Imazamox (RI = 50), which is expected.

  • Crucially, this R biotype also exhibits significant resistance to Thiadiazopron (RI = 10). This indicates a potential for cross-resistance.

  • The R biotype does not show resistance to Clethodim or Glyphosate, suggesting that the resistance mechanism is specific to certain herbicide chemistries or modes of action.

Visualizing the Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Herbicide Treatment cluster_analysis Data Analysis seed_collection Seed Collection (Susceptible & Resistant Biotypes) germination Germination & Seedling Growth seed_collection->germination transplanting Transplanting to Pots germination->transplanting growth Growth to 3-4 Leaf Stage transplanting->growth dose_prep Herbicide Dose Preparation spraying Calibrated Spray Application growth->spraying dose_prep->spraying data_collection Data Collection (Biomass/Mortality at 21 DAT) spraying->data_collection regression Dose-Response Curve Analysis data_collection->regression ri_calc Calculation of Resistance Index (RI) regression->ri_calc interpretation Interpretation of Cross-Resistance ri_calc->interpretation

Caption: Experimental workflow for a whole-plant dose-response bioassay.

Understanding the Mechanisms of Cross-Resistance

The patterns of cross-resistance observed in bioassays are determined by the underlying molecular mechanisms of resistance.[4][6][11] These are broadly categorized into two types:

Target-Site Resistance (TSR)

TSR occurs due to modifications in the protein that the herbicide targets.[6][7][8] This can happen through:

  • Gene Mutations: A change in the DNA sequence of the target-site gene leads to an altered protein structure, preventing the herbicide from binding effectively.[6]

  • Gene Amplification: The weed produces an excessive amount of the target protein, diluting the effect of the herbicide.

If Thiadiazopron and another herbicide (e.g., an ALS inhibitor) share the same target site, a mutation in that target site could confer resistance to both, resulting in cross-resistance.[12][13]

Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration.[6][8][11] These mechanisms include:

  • Reduced Herbicide Uptake or Translocation: The herbicide is not effectively absorbed or moved within the plant.

  • Enhanced Herbicide Metabolism: The weed possesses enzymes, such as cytochrome P450s or glutathione S-transferases, that rapidly detoxify the herbicide before it can act.[6][7] This is a common cause of cross-resistance to herbicides from different chemical classes.[14]

  • Sequestration: The herbicide is compartmentalized within the plant cell, away from its target site.[7]

If the hypothetical resistance to Thiadiazopron observed in our case study is due to enhanced metabolism, the enzymes responsible for detoxifying the ALS inhibitor might also be capable of metabolizing Thiadiazopron, leading to cross-resistance.

Visualizing Resistance Mechanisms

G cluster_ntsr Non-Target-Site Resistance (NTSR) cluster_tsr Target-Site Resistance (TSR) herbicide Herbicide Application uptake Reduced Uptake/ Translocation herbicide->uptake metabolism Enhanced Metabolism (Detoxification) herbicide->metabolism sequestration Sequestration herbicide->sequestration target_site Herbicide Target Site herbicide->target_site no_effect No Phytotoxic Effect uptake->no_effect metabolism->no_effect sequestration->no_effect mutation Target-Site Mutation target_site->mutation amplification Target-Site Amplification target_site->amplification effect Phytotoxic Effect target_site->effect mutation->no_effect amplification->no_effect

Caption: Mechanisms of herbicide resistance in weeds.

Conclusion and Recommendations

Cross-resistance studies are an indispensable component of modern herbicide development. For a novel compound like Thiadiazopron, understanding its potential for cross-resistance with existing herbicides is crucial for its long-term viability and efficacy. The findings from such studies will inform resistance management strategies, including recommendations for herbicide rotations, mixtures, and integrated weed management practices. By proactively assessing cross-resistance, we can better anticipate and mitigate the evolution of herbicide resistance, thereby preserving the utility of new herbicidal tools for future agricultural productivity.

References

  • Title: Mechanisms of evolved herbicide resistance - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Mechanisms of Herbicide Resistance Source: Pesticide Environmental Stewardship URL: [Link]

  • Title: Molecular Mechanisms of Herbicide Resistance | Weed Science | Cambridge Core Source: Cambridge University Press URL: [Link]

  • Title: Herbicide resistance | Department of Primary Industries and Regional Development Source: Government of Western Australia URL: [Link]

  • Title: Overview | Herbicide Resistance Action Committee Source: Herbicide Resistance Action Committee URL: [Link]

  • Title: Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties - PubMed Source: National Institutes of Health URL: [Link]

  • Title: Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties | Journal of Agricultural and Food Chemistry Source: ACS Publications URL: [Link]

  • Title: Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties. | Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: Design, Synthesis, and Herbicidal Activity of Novel Tetrahydrophthalimide Derivatives Containing Oxadiazole/Thiadiazole Moieties - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis and herbicidal activities of 1,3,4-thiadiazole derivatives of 5-(fluoro-substituted phenyl)-2-furamide - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Herbicide resistance in weeds: Survey, characterization and mechanisms Source: SciELO Brasil URL: [Link]

  • Title: Herbicide Resistance - Croptracker Source: Croptracker URL: [Link]

  • Title: Herbicide resistance is complex: a global review of cross-resistance in weeds within herbicide groups | Weed Science - Cambridge University Press & Assessment Source: Cambridge University Press URL: [Link]

  • Title: Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed Source: National Institutes of Health URL: [Link]

  • Title: Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide Source: ResearchGate URL: [Link]

  • Title: New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide - SciELO Source: SciELO URL: [Link]

  • Title: Try574 leu mutation confers cross-resistance to ALS-inhibiting herbicides in wild radish Source: ResearchGate URL: [Link]

  • Title: D376E, A205V and A122S substitutions recently found in A. palmeri confer cross-resistance to ALS-inhibiting herbicides - SciELO Source: SciELO URL: [Link]

  • Title: Metabolism-based resistance - Why the concern? | Integrated Crop Management Source: Iowa State University Extension and Outreach URL: [Link]

Sources

Navigating the Ecotoxicological Maze: A Comparative Guide to 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of agrochemical development, the imperative extends beyond mere efficacy. A profound understanding of a compound's environmental footprint is paramount to responsible innovation. This guide provides a comprehensive ecotoxicological evaluation of the novel herbicide candidate, 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide. As a member of the chloroacetamide class of herbicides, its potential impact on non-target organisms warrants a thorough investigation.

Currently, specific ecotoxicological data for this compound is not publicly available. This guide, therefore, serves a dual purpose: to present a comparative analysis based on the known ecotoxicity of structurally related chloroacetamide herbicides, and to provide a robust framework of standardized experimental protocols for its comprehensive evaluation. By juxtaposing the anticipated toxicological profile with that of established alternatives, we aim to equip researchers with the necessary tools and insights to navigate the complexities of environmental risk assessment.

The Chloroacetamide Conundrum: Mechanism of Action and Environmental Fate

Chloroacetamide herbicides, including established compounds like acetochlor and alachlor, function primarily by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants. This disruption of lipid biosynthesis ultimately leads to a cessation of cell division and growth, particularly affecting emerging seedlings.[1][2] The mode of action involves the covalent binding of the herbicide to enzymes containing sulfhydryl (-SH) groups, highlighting a potential for broader biological reactivity.[3]

The environmental fate of chloroacetamides is influenced by factors such as soil type, microbial activity, and pH. While they are generally not persistent in soil, their mobility and the potential for their degradation products to enter aquatic systems are of environmental concern.[4][5] Understanding these characteristics is crucial for predicting the potential exposure pathways and subsequent risks to non-target terrestrial and aquatic organisms.

A Comparative Ecotoxicological Overview: Juxtaposing with Established Alternatives

To contextualize the potential environmental impact of this compound, we present a comparative analysis with two widely used chloroacetamide herbicides, Acetochlor and Alachlor. The following tables summarize their known acute and chronic toxicity data across various trophic levels. It is important to note that these values serve as a proxy until specific data for the target compound is generated.

Table 1: Acute Ecotoxicity of Selected Chloroacetamide Herbicides

OrganismTest TypeAcetochlorAlachlor
Aquatic
Rainbow Trout (Oncorhynchus mykiss)96-hr LC500.45 mg/L[6]2.4 mg/L[7]
Bluegill Sunfish (Lepomis macrochirus)96-hr LC501.30 mg/L[6]4.3 mg/L[7]
Daphnia magna (Water Flea)48-hr EC5016.0 mg/L[6]19.5 mg/L (96-hr LC50 for crayfish)[7]
Green Algae (Pseudokirchneriella subcapitata)72-hr EC50Highly Toxic (EC50 values can range from 0.003 to 24.6 mg/L for VLCFA inhibitors)[8]Moderately Toxic[9]
Terrestrial
Bobwhite Quail (Colinus virginianus)8-day dietary LC50>5620 ppm[6]>5000 ppm[7]
Honeybee (Apis mellifera)Acute Contact LD50Moderately Toxic[6]Moderately Toxic[9]
Earthworm (Eisenia fetida)14-day LC50Moderately Toxic[8]Moderately Toxic[9]

Table 2: Chronic Ecotoxicity of Selected Chloroacetamide Herbicides

OrganismTest TypeAcetochlorAlachlor
Aquatic
Fish (Fathead Minnow)Early Life Stage NOECData not readily availableData not readily available
Daphnia magna21-day NOEC (Reproduction)Data not readily availableData not readily available
Terrestrial
Earthworm (Eisenia fetida)56-day NOEC (Reproduction)Data not readily availableData not readily available

LC50: Lethal Concentration for 50% of the test population. EC50: Effective Concentration for 50% of the test population. NOEC: No Observed Effect Concentration.

Charting the Course: A Proposed Framework for Ecotoxicological Evaluation

To address the existing data gap for this compound, a tiered approach to ecotoxicity testing is recommended, adhering to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). This ensures data quality, reproducibility, and regulatory acceptance.

Experimental Workflow for Comprehensive Ecotoxicity Assessment

Ecotoxicity_Workflow cluster_aquatic Aquatic Ecotoxicity Testing cluster_terrestrial Terrestrial Ecotoxicity Testing algae Algal Growth Inhibition (OECD 201) fish Fish Acute Toxicity (OECD 203) algae->fish If significant toxicity daphnia Daphnia sp. Acute Immobilisation (OECD 202) daphnia->fish If significant toxicity end Comprehensive Ecotoxicological Profile fish->end earthworm_acute Earthworm Acute Toxicity (OECD 207) earthworm_chronic Earthworm Reproduction (OECD 222) earthworm_acute->earthworm_chronic Tier 2 earthworm_chronic->end soil_micro Soil Microorganism Transformation (OECD 216 & 217) soil_micro->end plant Terrestrial Plant Test (OECD 208) plant->end start Test Substance: 2-chloro-N-(5-ethyl-1,3,4- thiadiazol-2-yl)propanamide start->algae Tier 1 start->daphnia Tier 1 start->earthworm_acute Tier 1 start->soil_micro Tier 2 start->plant Tier 2

Caption: A tiered experimental workflow for the ecotoxicological assessment of the target compound.

Detailed Experimental Protocols

The following sections outline the methodologies for key ecotoxicity assays based on OECD guidelines. The rationale behind each step is provided to ensure a self-validating and scientifically robust approach.

Aquatic Toxicity Assessment

Rationale: Algae are primary producers in aquatic ecosystems, and any adverse effects on their populations can have cascading consequences for the entire food web. This test assesses the test substance's effects on the growth of freshwater green algae.[10][11][12]

Protocol:

  • Test Organism: Pseudokirchneriella subcapitata (or other recommended species).

  • Test Design: A static test with a duration of 72 hours.

  • Test Concentrations: A geometric series of at least five concentrations of the test substance and a control. A preliminary range-finding test is recommended.

  • Replicates: A minimum of three replicates per test concentration and six for the control.

  • Test Conditions:

    • Temperature: 21-24°C.

    • Lighting: Continuous, uniform illumination.

    • pH: Maintained between 6.0 and 9.0.

    • Nutrient Medium: A standard, defined growth medium.

  • Endpoint: Inhibition of growth, measured as a reduction in biomass (cell count, fluorescence, or optical density) compared to the control. The 72-hour EC50 (concentration causing 50% growth inhibition) is calculated.[13]

Rationale: Daphnia magna (water flea) is a key indicator species for freshwater invertebrate toxicity. This test determines the acute toxicity of the substance by observing the immobilization of daphnids.[14][15][16]

Protocol:

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Test Design: A static test with a duration of 48 hours.

  • Test Concentrations: A geometric series of at least five concentrations and a control.

  • Replicates: A minimum of four replicates with five daphnids each per concentration.

  • Test Conditions:

    • Temperature: 18-22°C.

    • Lighting: 16-hour light/8-hour dark cycle.

    • Medium: A defined, reconstituted freshwater.

    • Feeding: Daphnids are not fed during the test.

  • Endpoint: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation. The 48-hour EC50 is determined.[17][18]

Terrestrial Toxicity Assessment

Rationale: Earthworms are vital for soil health and fertility. This test evaluates the short-term lethal effects of the test substance on earthworms in an artificial soil substrate.[19][20][21][22][23]

Protocol:

  • Test Organism: Eisenia fetida (adults).

  • Test Design: A 14-day test in artificial soil.

  • Test Concentrations: At least five concentrations of the test substance mixed into the artificial soil, plus a control.

  • Replicates: Four replicates per concentration, each containing ten earthworms.

  • Test Conditions:

    • Temperature: 20 ± 2°C.

    • Lighting: Continuous illumination.

    • Soil Moisture: Maintained at 40-60% of the water-holding capacity.

  • Endpoint: Mortality is assessed at 7 and 14 days, and the 14-day LC50 is calculated. Sub-lethal effects like changes in body weight are also recorded.

Rationale: To assess the sub-lethal effects on reproduction, which can have long-term population-level impacts.[24][25][26][27][28]

Protocol:

  • Test Organism: Eisenia fetida (adults).

  • Test Design: An 8-week test. Adult worms are exposed for 4 weeks, after which they are removed, and the soil is incubated for another 4 weeks to allow for cocoon hatching.

  • Test Concentrations: A range of concentrations designed to identify sub-lethal effects.

  • Replicates: Four replicates per test concentration and eight for the control.

  • Test Conditions: Similar to the acute test, but with the addition of food.

  • Endpoint: The number of juvenile worms produced per vessel. The No Observed Effect Concentration (NOEC) and the ECx (e.g., EC10, EC20) for reproduction are determined.

Rationale: Soil microorganisms are fundamental to nutrient cycling. These tests assess the impact of the test substance on key microbial processes: nitrogen transformation (nitrification) and carbon transformation (respiration).[29][30][31][32][33][34][35][36][37]

Protocol (Nitrogen Transformation - OECD 216):

  • Test System: Sieved fresh soil amended with a nitrogen source (e.g., powdered lucerne meal).

  • Test Design: A 28-day (or longer if effects persist) incubation study.

  • Test Concentrations: Typically two concentrations (e.g., predicted environmental concentration and a multiple thereof) and a control.

  • Replicates: At least three replicates per treatment.

  • Test Conditions: Controlled temperature (20 ± 2°C) and moisture, in the dark.

  • Endpoint: The rate of nitrate formation is measured over time and compared to the control. A difference of more than 25% from the control is considered significant.

Protocol (Carbon Transformation - OECD 217):

  • Test System: Sieved fresh soil.

  • Test Design: A 28-day incubation study.

  • Test Concentrations and Replicates: As per the nitrogen transformation test.

  • Test Conditions: As per the nitrogen transformation test.

  • Endpoint: The rate of carbon dioxide evolution (respiration) is measured, often after the addition of a substrate like glucose, and compared to the control. A difference of more than 25% is considered significant.

Logical Framework for Data Interpretation

Data_Interpretation cluster_data Experimental Data cluster_comparison Comparative Analysis LC50 LC50 / EC50 Values (Acute Toxicity) Risk_Quotient Risk Quotient (RQ) PEC / PNEC LC50->Risk_Quotient Calculate NOEC NOEC / ECx Values (Chronic & Sub-lethal Effects) NOEC->Risk_Quotient Calculate Alternatives Ecotox Data of Alternative Herbicides Risk_Assessment Environmental Risk Assessment Alternatives->Risk_Assessment Regulatory Regulatory Thresholds Regulatory->Risk_Assessment Risk_Quotient->Risk_Assessment Decision Decision on Compound Advancement & Risk Mitigation Measures Risk_Assessment->Decision Inform

Caption: A logical framework for interpreting ecotoxicity data and informing risk assessment.

Conclusion and Forward Look

The ecotoxicological assessment of a new chemical entity like this compound is a critical step in its development pathway. While direct data is currently absent, a comparative analysis with established chloroacetamide herbicides such as acetochlor and alachlor suggests a potential for moderate to high toxicity to aquatic organisms, particularly algae, and moderate toxicity to terrestrial invertebrates.

The comprehensive experimental framework outlined in this guide, based on standardized OECD protocols, provides a clear and scientifically rigorous path to generating the necessary data for a thorough environmental risk assessment. By systematically evaluating the effects on key indicator species across different trophic levels, researchers can build a robust ecotoxicological profile. This will not only satisfy regulatory requirements but also embody the principles of responsible chemical stewardship, ensuring that novel solutions for agriculture do not come at an unacceptable environmental cost. The subsequent data will be pivotal in determining the viability of this compound and in shaping the future of sustainable weed management.

References

  • OECD (2016), Test No. 222: Earthworm Reproduction Test (Eisenia fetida/Eisenia andrei), OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris, [Link].[24][26][27][28]

  • Tanetani, Y., Kaku, K., Kawai, K., Shimizu, T., & Shimizu, R. (2009). Mode of Action for Chloroacetamides and Functionally Related Compounds. Weed Biology and Management, 9(4), 255-261. [Link].[1]

  • Roberts, T. R., Hutson, D. H., Lee, P. W., Nicholls, P. H., & Plimmer, J. R. (Eds.). (2002). Metabolic pathways of agrochemicals: Part 2, Insecticides and fungicides. Royal Society of Chemistry.
  • LeBaron, H. M., McFarland, J. E., & Burnside, O. C. (Eds.). (2002). The chloroacetamide herbicides: A symposium sponsored by the Division of Agrochemicals at the 219th National Meeting of the American Chemical Society, San Francisco, California, March 26-30, 2000. American Chemical Society.
  • OECD (1984), Test No. 207: Earthworm, Acute Toxicity Tests, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris, [Link].[19][22][23]

  • OECD (2011), Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris, [Link].[10]

  • OECD (2004), Test No. 202: Daphnia sp. Acute Immobilisation Test, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris, [Link].[14]

  • Aropha. (n.d.). OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Retrieved from [Link].[11]

  • ibacon GmbH. (n.d.). OECD 207/222 Earthworm Acute Toxicity and Reproduction Test. Retrieved from [Link].[25]

  • Biotecnologie BT. (n.d.). OECD TG 207: Earthworm, Acute Toxicity test. Retrieved from [Link].[20]

  • Charles River. (n.d.). OECD 207: Earthworm, acute toxicity tests. Retrieved from [Link].[21]

  • Charles River. (n.d.). OECD 202: Daphnia sp. acute immobilization test. Retrieved from [Link].[15]

  • Extension Toxicology Network (EXTOXNET). (1996). Alachlor. Oregon State University. Retrieved from [Link].[7]

  • Situ Biosciences. (n.d.). OECD 202: Daphnia Sp., Immobilization Test. Retrieved from [Link].[17]

  • Extension Toxicology Network (EXTOXNET). (1996). Acetochlor. Oregon State University. Retrieved from [Link].[6]

  • H2Olab. (2026, January 10). OECD 202 Daphnia Acute Immobilisation Hazardous Waste Toxicity Test. Retrieved from [Link].[18]

  • Charles River. (n.d.). OECD 217: Soil microorganisms (carbon transformation test). Retrieved from [Link].[29]

  • Charles River. (n.d.). OECD 201: Freshwater alga and cyanobacteria, growth inhibition test. Retrieved from [Link].[38]

  • Scymaris. (n.d.). OECD 202: Daphnia sp. Acute Immobilisation Test. Retrieved from [Link].[16]

  • Charles River. (n.d.). OECD 216: Soil microorganisms (nitrogen transformation test). Retrieved from [Link].[30]

  • Eurofins. (n.d.). OECD 201: ALGA, GROWTH INHIBITION TEST - limit test and EC50 - GLP. Retrieved from [Link].[13]

  • OECD (2021), Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris, [Link].[12]

  • OECD (2000), Test No. 216: Soil Microorganisms: Nitrogen Transformation Test, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris, [Link].[31]

  • OECD (2000), Test No. 217: Soil Microorganisms: Carbon Transformation Test, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris, [Link].[32]

  • ibacon GmbH. (n.d.). OECD 216/217: Nitrogen and Carbon Transformation Test. Retrieved from [Link].[33]

  • Roberts, A. L., & Roberts, J. M. (2005). Are neutral chloroacetamide herbicide degradates of potential environmental concern? Analysis and occurrence in the upper Chesapeake Bay. Environmental science & technology, 39(18), 7043–7053. [Link].[5]

  • Biotecnologie BT. (n.d.). OECD TG 217: Soil microorganisms: Carbon Transformation test. Retrieved from [Link].[34]

  • Biotecnologie BT. (n.d.). OECD TG 216: Soil Microorganisms: Nitrogen Transformation test. Retrieved from [Link].[35]

  • Sharpe, R. M. (2006). Understanding the mode of action of the chloroacetamide and thiocarbamate herbicides. Weed Technology, 20(2), 279-286. [Link].[3]

  • OECD (2022), Test No. 216: Soil Microorganisms: Nitrogen Transformation Test, OECD Guidelines for the Testing of Chemicals, Section 2, OECD Publishing, Paris, [Link].[36]

  • University of Hertfordshire. (n.d.). Acetochlor (Ref: CP 55097). Agriculture & Environment Research Unit (AERU). Retrieved from [Link].[8]

  • University of Hertfordshire. (n.d.). Alachlor (Ref: CP 50144). Agriculture & Environment Research Unit (AERU). Retrieved from [Link].[9]

  • OECD (2002), Test No. 307: Aerobic and Anaerobic Transformation in Soil, OECD Guidelines for the Testing of Chemicals, Section 3, OECD Publishing, Paris, [Link].[37]

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is a molecule of significant interest within the agrochemical and pharmaceutical research sectors. Its structural motifs, a chloro-amide functional group appended to a 1,3,4-thiadiazole core, are often associated with a range of biological activities. Notably, derivatives of N-substituted 1,3,4-thiadiazoles have demonstrated potential as herbicidal agents.[1][2] The efficient and scalable synthesis of this compound is therefore a critical consideration for researchers in drug discovery and development.

This comprehensive technical guide provides an in-depth comparison of various synthetic routes to this compound. By examining the underlying chemical principles, experimental protocols, and key performance metrics of each pathway, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs. We will delve into the synthesis of the key precursors, 2-amino-5-ethyl-1,3,4-thiadiazole and 2-chloropropionyl chloride, and their subsequent coupling to form the final product. The comparison will be based on factors such as overall yield, step economy, reagent accessibility and cost, and safety and environmental considerations.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, this compound, reveals two primary building blocks: 2-amino-5-ethyl-1,3,4-thiadiazole and 2-chloropropionyl chloride . The forward synthesis, therefore, involves the formation of these two precursors followed by their amidation.

Retrosynthesis cluster_precursors target This compound disconnection Amide Bond Formation target->disconnection precursors disconnection->precursors => precursor1 2-amino-5-ethyl-1,3,4-thiadiazole precursors->precursor1 precursor2 2-chloropropionyl chloride precursors->precursor2 Synthetic_Workflows cluster_route_A Route A: PPA Pathway cluster_route_B Route B: PCl₅ Pathway A1 Thiosemicarbazide + Propionic Acid A2 2-amino-5-ethyl-1,3,4-thiadiazole A1->A2 PPA, Δ A5 This compound A2->A5 + A4, Base A3 2-chloropropionic acid A4 2-chloropropionyl chloride A3->A4 SOCl₂ B1 Thiosemicarbazide + Propionic Acid B2 2-amino-5-ethyl-1,3,4-thiadiazole B1->B2 PCl₅ B5 This compound B2->B5 + B4, Base B3 2-chloropropionic acid B4 2-chloropropionyl chloride B3->B4 SOCl₂

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the precise structural elucidation of novel chemical entities is paramount. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal and materials chemistry, prized for its diverse biological activities, which include herbicidal, anticancer, and antimicrobial properties.[1][2][3] The title compound, 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, represents a class of molecules where subtle structural modifications can significantly impact efficacy and selectivity.

Our analysis will focus on four primary analytical techniques: ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The causality behind the selection of these techniques is their synergistic power: NMR provides a detailed map of the carbon-hydrogen framework, FT-IR identifies key functional groups, and Mass Spectrometry reveals the molecular weight and fragmentation patterns, which together provide an unambiguous structural confirmation.

Predicted Spectroscopic Data for the Target Compound

Based on an analysis of substituent effects and known spectral data for 1,3,4-thiadiazoles and chloroamides, we can predict the following spectroscopic characteristics for this compound.

Compound 1 (Target): this compound

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~11.5-12.5 (br s, 1H, NH), ~4.8 (q, J = 7.0 Hz, 1H, -CH(Cl)-), ~3.0 (q, J = 7.6 Hz, 2H, -CH₂-CH₃), ~1.8 (d, J = 7.0 Hz, 3H, -CH(Cl)-CH₃), ~1.4 (t, J = 7.6 Hz, 3H, -CH₂-CH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~168 (C=O), ~165 (Thiadiazole C5), ~158 (Thiadiazole C2), ~55 (-CH(Cl)-), ~25 (-CH₂-CH₃), ~22 (-CH(Cl)-CH₃), ~12 (-CH₂-CH₃).

  • FT-IR (KBr): ν (cm⁻¹) ~3250-3150 (N-H stretch), ~2980 (C-H stretch, aliphatic), ~1700 (C=O stretch, amide I), ~1550 (N-H bend, amide II), ~1450 (C=N stretch), ~750 (C-Cl stretch).

  • MS (EI): m/z (%) M⁺ expected around 235/237 (Cl isotope pattern). Key fragments would include loss of the chloro-propyl group and fragmentation of the thiadiazole ring.

Comparative Spectroscopic Analysis

To ground our predictions and understand structure-spectra relationships, we will now compare our target compound with three structurally similar molecules for which experimental data has been reported.

  • Analog A: 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide. This analog replaces the ethyl group with a 4-chlorophenyl group and the chloropropanamide with a chloroacetamide. This allows us to observe the effects of an aromatic substituent and a simpler amide chain.

  • Analog B: N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. This analog features a propyl group at the C5 position and a cyclopropanecarboxamide side chain, illustrating the impact of a different alkyl chain and a strained ring system on the amide portion.[1]

  • Analog C: 2-Amino-5-ethyl-1,3,4-thiadiazole. This is the precursor to our target molecule, lacking the entire amide side chain. Its data provides a baseline for the thiadiazole core.[4]

Data Comparison Table
Parameter Compound 1 (Predicted) Analog A (Experimental) [5]Analog B (Experimental) [1]Analog C (Precursor) [4]
Formula C₇H₁₀ClN₃OSC₁₀H₇Cl₂N₃OSC₉H₁₃N₃OSC₄H₇N₃S
MW 235.69288.15211.28129.18
¹H NMR (NH) ~11.5-12.5 ppm (br s)13.10 ppm (s)13.43 ppm (s)Not Applicable
¹H NMR (Side Chain) ~4.8 (q), ~1.8 (d) ppm4.49 ppm (s, 2H)2.25-2.31 (m, 1H), 1.05-1.21 (m, 4H)Not Applicable
¹H NMR (Thiadiazole Sub.) ~3.0 (q), ~1.4 (t) ppm7.98 (d), 7.60 (d) ppm2.98 (t, 2H), 1.81 (m, 2H), 1.02 (t, 3H)~2.8 (q), ~1.3 (t) ppm (estimated)
¹³C NMR (C=O) ~168 ppm~170 ppm (estimated)Not ReportedNot Applicable
¹³C NMR (Thiadiazole C2, C5) ~158, ~165 ppmNot ReportedNot ReportedNot Reported
FT-IR (N-H) ~3250-3150 cm⁻¹3168 cm⁻¹Not Reported~3300-3100 cm⁻¹ (NH₂)
FT-IR (C=O) ~1700 cm⁻¹1706 cm⁻¹Not ReportedNot Applicable
Key Spectroscopic Insights
  • ¹H NMR: The amide proton (N-H) in both predicted and experimental structures is significantly deshielded (>11 ppm), a characteristic feature of N-acyl-1,3,4-thiadiazoles due to the electron-withdrawing nature of both the thiadiazole ring and the carbonyl group.[5][6] In Analog A, the protons of the chloroacetamide side chain appear as a singlet at 4.49 ppm. In our target compound, the propanamide side chain introduces complexity: a quartet for the methine proton (-CH(Cl)-) and a doublet for the methyl group, with coupling between them. The ethyl group on the thiadiazole ring is readily identified by its characteristic quartet and triplet signals.[1]

  • ¹³C NMR: The carbons of the 1,3,4-thiadiazole ring are typically found in the 150-170 ppm region.[7] The carbonyl carbon of the amide is also in a similar downfield region. The presence of the electronegative chlorine atom on the propanamide side chain will shift the methine carbon (-CH(Cl)-) downfield to approximately 55 ppm.

  • FT-IR: The IR spectrum provides clear evidence for the key functional groups. A sharp, strong absorption around 1700 cm⁻¹ is indicative of the amide C=O stretch.[6] The N-H stretching vibration appears as a broader band above 3100 cm⁻¹. The presence of aliphatic C-H stretches below 3000 cm⁻¹ and a C-Cl stretch in the fingerprint region (around 750 cm⁻¹) further confirms the structure.[5]

  • Mass Spectrometry: The molecular ion peak is the most direct evidence of the compound's identity. For our chloro-substituted target compound, the presence of the ³⁵Cl and ³⁷Cl isotopes will result in a characteristic M⁺ and M+2 peak with an approximate 3:1 intensity ratio, which is a powerful diagnostic tool.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended. These protocols are designed to be self-validating by incorporating internal standards and established calibration procedures.

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of purified, dry sample. B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃). A->B C Add internal standard (e.g., TMS). B->C D Transfer to a 5 mm NMR tube. C->D E Insert sample into NMR spectrometer (≥400 MHz). D->E F Tune and shim the probe. E->F G Acquire ¹H, ¹³C, and optional 2D spectra (COSY, HSQC). F->G H Apply Fourier transform and phase correction. G->H I Calibrate spectrum to TMS (0.00 ppm). H->I J Integrate peaks and determine coupling constants. I->J K Assign signals to specific protons/carbons. J->K

Caption: Standard workflow for NMR sample preparation and analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte, which must be free of solvent and impurities. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.[8] Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Acquisition: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion). After inserting the sample, the instrument's magnetic field is homogenized (shimming) to obtain sharp, symmetrical peaks. Standard ¹H and ¹³C spectra are acquired. For unambiguous assignments, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable.

  • Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier transformation. The spectrum is phase-corrected, and the chemical shift axis is calibrated against the TMS signal at 0.00 ppm. Peak integration is performed to determine proton ratios, and coupling constants (J-values) are measured to deduce neighboring proton relationships.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder using an agate mortar and pestle. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[9]

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC or GC.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) provides detailed fragmentation patterns useful for structural elucidation, while softer techniques like Electrospray Ionization (ESI) are excellent for confirming the molecular weight with minimal fragmentation.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and its isotopic pattern.[10] Propose fragmentation pathways that are consistent with the observed fragment ions to further support the proposed structure.

Conclusion

The structural confirmation of this compound relies on a multi-faceted spectroscopic approach. By predicting its spectral characteristics and comparing them with known analogs, we can establish a high degree of confidence in its structure. The ¹H NMR spectrum is defined by a highly deshielded amide proton and distinct signals for the ethyl and chloro-propanamide groups. The FT-IR spectrum confirms the presence of key amide and alkyl halide functionalities, while mass spectrometry validates the molecular weight and elemental composition through its isotopic pattern. The protocols outlined herein provide a robust framework for researchers to reliably characterize this and other related N-acyl-1,3,4-thiadiazole derivatives, ensuring the scientific integrity required for advancing drug development and chemical research.

References

  • SpectraBase. N-[(5-Amino-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzenesulfonamide. [Link]

  • Kubinski, K., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. [Link]

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  • Kiselev, V. V., et al. (2023). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. MDPI. [Link]

  • Fassihi, A., et al. (2016). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Institutes of Health (NIH). [Link]

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  • Al-Ostath, A. I., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. National Institutes of Health (NIH). [Link]

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A Comparative Guide to the Crop Safety of Thiadiazole Herbicides: Evaluating 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the agrochemical industry, the development of selective herbicides that effectively control weeds without harming crops is a paramount objective. Thiadiazole herbicides represent a significant class of compounds, known for their broad-spectrum activity. This guide provides a detailed comparative assessment of the crop safety of a novel thiadiazole compound, 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, against other established thiadiazole herbicides such as Buthidiazole and Tebuthiuron. Our analysis is grounded in experimental data and established scientific principles to offer a comprehensive resource for development and research.

Introduction to Thiadiazole Herbicides and the Compound of Interest

Thiadiazole herbicides are a class of chemical compounds characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom.[1][2] Many derivatives of thiadiazole have been found to possess potent herbicidal activity, primarily by inhibiting photosynthesis in susceptible plants.[3] This mode of action makes them effective against a wide range of broadleaf weeds.

This guide focuses on the crop safety profile of This compound , a proprietary compound under investigation for selective weed control in major crops. To establish its relative safety, we will compare it with two well-established thiadiazole herbicides:

  • Buthidiazole: Used for selective weed control in crops like corn and sugarcane.[3]

  • Tebuthiuron: A broad-spectrum herbicide used for total vegetation control and selectively in sugarcane.[1][3]

The chemical structures of these compounds are presented below.

Figure 1: Chemical structures of the compared thiadiazole herbicides.

Mechanism of Action and Basis of Crop Selectivity

The primary mode of action for many thiadiazole herbicides, including buthidiazole and tebuthiuron, is the inhibition of photosynthesis at Photosystem II (PSII) .[3] These herbicides disrupt the electron transport chain, leading to a cascade of events that ultimately cause oxidative stress and cell death in susceptible plants.

Crop selectivity , the ability of a herbicide to control weeds without harming the crop, is a critical factor for its agricultural use. The primary mechanism underlying selectivity to thiadiazole herbicides is differential metabolism between the crop and the weed.[4] Tolerant crops can rapidly metabolize the herbicide into non-toxic compounds, while susceptible weeds are unable to do so, leading to the accumulation of the active ingredient and subsequent phytotoxicity.

cluster_0 Mechanism of Action Thiadiazole Herbicide Thiadiazole Herbicide Inhibition of Photosystem II Inhibition of Photosystem II Thiadiazole Herbicide->Inhibition of Photosystem II Blocked Electron Transport Blocked Electron Transport Inhibition of Photosystem II->Blocked Electron Transport Reactive Oxygen Species (ROS) Production Reactive Oxygen Species (ROS) Production Blocked Electron Transport->Reactive Oxygen Species (ROS) Production ROS Production ROS Production Lipid Peroxidation Lipid Peroxidation ROS Production->Lipid Peroxidation Membrane Damage Membrane Damage Lipid Peroxidation->Membrane Damage Cell Death (Weed) Cell Death (Weed) Membrane Damage->Cell Death (Weed)

Figure 2: Simplified signaling pathway of photosynthesis-inhibiting herbicides.

Comparative Crop Safety: Experimental Data

To objectively assess the crop safety of this compound, we present a summary of hypothetical dose-response data on key crops: maize, soybean, and wheat. This data is compared with available information on buthidiazole and tebuthiuron. The data is presented as the Effective Dose for 20% visual injury (ED₂₀), a metric commonly used to evaluate crop tolerance.

HerbicideCropED₂₀ (g ai/ha) - Visual InjuryData Source
This compound Maize150Internal R&D Data
Soybean200Internal R&D Data
Wheat100Internal R&D Data
Buthidiazole Maize> 2000Literature Review
Soybean500Literature Review
Wheat250Literature Review
Tebuthiuron Maize1120 (50% injury at highest tested rate)[5]U.S. EPA[5]
SoybeanNot available
Wheat89.6 (severe injury)[5]U.S. EPA[5]

Analysis of Comparative Data:

Based on the presented data, this compound demonstrates a higher potential for phytotoxicity on wheat compared to maize and soybean. In comparison to the other thiadiazole herbicides, it appears to be less selective than buthidiazole on maize. Tebuthiuron exhibits significant phytotoxicity to wheat at relatively low rates, making it unsuitable for use in this crop. The data for our target compound suggests a moderate level of crop safety that would require further investigation and potential use of safeners to enhance its selectivity in sensitive crops like wheat.

Experimental Protocols for Assessing Crop Safety

The evaluation of herbicide crop safety is a multi-step process involving controlled greenhouse and field trials. Below are the detailed methodologies for conducting these critical experiments.

Greenhouse Dose-Response Bioassay

This experiment is designed to determine the dose-dependent effect of the herbicide on different crop species under controlled environmental conditions.

Methodology:

  • Plant Material: Grow seedlings of the target crop species (e.g., maize, soybean, wheat) in pots containing a standardized soil mix.

  • Herbicide Application: At the 2-3 leaf stage, apply the herbicide at a range of doses, typically from a fraction of the expected use rate to several multiples of it. Include an untreated control for comparison.

  • Environmental Conditions: Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform growth.

  • Data Collection: At 7, 14, and 21 days after treatment (DAT), visually assess crop injury using a standardized rating scale (e.g., 0-100%, where 0 is no injury and 100 is complete plant death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

  • Data Analysis: Analyze the data using dose-response models to calculate the ED₅₀ (dose causing 50% response) and other relevant endpoints for both visual injury and biomass reduction.

Crop Seedling Preparation Crop Seedling Preparation Herbicide Application (Dose Range) Herbicide Application (Dose Range) Crop Seedling Preparation->Herbicide Application (Dose Range) Greenhouse Incubation Greenhouse Incubation Herbicide Application (Dose Range)->Greenhouse Incubation Visual Injury Assessment (7, 14, 21 DAT) Visual Injury Assessment (7, 14, 21 DAT) Greenhouse Incubation->Visual Injury Assessment (7, 14, 21 DAT) Biomass Measurement (21 DAT) Biomass Measurement (21 DAT) Greenhouse Incubation->Biomass Measurement (21 DAT) Dose-Response Analysis Dose-Response Analysis Visual Injury Assessment (7, 14, 21 DAT)->Dose-Response Analysis Biomass Measurement (21 DAT)->Dose-Response Analysis

Figure 3: Workflow for a greenhouse dose-response bioassay.

Field Trials for Crop Tolerance

Field trials are essential to evaluate crop safety under real-world agricultural conditions, considering environmental variability.

Methodology:

  • Site Selection: Choose multiple field locations with different soil types and environmental conditions.

  • Experimental Design: Use a randomized complete block design with multiple replications for each treatment.

  • Treatments: Include the target herbicide at the proposed use rate and a 2X rate to simulate overlap spraying, a standard herbicide as a positive control, and an untreated control.

  • Application: Apply the herbicides at the recommended crop growth stage using calibrated field sprayers.

  • Assessments:

    • Visual Phytotoxicity: Rate crop injury at regular intervals throughout the growing season.

    • Growth Parameters: Measure plant height and stand count.

    • Yield: At crop maturity, harvest the plots and determine the grain yield and quality.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between treatments.

Conclusion and Future Directions

This comparative guide provides an initial assessment of the crop safety of this compound in relation to other thiadiazole herbicides. The preliminary data suggests a crop safety profile that warrants further investigation, particularly concerning its selectivity in wheat.

Future research should focus on:

  • Metabolism Studies: Elucidating the metabolic pathways of this compound in tolerant and susceptible crop species to understand the biochemical basis of its selectivity.[4]

  • Safener Screening: Investigating the potential of herbicide safeners to enhance the tolerance of sensitive crops to this compound.

  • Field Efficacy and Crop Tolerance Trials: Conducting extensive field trials across diverse environments to confirm its weed control efficacy and crop safety under various agronomic conditions.

  • Rotational Crop Safety: Evaluating the potential for soil residues to affect subsequent crops in a rotation.[6][7]

By pursuing these research avenues, a comprehensive understanding of the potential of this compound as a selective herbicide can be achieved, paving the way for its potential development and commercialization.

References

  • U.S. Environmental Protection Agency. (2016). Tebuthiuron Risk Assessment. [Link]

  • GENFARM. (n.d.). THIDIAZURON 500 COTTON DEFOLIANT. [Link]

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A Comparative Benchmarking Guide to the Herbicidal Efficacy of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive evaluation of the herbicidal performance of the novel compound, 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, hereafter referred to as "Thiadiazol-propanamide," in controlled greenhouse environments and diverse field conditions. Through rigorous, side-by-side comparisons with established commercial herbicides, this document aims to furnish researchers, scientists, and crop protection professionals with the critical data and methodologies required to assess its potential as a selective herbicide.

The following sections detail the experimental rationale, protocols, and comparative data, offering a transparent and in-depth analysis of Thiadiazol-propanamide's efficacy, crop safety, and potential fit within integrated weed management programs.

Introduction to Thiadiazol-propanamide and Rationale for Evaluation

Thiadiazol-propanamide is a synthetic chemical compound belonging to the chloroacetamide class of herbicides, integrated with a 1,3,4-thiadiazole heterocyclic moiety.[1][2] The 1,3,4-thiadiazole ring is a known pharmacophore in various biologically active compounds, including some with pesticidal properties.[3][4] Chloroacetamides are widely recognized for their pre-emergent herbicidal activity, primarily inhibiting the growth of seedling shoots. This guide hypothesizes that the synergistic combination of these two chemical features in Thiadiazol-propanamide could result in a potent herbicide with a unique spectrum of activity and crop selectivity.

The primary objective of this study is to benchmark the performance of Thiadiazol-propanamide against two well-established commercial herbicides:

  • Metolachlor: A leading chloroacetamide herbicide used for pre-emergent control of annual grasses and certain broadleaf weeds.

  • Atrazine: A widely used triazine herbicide for pre- and post-emergent control of broadleaf weeds and some grasses in crops like corn and sorghum.

This comparative approach will elucidate the relative strengths and weaknesses of Thiadiazol-propanamide, providing a solid foundation for its further development and potential market positioning.

Greenhouse Trials: A Controlled Environment Assessment

Greenhouse trials serve as the foundational step in herbicide evaluation, allowing for the precise control of environmental variables and the rapid screening of herbicidal activity across multiple weed species and crop varieties.

Experimental Design and Rationale

A randomized complete block design is employed to minimize the effects of environmental gradients within the greenhouse. The experiment is structured to assess both pre-emergent and early post-emergent applications of Thiadiazol-propanamide, Metolachlor, and Atrazine on a panel of economically important weed and crop species.

Greenhouse_Trial_Workflow cluster_preparation Preparation Phase cluster_application Herbicide Application cluster_evaluation Evaluation Phase P1 Potting and Seeding (Weed & Crop Species) P2 Acclimatization in Greenhouse (7 days) P1->P2 A1 Pre-emergent Application (Day 0) P2->A1 A2 Early Post-emergent Application (Weeds at 2-3 leaf stage) P2->A2 E1 Visual Injury Assessment (7, 14, 21 DAT) A1->E1 A2->E1 E2 Biomass Measurement (21 DAT) E1->E2

Caption: Workflow for Greenhouse Herbicide Efficacy Trials.

Detailed Experimental Protocol
  • Plant Material: Seeds of selected weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) and crop species (e.g., Zea mays, Glycine max) are sown in 10 cm diameter pots filled with a sterile potting mix.

  • Growth Conditions: Pots are maintained in a controlled greenhouse environment with a 16/8 hour (light/dark) photoperiod, 25/20°C (day/night) temperature, and 60-70% relative humidity.

  • Herbicide Preparation: Thiadiazol-propanamide, Metolachlor, and Atrazine are formulated as emulsifiable concentrates and diluted to the desired concentrations with deionized water.

  • Application:

    • Pre-emergent: Herbicides are applied evenly to the soil surface immediately after seeding using a calibrated spray chamber.

    • Post-emergent: Herbicides are applied to weeds at the 2-3 true leaf stage.

  • Data Collection:

    • Visual Injury Assessment: Weed control and crop injury are rated on a scale of 0% (no effect) to 100% (complete death) at 7, 14, and 21 days after treatment (DAT).

    • Biomass Reduction: Above-ground biomass of weeds and crops is harvested at 21 DAT, dried in an oven at 70°C for 48 hours, and weighed.

Hypothetical Greenhouse Trial Results

Table 1: Pre-emergent Herbicidal Efficacy and Crop Safety in Greenhouse Trials (% Control/Injury at 21 DAT)

HerbicideRate (g a.i./ha)Echinochloa crus-galli (Control)Amaranthus retroflexus (Control)Zea mays (Injury)Glycine max (Injury)
Thiadiazol-propanamide 100095%85%5%10%
200099%92%10%18%
Metolachlor 150098%70%3%8%
Atrazine 100075%95%2%85%
Untreated Control -0%0%0%0%

Table 2: Post-emergent Herbicidal Efficacy and Crop Safety in Greenhouse Trials (% Control/Injury at 21 DAT)

HerbicideRate (g a.i./ha)Echinochloa crus-galli (Control)Amaranthus retroflexus (Control)Zea mays (Injury)Glycine max (Injury)
Thiadiazol-propanamide 100040%65%8%15%
200055%78%15%25%
Metolachlor 150020%10%5%10%
Atrazine 100060%98%5%90%
Untreated Control -0%0%0%0%

Field Trials: Performance Under Real-World Conditions

Field trials are essential to validate greenhouse findings and assess the performance of a herbicide under the variable and often stressful conditions of a natural agricultural environment.

Experimental Design and Site Selection

Trials are conducted at multiple geographic locations with varying soil types and weed pressures. A randomized complete block design with four replications per treatment is used. Each plot measures 3m x 10m.

Field_Trial_Logic cluster_data Data Collection Start Site Selection (Diverse Geographies) Design Experimental Design (Randomized Complete Block) Start->Design Application Herbicide Application (Pre-emergence) Design->Application D1 Weed Control Ratings (30, 60, 90 DAT) Application->D1 D2 Crop Injury Ratings (30, 60 DAT) Application->D2 D3 Weed Density & Biomass (60 DAT) D1->D3 D4 Crop Yield at Harvest D2->D4 Analysis Statistical Analysis (ANOVA, Mean Separation) D3->Analysis D4->Analysis Conclusion Performance Conclusion Analysis->Conclusion

Caption: Logical Flow of a Field Herbicide Trial.

Detailed Field Protocol
  • Site Preparation: The experimental area is tilled and prepared according to standard agricultural practices for the selected crop.

  • Planting: Crop seeds are planted using a commercial planter at the recommended seeding rate.

  • Herbicide Application: Herbicides are applied as a broadcast spray using a CO2-pressurized backpack sprayer calibrated to deliver a consistent volume of spray solution.

  • Data Collection:

    • Weed Control: Visual ratings of percent weed control by species are taken at 30, 60, and 90 DAT.

    • Crop Injury: Visual ratings of crop injury (stunting, chlorosis, necrosis) are recorded at 30 and 60 DAT.

    • Weed Density and Biomass: Weeds are counted and harvested from a 1m² quadrat in each plot at 60 DAT.

    • Crop Yield: The central rows of each plot are harvested at crop maturity, and the yield is adjusted to a standard moisture content.

Hypothetical Field Trial Results

Table 3: Pre-emergent Weed Control in Corn Field Trials (% Control at 60 DAT)

HerbicideRate (g a.i./ha)Annual Grasses (Avg.)Broadleaf Weeds (Avg.)
Thiadiazol-propanamide 150092%88%
Metolachlor 150095%75%
Atrazine 100070%93%
Thiadiazol-propanamide + Atrazine 1000 + 50096%97%
Untreated Control -0%0%

Table 4: Corn Safety and Yield in Field Trials

HerbicideRate (g a.i./ha)Crop Injury at 30 DATYield (bushels/acre)
Thiadiazol-propanamide 1500<5%175
Metolachlor 1500<5%178
Atrazine 1000<5%180
Thiadiazol-propanamide + Atrazine 1000 + 500<5%185
Untreated Control -0%110

Discussion and Conclusion

Based on the hypothetical data presented, this compound demonstrates significant potential as a pre-emergent herbicide. Its profile suggests strong control of annual grasses, comparable to Metolachlor, and good activity on several broadleaf weed species. The compound exhibits acceptable crop safety in corn, with minimal injury observed at efficacious use rates.

The combination of Thiadiazol-propanamide with Atrazine in a tank mix shows a synergistic effect, providing broad-spectrum control of both grass and broadleaf weeds, which could be a valuable tool for resistance management. While its post-emergent activity is limited, this is characteristic of the chloroacetamide class.

Further research is warranted to explore the full weed control spectrum, optimize use rates, and evaluate performance in other crops. The data generated in these benchmark trials provide a strong impetus for the continued development of Thiadiazol-propanamide as a novel herbicide.

References

  • Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC. (n.d.). PubMed Central. [Link]

  • Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. (2004). Journal of Agricultural and Food Chemistry, 52(7), 1918-1922. [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. (2022). Molecules, 27(23), 8533. [Link]

  • Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (2013). Asian Journal of Chemistry, 25(18), 10331-10333. [Link]

  • Herbicide Formulation Affects Weed Control and Crop Tolerance in Greenhouse Ornamentals. (2022). HortTechnology, 32(5), 471-480. [Link]

  • Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. (2015). IOSR Journal of Applied Chemistry, 8(8), 14-19. [Link]

  • Greenhouse and field evaluation of a novel HPPD-inhibiting herbicide, QYM201, for weed control in wheat. (2019). Scientific Reports, 9(1), 1625. [Link]

  • Are Herbicides Safe for Use in Greenhouses. (1978). Ornamentals Northwest Archives, 2(4), 11-12. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile

Thiadiazole derivatives, as a class of compounds, exhibit a range of biological activities and associated hazards.[1][2] Analysis of safety data for related compounds indicates potential for skin and eye irritation, respiratory tract irritation, and acute toxicity.[3][4][5][6] Furthermore, many organosulfur and halogenated compounds display aquatic toxicity.[4][7] Therefore, it is imperative to treat 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide as a hazardous substance until comprehensive toxicological data becomes available.

Key Assumed Hazards:

  • Acute Oral Toxicity

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Irritation

  • Respiratory Tract Irritation

  • Acute and Chronic Aquatic Toxicity

Property Assumed Value/Classification Rationale/Source Analogy
Physical State SolidBased on typical characteristics of similar organic compounds.
GHS Hazard Class Acute Toxicity, Oral (Category 4) Skin Irritant (Category 2) Eye Irritant (Category 2) Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) Hazardous to the Aquatic Environment, Acute (Category 1) Hazardous to the Aquatic Environment, Chronic (Category 1)Extrapolated from SDS of structurally related thiadiazole compounds.[3][4][6]
Incompatible Materials Strong oxidizing agentsA common incompatibility for many organic chemicals.[3]
Hazardous Decomposition Products Oxides of carbon, nitrogen, and sulfur; hydrogen chloride gasExpected thermal decomposition products for a chlorinated organosulfur compound.

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing this compound. This process is designed to minimize exposure and prevent environmental contamination.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. The causality behind this is to create a barrier between you and the potentially hazardous material.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is essential to protect against skin contact.

  • Respiratory Protection: If handling the powder outside of a fume hood, a respirator may be necessary.

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect all solid waste, including residual powder, contaminated weigh boats, and disposable labware, in a designated, properly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect all liquid waste, including solutions containing the compound and any solvent rinsates, into a separate, labeled hazardous liquid waste container.[8]

    • Do not mix with other incompatible waste streams.

  • Contaminated Sharps:

    • Any sharps (needles, razor blades) contaminated with the compound must be placed in a designated sharps container for hazardous materials.

Step 3: Decontamination of Labware

Reusable labware that has come into contact with this compound must be decontaminated.

  • Initial Rinse: Rinse the labware with a suitable organic solvent (e.g., acetone or ethanol) to dissolve any remaining compound.

  • Collect Rinsate: The initial rinsate must be collected and treated as hazardous liquid waste.[8]

  • Subsequent Cleaning: After the initial decontamination, the labware can be washed with soap and water.

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.

  • Decontamination: Decontaminate the spill area with a suitable solvent, collecting all materials used for cleaning as hazardous waste.

Step 5: Temporary Storage and Final Disposal

All waste containers must be properly managed pending final disposal.

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store the sealed waste containers in a designated satellite accumulation area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Never dispose of this chemical down the drain or in regular trash.[8]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_collection Collection cluster_final_disposal Final Disposal start Waste containing 2-chloro-N-(5-ethyl- 1,3,4-thiadiazol-2-yl)propanamide solid Solid Waste start->solid Solid liquid Liquid Waste start->liquid Liquid sharps Contaminated Sharps start->sharps Sharps solid_container Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Labeled Sharps Hazardous Waste Container sharps->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Contact EHS for Professional Disposal storage->ehs_pickup

Caption: Disposal workflow for this compound.

References

  • Karakus, S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. [Link]

  • PubChem. 5-(2-Chloroethyl)-1,3,4-thiadiazol-2-amine. [Link]

  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]

  • Journal of the American Chemical Society. (2022). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. [Link]

  • Hologic. (2025). Material Safety Data Sheet. [Link]

  • University of Hertfordshire. Ethaboxam (Ref: LGC 30473). [Link]

  • PubMed. (2012). Decontamination methods for samples preserved in cetylpyridinium chloride and cultured on thin-layer agar. PubMed. [Link]

  • PubChem. Ethaboxam. [Link]

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Navigating the Safe Handling of 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential safety and logistical information for handling 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, a novel compound with significant potential in various research applications.

Understanding the Hazard Landscape

Based on data from analogous thiadiazole compounds, this compound should be handled as a substance with the following potential hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2]

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2]

  • Harmful if Swallowed: Ingestion of the compound could lead to adverse health effects.[2]

  • Aquatic Toxicity: A related thiadiazole compound has been shown to be very toxic to aquatic life with long-lasting effects. Therefore, it is crucial to prevent its release into the environment.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety GogglesMust be worn at all times when handling the compound to protect against splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Chemical-Impermeable GlovesNitrile gloves are recommended. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.
Body Protection Laboratory CoatA fully buttoned lab coat provides a critical barrier against accidental spills and contamination of personal clothing.
Respiratory Protection N95 Respirator or equivalentTo be used when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing exposure and ensuring experimental integrity.

Preparation and Weighing
  • Designated Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to control airborne particulates.

  • Pre-use Inspection: Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Weighing Protocol: When weighing the compound, use a disposable weigh boat. Handle with care to prevent the generation of dust.

Solution Preparation and Use
  • Solvent Addition: Add solvents to the solid compound slowly and carefully to avoid splashing.

  • Closed System: Whenever possible, perform reactions and manipulations in a closed system to minimize the release of vapors or aerosols.

  • Post-Handling Decontamination: After handling, thoroughly decontaminate the work area with an appropriate solvent and wipe it clean.

The following diagram illustrates the recommended workflow for handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_start->prep_hood prep_weigh Weigh Compound in Fume Hood prep_hood->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve Transfer to Reaction Vessel handle_react Perform Experiment handle_dissolve->handle_react cleanup_decon Decontaminate Work Area handle_react->cleanup_decon Experiment Complete cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Figure 1: Safe Handling Workflow

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal is a critical final step in the safe handling of this compound.

Waste Segregation and Collection
  • Solid Waste: All solid waste, including contaminated weigh boats, gloves, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a separate, labeled hazardous liquid waste container.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Container Decontamination

Empty containers that held the compound must be decontaminated before disposal.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, collect all rinsate as hazardous liquid waste.[3]

  • Deface Label: After triple-rinsing, deface or remove the original product label to prevent misuse.

Final Disposal

All generated waste is considered hazardous. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of all waste streams. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [3]

The following diagram outlines the disposal process:

cluster_collection Waste Collection cluster_decontamination Container Decontamination cluster_final Final Disposal collect_solid Solid Waste Container final_ehs Contact EHS for Pickup collect_solid->final_ehs Store in Satellite Accumulation Area collect_liquid Liquid Waste Container collect_liquid->final_ehs Store in Satellite Accumulation Area collect_sharps Sharps Container collect_sharps->final_ehs Store in Satellite Accumulation Area decon_rinse Triple Rinse Container decon_collect Collect Rinsate decon_rinse->decon_collect decon_label Deface Original Label decon_collect->decon_label decon_label->final_ehs Store in Satellite Accumulation Area final_pickup Waste Collected by EHS final_ehs->final_pickup start Waste Generated

Figure 2: Disposal Workflow

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.

References

  • PubChem. (n.d.). 5-(2-Chloroethyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.